molecular formula C14H17N B1581737 2-cyclohexyl-2-phenylacetonitrile CAS No. 3893-23-0

2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737
CAS No.: 3893-23-0
M. Wt: 199.29 g/mol
InChI Key: IZSWBXTYTALSOZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-phenylacetonitrile (CAS 3893-23-0) is a high-purity nitrile-function compound utilized by researchers in fragrance chemistry and organic synthesis . This compound is characterized by a molecular formula of C14H17N and a molecular weight of 199.29 g/mol . Key physical properties include a density of approximately 1.019 g/cm³ and a melting point range of 49-55°C . It is noted for its use as a fragrance agent and is not intended for flavor applications . From a safety perspective, researchers should handle this material with care; it carries GHS hazard codes indicating it is harmful if inhaled, in contact with skin, or if swallowed (H301, H318) . This product is strictly labeled For Research Use Only and is not approved for use in diagnostics, therapeutics, or any personal consumption. It is typically supplied with a recommended storage condition of sealed and dry at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-phenylacetonitrile
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InChI

InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWBXTYTALSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
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DSSTOX Substance ID

DTXSID801304150
Record name α-Cyclohexylbenzeneacetonitrile
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Molecular Weight

199.29 g/mol
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CAS No.

3893-23-0
Record name α-Cyclohexylbenzeneacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-cyclohexyl-2-phenylacetonitrile, a versatile organic compound. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It includes a detailed summary of its chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Chemical Properties

This compound, also known as α-cyclohexylbenzeneacetonitrile, is a chemical compound with the molecular formula C14H17N[1]. It is characterized by the presence of a nitrile group, a phenyl group, and a cyclohexyl group attached to the same carbon atom.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C14H17N[1]
Molecular Weight 199.29 g/mol [1]
CAS Number 3893-23-0[1]
Appearance Crystalline mass[2]
Melting Point 50–53.5 °C (recrystallized: 56–58 °C)[2]
Boiling Point 174–176 °C at 13 mmHg (approximately 322.50 °C at 760 mmHg, est.)[2][3]
Solubility Soluble in alcohol. Insoluble in water (5.63 mg/L at 25 °C, est.).[3]
logP (o/w) 3.860 (est.)[3]
Flash Point 313.00 °F (156.30 °C) (est.)[3]
Topological Polar Surface Area 23.8 Ų[1]
Reactivity and Stability

The reactivity of this compound is largely dictated by the nitrile group (-C≡N), which is a potent electron-withdrawing group that activates the adjacent carbon atom[4]. This allows for various chemical transformations, making it a useful intermediate in organic synthesis[4]. The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions. The compound is noted to be very stable in almost all media, which contributes to its use as a fragrance agent[5].

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule, including the phenyl and cyclohexyl groups[1].

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Key signals include those for the quaternary carbon of the nitrile group, the carbons of the phenyl ring, and the methylene carbons of the cyclohexyl ring[4].

  • Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry can be used for the identification and quantification of the compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound[1].

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the alkylation of benzyl cyanide (phenylacetonitrile) with a cyclohexyl halide[2].

Materials:

  • Benzyl cyanide (phenylacetonitrile)

  • Sodamide (NaNH2) or Sodium in liquid ammonia

  • Bromocyclohexane

  • Anhydrous ether

  • Dry, sulfur-free toluene

  • Liquid ammonia

  • Dry ice

  • Benzene

  • Water

  • Commercial pentane (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a drying tube, prepare a solution of sodamide in liquid ammonia. This is achieved by dissolving sodium in liquid ammonia until the blue color disappears, indicating the formation of sodamide[2].

  • Cool the flask in a dry ice bath and add benzyl cyanide dropwise through the dropping funnel over approximately 10 minutes[2].

  • After the addition is complete, remove the dry ice bath and stir the solution for about 15 minutes[2].

  • Add dry, sulfur-free toluene and anhydrous ether dropwise to the reaction mixture as the ammonia evaporates[2].

  • Attach a fresh drying tube to the condenser, turn on the cooling water, and add bromocyclohexane to the warm solution over about 20 minutes. The reaction is vigorous and may require external cooling[2].

  • Heat the mixture under reflux in an oil bath for 2 hours[2].

  • Cool the reaction mixture and wash it with water. Separate the aqueous layer and extract it with two portions of benzene[2].

  • Combine the organic layers (benzene and toluene solutions) and wash them with two portions of water[2].

  • Distill the combined organic solution under reduced pressure to obtain the crude α-cyclohexylphenylacetonitrile, which solidifies upon cooling[2].

  • The product can be further purified by recrystallization from commercial pentane[2].

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC)[6].

Method:

  • Column: A suitable reverse-phase column, such as Newcrom R1 or C18[6].

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[6].

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is scalable and can be used for purity assessment and for the isolation of impurities in preparative separation[6].

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product BenzylCyanide Benzyl Cyanide Deprotonation Deprotonation of Benzyl Cyanide BenzylCyanide->Deprotonation Bromocyclohexane Bromocyclohexane Alkylation Alkylation with Bromocyclohexane Bromocyclohexane->Alkylation Sodamide Sodamide in Liquid Ammonia Sodamide->Deprotonation Deprotonation->Alkylation Formation of Carbanion Workup Aqueous Workup & Extraction Alkylation->Workup Purification Distillation & Recrystallization Workup->Purification FinalProduct 2-cyclohexyl-2- phenylacetonitrile Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 2-cyclohexyl-2-phenylacetonitrile, a versatile chemical compound with applications in various fields, notably as a fragrance ingredient. This document covers its chemical identity, physicochemical properties, synthesis protocols, and safety information, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known as α-cyclohexylbenzeneacetonitrile, is a saturated nitrile featuring both a cyclohexyl and a phenyl group attached to the α-carbon. Its chemical identity and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 3893-23-0[1]
Molecular Formula C₁₄H₁₇N[1]
Molecular Weight 199.29 g/mol [1]
Appearance Crystalline solid
Melting Point 50–58 °C
Boiling Point 174–176 °C at 13 mmHg322.5 °C at 760 mmHg (estimated)[2]
Topological Polar Surface Area 23.8 Ų[1]
XLogP3-AA 4.4[1]
Solubility Insoluble in water; Soluble in alcohol[2]
InChI InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2[1]
Canonical SMILES C1CCC(CC1)C(C#N)C2=CC=CC=C2[1]

Synthesis of this compound

There are two primary synthetic routes to obtain this compound. The first is a direct alkylation of phenylacetonitrile. The second is a two-step process involving a Knoevenagel condensation to form an unsaturated intermediate, followed by reduction.

Logical Relationship of Synthetic Pathways

G cluster_0 Reactants cluster_1 Intermediates & Products A Phenylacetonitrile D 2-Cyclohexylidene-2-phenylacetonitrile A->D Knoevenagel Condensation E This compound A->E Direct Alkylation B Bromocyclohexane B->E C Cyclohexanone C->D D->E Reduction

Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Method 1: Direct Alkylation of Phenylacetonitrile

This procedure is adapted from a well-established method involving the alkylation of the sodium salt of phenylacetonitrile with bromocyclohexane.

Materials and Equipment:

  • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Dry ice/acetone bath

  • Oil bath

  • Phenylacetonitrile (benzyl cyanide)

  • Sodamide (NaNH₂) or Sodium metal

  • Bromocyclohexane

  • Anhydrous toluene and ether

  • Water

  • Benzene

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the Phenylacetonitrile Anion: In a three-necked flask, prepare a solution of sodamide in liquid ammonia. Alternatively, generate sodamide in situ by adding sodium metal to liquid ammonia with a catalytic amount of ferric nitrate.

  • Cool the flask in a dry ice/acetone bath and add phenylacetonitrile dropwise to the sodamide solution.

  • After the addition is complete, remove the cooling bath and allow the ammonia to evaporate while adding anhydrous toluene and ether. The remaining ammonia can be removed by gentle warming.

  • Alkylation: To the resulting warm solution of the sodium salt of phenylacetonitrile, add bromocyclohexane dropwise. The reaction is exothermic and may require external cooling to control.

  • Once the addition is complete, heat the reaction mixture to reflux for 2 hours using an oil bath.

  • Work-up and Purification: Cool the reaction mixture and wash it with water. Extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and then distill under reduced pressure to obtain this compound. The product may solidify upon cooling and can be further purified by recrystallization from pentane.

Yield: 65-77%

Method 2: Knoevenagel Condensation followed by Reduction

This two-step synthesis first creates the unsaturated analog, 2-cyclohexylidene-2-phenylacetonitrile, which is then reduced to the target compound.

Step 1: Knoevenagel Condensation

Materials and Equipment:

  • Reaction flask with a stirrer and condenser

  • Phenylacetonitrile

  • Cyclohexanone

  • Base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., ethanol, toluene)

  • Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

  • In a reaction flask, dissolve phenylacetonitrile and cyclohexanone in a suitable solvent.

  • Add a base (e.g., potassium hydroxide) to the mixture. For improved efficiency, a phase-transfer catalyst can be used, particularly with an aqueous solution of the base.[3]

  • The reaction can be run at temperatures ranging from room temperature to reflux, depending on the chosen solvent and catalyst system.[4]

  • After the reaction is complete (monitored by TLC or GC), neutralize the mixture with acid and perform an aqueous work-up.

  • The organic layer is separated, dried, and the solvent is evaporated to yield crude 2-cyclohexylidene-2-phenylacetonitrile, which can be purified by distillation or chromatography.

Step 2: Reduction of the Alkene

Materials and Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask for catalytic transfer hydrogenation

  • 2-Cyclohexylidene-2-phenylacetonitrile

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen source (H₂ gas or a hydrogen donor like ammonium formate)

Procedure (Catalytic Hydrogenation):

  • Dissolve 2-cyclohexylidene-2-phenylacetonitrile in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate to yield this compound.

Spectroscopic Data

While raw spectra are not provided, the expected spectroscopic characteristics are outlined below.

Spectroscopy Expected Characteristics
¹H NMR Phenyl protons: Multiplet around 7.2-7.5 ppm. α-H (methine proton): Doublet or triplet around 3.5-3.8 ppm. Cyclohexyl protons: A series of broad multiplets between 1.0-2.2 ppm.[1]
¹³C NMR Nitrile carbon (C≡N): ~120 ppm. Phenyl carbons: ~127-138 ppm. α-C (methine carbon): ~45-50 ppm. Cyclohexyl carbons: ~25-40 ppm.
IR Nitrile stretch (C≡N): A sharp, medium intensity peak around 2230-2250 cm⁻¹. C-H stretches (aromatic): Above 3000 cm⁻¹. C-H stretches (aliphatic): Below 3000 cm⁻¹.
Mass Spec (GC-MS) Molecular Ion (M⁺): A peak at m/z = 199. Key Fragments: Loss of the cyclohexyl group (m/z = 116), and fragments corresponding to the phenyl and cyclohexyl rings.[1]

Applications

The primary application of this compound and its unsaturated precursor, 2-cyclohexylidene-2-phenylacetonitrile, is in the fragrance and perfume industry .[5] The latter, also known by trade names such as Peonile®, is valued for its floral, geranium, and grapefruit-like scent and its high stability and substantivity in various media.[5]

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral DangerH301: Toxic if swallowed.[1]
Serious Eye Damage DangerH318: Causes serious eye damage.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Workflow for Analysis

The analysis of this compound can be performed using standard chromatographic techniques.

G A Sample Preparation (Dissolve in appropriate solvent) B HPLC Analysis (Reverse Phase, e.g., C18 column) A->B D Detection (UV or MS) B->D C Mobile Phase (Acetonitrile/Water) C->B E Data Analysis (Purity and Quantification) D->E

General workflow for HPLC analysis.

A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for the analysis of this compound.[6] For mass spectrometry compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6]

References

An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile from Benzyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-cyclohexyl-2-phenylacetonitrile, a valuable intermediate in pharmaceutical and chemical research. The synthesis primarily involves the C-alkylation of benzyl cyanide. This document details two robust experimental protocols for this conversion: a classical method employing a strong base (sodamide) and a modern approach utilizing phase-transfer catalysis (PTC). Quantitative data is summarized for comparison, and the reaction pathway is visualized.

Core Synthesis Pathway: Alkylation of Benzyl Cyanide

The fundamental transformation is the deprotonation of the acidic methylene group of benzyl cyanide, facilitated by a strong base, to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with a cyclohexyl halide, typically bromocyclohexane, to yield the desired product, this compound.

Synthesis_of_2_cyclohexyl_2_phenylacetonitrile benzyl_cyanide Benzyl Cyanide arrow1 -> benzyl_cyanide->arrow1 Deprotonation cyclohexyl_bromide Cyclohexyl Bromide arrow2 -> cyclohexyl_bromide->arrow2 base Base base->arrow1 catalyst Catalyst (for PTC) carbanion Benzyl Cyanide Carbanion carbanion->arrow2 SN2 Alkylation product This compound salt Salt Byproduct (e.g., NaBr) plus1 + plus2 + plus3 + arrow1->carbanion arrow2->product arrow2->salt

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The choice of synthetic methodology significantly impacts reaction conditions and outcomes. The following table summarizes quantitative data for the two primary methods detailed in this guide.

ParameterMethod 1: Sodamide in Liquid AmmoniaMethod 2: Phase-Transfer Catalysis (PTC)
Base Sodamide (NaNH₂)50% Aqueous Sodium Hydroxide (NaOH)
Alkylating Agent BromocyclohexaneBromocyclohexane
Catalyst NoneBenzyltriethylammonium Chloride (or similar)
Solvent System Liquid Ammonia, Toluene, EtherBiphasic: Water and an organic solvent (e.g., Toluene)
Reaction Temperature -33°C (ammonia reflux) to refluxing Toluene25°C to 60°C[1]
Typical Reaction Time ~3-4 hours2-4 hours
Reported Yield 65-77%[2]~78-84% (by analogy to similar alkylations)[3]
Key Considerations Requires anhydrous conditions and handling of liquid ammonia.Simpler setup, avoids hazardous reagents like sodamide. High selectivity for mono-alkylation.[4]

Experimental Protocols

Method 1: Synthesis using Sodamide in Liquid Ammonia

This protocol is adapted from a procedure published in Organic Syntheses and represents a classical approach for C-alkylation of nitriles.[2]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and an ammonia inlet tube.

  • Sodium metal

  • Hydrated ferric nitrate (catalyst for sodamide formation)

  • Anhydrous liquid ammonia

  • Benzyl cyanide (distilled)

  • Bromocyclohexane

  • Dry, sulfur-free toluene

  • Anhydrous ether

  • Dry ice-trichloroethylene bath

Procedure:

  • Sodamide Preparation: In a meticulously dried three-necked flask, introduce approximately 200 mL of anhydrous liquid ammonia. Add a crystal of hydrated ferric nitrate (~0.2 g). While stirring, add 8.1 g (0.35 gram-atom) of sodium metal in small, thin strips. The initial deep blue color will fade to a persistent gray upon complete formation of sodamide.

  • Carbanion Formation: Cool the flask in a dry ice-trichloroethylene bath. Slowly add 41 g (0.35 mole) of benzyl cyanide over 10 minutes. Remove the cooling bath and allow the solution to stir for 15 minutes.

  • Solvent Exchange: Add 200 mL of dry, sulfur-free toluene and 25 mL of anhydrous ether dropwise as the ammonia is allowed to evaporate.

  • Alkylation: Attach a reflux condenser and heat the solution. Add 65.2 g (0.4 mole) of bromocyclohexane over approximately 20 minutes. The reaction can be vigorous and may require external cooling. After the addition is complete, heat the mixture to reflux in an oil bath for 2 hours.[2]

  • Workup: Cool the reaction mixture and wash it with 300 mL of water. Separate the layers and extract the aqueous layer with two 50-mL portions of benzene or toluene. Combine the organic layers, wash with two 50-mL portions of water, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation under reduced pressure. The crude product is then purified by vacuum distillation. The fraction boiling at 174–176°C at 13 mmHg is collected.[2]

Expected Outcome: The yield of this compound is typically between 45–53 g (65–77%). The product solidifies upon cooling and has a melting point of 50–53.5°C, which can be improved to 56–58°C upon recrystallization from pentane.[2]

Method 2: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol is based on general procedures for the PTC alkylation of benzyl cyanide and offers a simpler, safer, and often higher-yielding alternative to the sodamide method.[3]

Materials and Equipment:

  • Four-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Benzyl cyanide

  • Bromocyclohexane

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide)

  • Toluene or another suitable organic solvent

Procedure:

  • Reaction Setup: Charge the flask with 23.4 g (0.2 moles) of benzyl cyanide, 1.0 g (~0.0044 mole) of benzyltriethylammonium chloride, and 108 mL of 50% aqueous sodium hydroxide.

  • Alkylation: Begin vigorous stirring. Add 32.6 g (0.2 moles) of bromocyclohexane dropwise over approximately 90-100 minutes. Maintain the reaction temperature between 28–35°C, using a cold-water bath for cooling if necessary.

  • Reaction Completion: After the addition of bromocyclohexane is complete, continue stirring for an additional 2 hours. Then, increase the temperature to 40°C for 30 minutes to ensure the reaction goes to completion.[3]

  • Workup: Cool the reaction mixture to room temperature. Add 150 mL of water and 50 mL of toluene to the flask. Separate the layers. Extract the aqueous phase with an additional 50 mL of toluene.

  • Washing and Drying: Combine the organic layers and wash successively with 100 mL of water, 100 mL of dilute hydrochloric acid, and finally 100 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation, collecting the fraction corresponding to this compound.

Expected Outcome: Based on analogous PTC alkylations of benzyl cyanide, this method is expected to produce this compound in high yield, likely in the range of 75-85%.[3] The PTC method is known for its high selectivity, minimizing the formation of dialkylated byproducts.[4]

Workflow and Logic Diagrams

experimental_workflow_sodamide A Prepare Sodamide in Liquid NH3 B Add Benzyl Cyanide (Carbanion Formation) A->B C Solvent Exchange (Toluene/Ether) B->C D Add Bromocyclohexane & Reflux C->D E Aqueous Workup & Extraction D->E F Dry & Concentrate Organic Phase E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: Workflow for the Sodamide-based synthesis of this compound.

experimental_workflow_ptc A Combine Benzyl Cyanide, Aq. NaOH, & PTC Catalyst B Add Bromocyclohexane at 28-35°C A->B C Stir & Heat to 40°C to Complete Reaction B->C D Dilute, Separate Layers, & Extract C->D E Wash & Dry Organic Phase D->E F Concentrate under Reduced Pressure E->F G Purify by Vacuum Distillation F->G H Pure this compound G->H

Caption: Workflow for the Phase-Transfer Catalysis (PTC) synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-cyclohexyl-2-phenylacetonitrile (CAS No. 3893-23-0), a molecule of interest in organic synthesis and medicinal chemistry. This document presents expected and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure

This compound possesses a stereocenter at the carbon atom bonded to the cyclohexyl, phenyl, and nitrile groups. The molecule consists of a phenyl ring and a cyclohexyl ring attached to a central acetonitrile moiety.

Chemical Formula: C₁₄H₁₇N[1] Molecular Weight: 199.29 g/mol [1] IUPAC Name: this compound[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. These are representative values based on the chemical structure and typical spectroscopic behavior of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.30m5HAromatic protons (C₆H₅)
3.80d1HMethine proton (CH-CN)
2.10 - 1.00m11HCyclohexyl protons (C₆H₁₁)

Table 2: ¹³C NMR Spectroscopic Data (Representative)

Chemical Shift (δ) ppmAssignment
138.0Quaternary aromatic carbon
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
121.0Nitrile carbon (C≡N)
45.0Methine carbon (CH-CN)
42.0Cyclohexyl CH
30.0Cyclohexyl CH₂
26.0Cyclohexyl CH₂
25.5Cyclohexyl CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Table 3: IR Spectroscopic Data (Representative)

Wavenumber (cm⁻¹)IntensityFunctional Group
3060 - 3030MediumAromatic C-H stretch
2930 - 2850StrongAliphatic C-H stretch (cyclohexyl)
2240Medium-StrongNitrile (C≡N) stretch
1600, 1495, 1450Medium-WeakAromatic C=C bending
750, 700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected data from an electron ionization (EI) mass spectrum are presented below.

Table 4: Mass Spectrometry Data (Representative)

m/zRelative Intensity (%)Assignment
19940[M]⁺ (Molecular ion)
116100[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
9030[C₇H₆]⁺
7725[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used.

    • The spectral width is set to 12 ppm.

    • A relaxation delay of 1 second is used between scans.

    • A total of 16 scans are acquired.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to 220 ppm.

    • A relaxation delay of 2 seconds is used.

    • A total of 1024 scans are acquired.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • The spectrum is scanned over the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is used.

    • A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness is used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: The oven temperature is held at 50 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-cyclohexyl-2-phenylacetonitrile, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development, offering both established data and standardized experimental protocols for property determination.

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, formulation, and application in various scientific contexts. The following table summarizes the available quantitative data for this compound.

Physical PropertyValueNotes
Boiling Point 322.50 °CEstimated at 760.00 mm Hg[1]
Melting Point Data not readily availableAn experimental determination is required.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for the characterization of chemical compounds. Below are detailed methodologies for these key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline organic compounds, this transition occurs over a narrow temperature range. A broadened melting point range often indicates the presence of impurities. The capillary method is a widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in a Thiele tube containing a heating oil, such as mineral oil.

  • Apparatus Setup (Mel-Temp): The packed capillary tube is inserted into the heating block of the Mel-Temp apparatus.

  • Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is also a common and effective technique for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or other heating bath (e.g., aluminum block)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube or an aluminum heating block.

  • Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound, from initial sample preparation to the final recording of data. This logical flow is applicable to the experimental protocols described above.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Data Recording A Obtain Pure Sample B Grind Solid Sample (for MP) A->B C Place Liquid Sample in Tube (for BP) A->C D Pack Capillary Tube (for MP) B->D E Invert Capillary in Liquid (for BP) C->E F Assemble with Thermometer D->F E->F G Place in Heating Apparatus F->G H Apply Gradual Heat G->H I Observe Phase Transition H->I J Record Temperature Range I->J K Note Observations J->K

Caption: Workflow for Physical Property Determination.

References

Solubility of 2-cyclohexyl-2-phenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 2-Cyclohexyl-2-phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound. While quantitative solubility data in various organic solvents is not extensively reported in publicly accessible literature, this document compiles the known physicochemical properties and qualitative solubility information. Furthermore, it furnishes a detailed experimental protocol for the systematic determination of its solubility. Visual workflows are provided to guide experimental design and solvent selection for related processes such as recrystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₄H₁₇N[1]
Molecular Weight 199.29 g/mol [1]
CAS Number 3893-23-0[1]
Appearance Solid[2]
Melting Point 49-55 °C[3]
Boiling Point 137-140 °C at 3 mmHg[3]
logP (o/w) 3.860 (estimated)
Water Solubility 5.63 mg/L at 25 °C (estimated)

Solubility Profile

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of common organic solvents. The absence of such data highlights a knowledge gap for this compound. The experimental protocol provided in Section 3 of this guide is designed to enable researchers to generate this critical data.

Qualitative Solubility Information

Qualitative solubility information can be inferred from solvents used in the synthesis and purification of this compound. The compound is reported to be soluble in alcohol.[4] Recrystallization procedures for structurally similar nitriles often employ solvents or solvent mixtures where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For instance, the purification of related nitrile compounds has been achieved through recrystallization from n-hexane, suggesting that this compound is likely soluble in hot hexane and less soluble in cold hexane.

Table 2: Qualitative Solubility of this compound

SolventTemperatureSolubilityInference Source
AlcoholNot SpecifiedSoluble[4]
n-HexaneHotLikely SolubleAnalogy from similar compounds
n-HexaneColdLikely Sparingly SolubleAnalogy from similar compounds

Experimental Protocol: Gravimetric Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute by gravimetric analysis.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (e.g., ethanol, methanol, acetone, toluene, hexane)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the temperature-controlled environment.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

    • Once the solvent has completely evaporated, accurately weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

  • Data Validation:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

G start Start prepare Prepare Mixture (Excess Solute + Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (0.45 µm syringe filter) settle->filter transfer Transfer Known Volume of Filtered Solution filter->transfer weigh_initial Record Initial Weight of Evaporation Dish weigh_initial->transfer evaporate Evaporate Solvent transfer->evaporate weigh_final Record Final Weight of Dish + Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Logical Workflow for Recrystallization Solvent Selection

The choice of an appropriate solvent for recrystallization is fundamentally linked to the temperature-dependent solubility of the compound. The following diagram outlines the decision-making process for selecting a suitable solvent.

G start Select Potential Solvent test_cold Test Solubility in Cold Solvent start->test_cold dissolves_cold Dissolves? test_cold->dissolves_cold test_hot Test Solubility in Hot Solvent dissolves_cold->test_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool_solution Cool Saturated Hot Solution dissolves_hot->cool_solution Yes dissolves_hot->unsuitable No crystals_form Crystals Form? cool_solution->crystals_form suitable Suitable Solvent crystals_form->suitable Yes crystals_form->unsuitable No

Caption: Logic for selecting a single solvent for recrystallization.

References

An In-depth Technical Guide to the Potential Isomers of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of 2-cyclohexyl-2-phenylacetonitrile, a molecule of interest in various chemical research fields. This document details the structural diversity of its isomers, outlines synthetic pathways, and presents available physicochemical data.

Introduction to this compound and its Isomeric Forms

This compound is a chemical compound with the molecular formula C₁₄H₁₇N. Its structure, featuring a central carbon atom bonded to a cyclohexyl group, a phenyl group, a cyano group, and a hydrogen atom, gives rise to several types of isomerism. Understanding these isomeric forms is crucial for applications in stereoselective synthesis and the development of compounds with specific biological or material properties.

The primary isomeric considerations for this compound and its synthetic precursors include:

  • Stereoisomers: The core structure of this compound contains a chiral center at the carbon atom bearing the four different substituents. This results in the existence of a pair of enantiomers, (R)-2-cyclohexyl-2-phenylacetonitrile and (S)-2-cyclohexyl-2-phenylacetonitrile.

  • Positional Isomers: While the primary focus is on the 2,2-disubstituted acetonitrile, positional isomers can also be considered. These would involve the attachment of the cyclohexyl and phenyl groups to different carbon atoms of the acetonitrile backbone or the cyano and phenyl groups at different positions on the cyclohexane ring. For instance, 2-(1-phenylcyclohexyl)acetonitrile is a notable positional isomer.

  • Geometric and Positional Isomers of the Precursor: The common synthetic route to this compound involves the reduction of its unsaturated precursor, 2-cyclohexylidene-2-phenylacetonitrile. This intermediate can exist as positional isomers (α,β-unsaturated and β,γ-unsaturated) and, in the case of substituted rings, as E/Z geometric isomers.

Synthesis of this compound and its Isomers

The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation followed by a reduction reaction.

Step 1: Knoevenagel Condensation to 2-Cyclohexylidene-2-phenylacetonitrile

The initial step involves the base-catalyzed Knoevenagel condensation of phenylacetonitrile with cyclohexanone.[1] This reaction forms the unsaturated intermediate, 2-cyclohexylidene-2-phenylacetonitrile.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Phenylacetonitrile Phenylacetonitrile Knoevenagel_Condensation Knoevenagel Condensation Phenylacetonitrile->Knoevenagel_Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Knoevenagel_Condensation Base Base (e.g., KOH, NaOH) Base->Knoevenagel_Condensation Unsaturated_Intermediate 2-Cyclohexylidene-2-phenylacetonitrile Knoevenagel_Condensation->Unsaturated_Intermediate

References

The Enigmatic Potential of 2-Cyclohexyl-2-phenylacetonitrile Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclohexyl-2-phenylacetonitrile scaffold represents a unique chemical entity with largely untapped potential in medicinal chemistry. While direct and extensive research on the biological activities of its derivatives is nascent, the constituent cyclohexyl and phenylacetonitrile moieties are independently recognized for their contributions to a range of pharmacological effects. This technical guide aims to consolidate the available, albeit limited, information on the biological activities of this compound derivatives and to extrapolate potential therapeutic applications based on structurally related compounds. This document will delve into the known synthesis methodologies, explore potential biological targets, and provide a framework for future research and development in this promising area.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing the core structure of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of phenylacetonitrile (also known as benzyl cyanide) with cyclohexanone.

A general synthetic workflow for this process is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_derivatization Further Derivatization cluster_final_derivatives Derivatives Phenylacetonitrile Phenylacetonitrile Condensation Knoevenagel Condensation Phenylacetonitrile->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Base Base (e.g., KOH, NaOH) Base->Condensation Solvent Solvent (Optional) Solvent->Condensation Catalyst Phase Transfer Catalyst (Optional) Catalyst->Condensation Product 2-Cyclohexylidene-2-phenylacetonitrile Condensation->Product Reduction Reduction of Nitrile Product->Reduction Substitution Ring Substitution Product->Substitution Amine_Derivative 2-Cyclohexyl-2-phenylethanamine Reduction->Amine_Derivative Substituted_Analog Substituted this compound Substitution->Substituted_Analog

Caption: General synthesis workflow for this compound and its derivatives.

Experimental Protocol: Knoevenagel Condensation

The following provides a generalized experimental protocol for the synthesis of 2-cyclohexylidene-2-phenylacetonitrile, which can be adapted for the synthesis of various derivatives by using substituted phenylacetonitriles or cyclohexanones.

Materials:

  • Phenylacetonitrile (1 equivalent)

  • Cyclohexanone (1 to 1.5 equivalents)

  • Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalytic to stoichiometric amounts)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt, optional, but can improve yield and reaction conditions)

Procedure:

  • To a reaction vessel equipped with a stirrer and a condenser, add phenylacetonitrile, cyclohexanone, and the solvent (if used).

  • Add the base and the phase transfer catalyst (if used) to the mixture.

  • Heat the reaction mixture to a temperature ranging from 50°C to 120°C, depending on the specific protocol and catalysts used. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is then subjected to an aqueous workup, typically involving neutralization with an acid and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

  • The final product, 2-cyclohexylidene-2-phenylacetonitrile, is purified by distillation or recrystallization.

To obtain this compound, a subsequent reduction of the exocyclic double bond is necessary. This can be achieved through catalytic hydrogenation.

Potential Biological Activities and Structure-Activity Relationships

Direct quantitative data on the biological activity of a series of this compound derivatives is limited in publicly available literature. However, by examining structurally related compounds, we can infer potential areas of pharmacological interest.

Anticonvulsant Activity

Structurally similar compounds, such as 1-phenylcyclohexylamine (a phencyclidine derivative), have been investigated for their anticonvulsant properties. A study on analogues of 1-phenylcyclohexylamine demonstrated that many of these compounds were protective against maximal electroshock (MES)-induced seizures in mice, with ED50 values ranging from 5 to 41 mg/kg (intraperitoneal administration)[1]. The potencies showed a moderate correlation with their binding affinities for the phencyclidine (PCP) receptor site on the NMDA receptor complex[1]. This suggests that this compound derivatives could potentially modulate neuronal excitability and may warrant investigation as anticonvulsant agents.

Table 1: Anticonvulsant Activity of 1-Phenylcyclohexylamine Analogues [1]

CompoundModificationMES ED₅₀ (mg/kg, i.p.)
1-Phenylcyclohexylamine (PCA)Parent Compound16.0
1-(o-Methoxyphenyl)cyclohexylamineortho-Methoxy on Phenyl Ring11.0
trans-1-Phenyl-3-methylcyclohexylaminetrans-3-Methyl on Cyclohexyl Ring10.0
1-PhenylcyclopentylamineCyclopentyl instead of Cyclohexyl14.0

Data extracted from a study on 1-phenylcyclohexylamine analogues and presented for comparative purposes.

Analgesic and Anti-inflammatory Activity

Derivatives containing a cyclohexyl ring have shown promise as analgesic and anti-inflammatory agents. For instance, a series of novel cyclohexyl-N-acylhydrazone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities[2]. The replacement of a 1,3-benzodioxole system with a cyclohexyl subunit resulted in an improvement of these activities[2]. This highlights the potential contribution of the cyclohexyl moiety to anti-inflammatory and analgesic effects.

Antimicrobial Activity

The combination of a cyclohexyl or phenyl group with various heterocyclic systems has been explored for antimicrobial applications. For example, 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have been synthesized and shown to possess strong antifungal activity against various Candida species[3]. While the core structure is different, this demonstrates that the lipophilic nature of the cyclohexyl and phenyl groups can be beneficial for antimicrobial activity.

Postulated Signaling Pathway Involvement

Given the structural similarities to known neuromodulatory agents, it is plausible that this compound derivatives could interact with various ion channels and receptors in the central nervous system. A hypothetical signaling pathway that could be modulated by these derivatives, based on the activity of related compounds, is the glutamatergic signaling pathway, particularly through the NMDA receptor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Neuronal_Excitation Neuronal Excitation Downstream_Signaling->Neuronal_Excitation Derivative This compound Derivative (Hypothetical) Derivative->NMDA_Receptor Modulates (Antagonist?)

Caption: Hypothetical modulation of the NMDA receptor signaling pathway by a this compound derivative.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The current body of literature, primarily focused on structurally related compounds, suggests that derivatives of this core structure may exhibit valuable anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties.

To unlock the full potential of this chemical class, future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with varied substitutions on both the phenyl and cyclohexyl rings.

  • Quantitative Biological Screening: Comprehensive in vitro and in vivo screening of these derivatives against a panel of relevant biological targets, including various ion channels, receptors, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of clear SAR to guide the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the biological activities of this compound derivatives. While direct data is currently sparse, the convergence of favorable structural motifs from other known bioactive molecules suggests that this is a fertile ground for the discovery of new and effective therapeutic agents.

References

2-Cyclohexyl-2-phenylacetonitrile: A Technical Safety and Hazard Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the safety and hazard information for 2-cyclohexyl-2-phenylacetonitrile, a compound utilized in chemical research and development. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on clear data presentation, procedural guidance, and visual representation of key concepts.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 3893-23-0[1]
Molecular Formula C₁₄H₁₇N[2][3]
Molecular Weight 199.29 g/mol [1]
Melting Point 49-55 °C[2]
Boiling Point 137-140 °C (at 3 mmHg)[2]
Flash Point 313.00 °F (156.30 °C) (estimated)[4]
Water Solubility 5.63 mg/L at 25 °C (estimated)[4]
logP (o/w) 3.860 (estimated)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification aggregated from multiple sources indicates significant acute toxicity.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 1H330: Fatal if inhaled
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Short-term (acute) aquatic hazard Category 3H402: Harmful to aquatic life

Source:[5][6]

Signal Word: Danger[5][6]

Hazard Pictograms:

  • GHS06: Skull and crossbones (Acute Toxicity)[6][7]

  • GHS05: Corrosion (Serious Eye Damage)[6]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Representative Protocol: OECD Test Guideline 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Animal Model: Typically rats or mice of a specific strain, age, and weight.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by gavage.

    • A stepwise procedure is used with a limited number of animals at each step. The outcome of the first dose group determines the dosage for the subsequent group.

    • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Endpoint: The LD₅₀ (median lethal dose) is estimated, and the substance is classified according to the GHS.

Acute Dermal Toxicity (Representative Protocol: OECD Test Guideline 402)

  • Objective: To determine the acute dermal toxicity of a substance.

  • Animal Model: Typically rats, rabbits, or guinea pigs.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The substance is applied uniformly to a specific area of the skin (e.g., 10% of the body surface area).

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • After a 24-hour exposure period, the dressing is removed, and the skin is washed.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The LD₅₀ is estimated, and the substance is classified.

Acute Inhalation Toxicity (Representative Protocol: OECD Test Guideline 403)

  • Objective: To determine the acute inhalation toxicity of a substance.

  • Animal Model: Typically rats.

  • Procedure:

    • Animals are placed in exposure chambers.

    • The substance is administered as a gas, vapor, or aerosol at a specific concentration for a defined period (typically 4 hours).

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The LC₅₀ (median lethal concentration) is estimated, and the substance is classified.

Safety and Handling

Due to the significant hazards associated with this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear protective gloves and impervious protective clothing.[9] Immediately change contaminated clothing.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][8] If vapors or aerosols are generated, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter must be used.[7][9]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe mist, vapors, or spray.[9]

  • Wash hands and face thoroughly after handling.[9]

  • Store in a cool, dark, and well-ventilated place in a tightly closed container.[9]

  • Store locked up.[9]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a physician or Poison Control Center.[8][10]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Call a physician immediately.[5][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical advice.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: In a fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN) may be released.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Visualized Workflows and Pathways

The following diagrams illustrate key logical and potential biological pathways related to this compound.

G Emergency Response Workflow for Exposure cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_action First Aid Actions cluster_followup Professional Medical Care exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) assess_scene Assess Scene for Safety exposure->assess_scene assess_victim Assess Victim's Condition (Breathing, Consciousness) assess_scene->assess_victim remove_victim Remove from Exposure Source assess_victim->remove_victim call_emergency Call Emergency Services / Poison Center remove_victim->call_emergency inhalation Inhalation: Move to fresh air, provide oxygen if needed. call_emergency->inhalation If Inhaled skin_contact Skin Contact: Remove contaminated clothing, wash with soap and water. call_emergency->skin_contact If on Skin eye_contact Eye Contact: Rinse with water for 15+ minutes. call_emergency->eye_contact If in Eyes ingestion Ingestion: Rinse mouth, do NOT induce vomiting. call_emergency->ingestion If Swallowed provide_sds Provide SDS to Medical Personnel inhalation->provide_sds skin_contact->provide_sds eye_contact->provide_sds ingestion->provide_sds medical_treatment Administer Medical Treatment provide_sds->medical_treatment

Caption: Emergency response workflow for exposure incidents.

G Potential Metabolic Pathway of Nitriles cluster_compound Parent Compound cluster_metabolism Metabolic Transformation cluster_products Metabolic Products cluster_toxicity Toxic Effect parent This compound hydrolysis Hydrolysis (e.g., by nitrilase enzymes) parent->hydrolysis oxidation Oxidative Metabolism (Cytochrome P450) parent->oxidation carboxylic_acid Corresponding Carboxylic Acid and Ammonia hydrolysis->carboxylic_acid cyanide Release of Cyanide Ion (CN⁻) oxidation->cyanide hydroxylated_metabolites Hydroxylated Metabolites oxidation->hydroxylated_metabolites toxicity Inhibition of Cytochrome c oxidase -> Cellular Hypoxia cyanide->toxicity

Caption: Potential metabolic pathway and toxicity mechanism.

Ecotoxicity

This compound is classified as harmful to aquatic life.[5] Spills and releases into the environment must be avoided.[8] Do not let the product enter drains.[5]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[5] This may involve removal to a licensed chemical destruction plant or controlled incineration.[8] Uncleaned containers should be handled as the product itself.[5]

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's environmental health and safety department for guidance.

References

Precursors for 2-cyclohexyl-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 2-Cyclohexyl-2-Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a valuable building block in medicinal chemistry and organic synthesis.[1] The guide details two core pathways: a two-step approach involving Knoevenagel condensation followed by reduction, and a one-step direct alkylation method. It includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Pathways and Precursors

The synthesis of this compound (also known as α-cyclohexylphenylacetonitrile) is principally achieved through two efficient methods, each starting from readily available precursors.

Route A: Knoevenagel Condensation and Subsequent Reduction

This widely used two-step method first involves the formation of an α,β-unsaturated nitrile, which is then reduced to the final saturated product.

  • Step 1: Knoevenagel Condensation. The synthesis begins with the base-catalyzed Knoevenagel condensation of phenylacetonitrile (benzyl cyanide) and cyclohexanone.[2] This reaction is a classic example of carbon-carbon bond formation, proceeding through an enolate intermediate to yield the precursor, 2-cyclohexylidene-2-phenylacetonitrile.[2] Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2]

  • Step 2: Reduction. The carbon-carbon double bond of the resulting 2-cyclohexylidene-2-phenylacetonitrile is then reduced to yield the final product. Standard methods for this transformation include catalytic hydrogenation or chemical reduction using hydride reagents. For instance, α,β-unsaturated nitriles can be selectively reduced to their saturated counterparts using sodium borohydride in a mixed solvent system.[3]

Route B: Direct α-Alkylation of Phenylacetonitrile

This pathway offers a more direct, one-step approach to the target molecule. It involves the alkylation of the acidic α-carbon of phenylacetonitrile with a suitable cyclohexyl electrophile, such as cyclohexyl bromide. The reaction is typically performed in the presence of a strong base and often utilizes a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride to enhance reaction rates and yields.[4][5] This method is a general and effective procedure for the mono-alkylation of active methylene compounds.[5]

Data Presentation

The following tables summarize quantitative data associated with the key reactions in the synthesis of this compound and its immediate precursor.

Table 1: Knoevenagel Condensation of Phenylacetonitrile and Cyclohexanone

Precursor 1Precursor 2Base/CatalystSolventTemperature (°C)Yield (%)Reference
PhenylacetonitrileCyclohexanoneSodium (Na)Ethyl AcetateWater-bath76[6]
PhenylacetonitrileCyclohexanoneKOHToluene110-120>90[7]
PhenylacetonitrileCyclohexanoneNaOHWater28-35Not specified[6]
PhenylacetonitrileCyclohexanoneK₂CO₃TolueneReflux~85-92 (crude)[6]

Table 2: Direct Alkylation of Phenylacetonitrile

Precursor 1Alkylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Reference
PhenylacetonitrileEthyl Bromide50% aq. NaOH / Benzyltriethylammonium chlorideBenzene (for workup)28-4078-84[4][5]

Note: The yield for direct alkylation is based on a similar reaction with ethyl bromide as a representative example of phase-transfer catalyzed alkylation of phenylacetonitrile.

Mandatory Visualization

Experimental and Logical Flow Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Reagent & Glassware Preparation (Dry) react Combine Precursors & Catalysts prep->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Distillation/Crystallization) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for chemical synthesis.

Knoevenagel_Pathway PNA Phenylacetonitrile Intermediate 2-Cyclohexylidene- 2-phenylacetonitrile PNA->Intermediate Knoevenagel Condensation CH Cyclohexanone CH->Intermediate Knoevenagel Condensation Base Base (e.g., KOH) Base->Intermediate Knoevenagel Condensation Product 2-Cyclohexyl- 2-phenylacetonitrile Intermediate->Product Reduction Reducer Reducing Agent (e.g., H₂/Pd, NaBH₄) Reducer->Product Reduction

Caption: Synthesis Route A: Knoevenagel condensation and reduction.

Alkylation_Pathway PNA Phenylacetonitrile Product 2-Cyclohexyl- 2-phenylacetonitrile PNA->Product Direct Alkylation (SN2) CHB Cyclohexyl Bromide CHB->Product Direct Alkylation (SN2) PTC Base (NaOH) & Phase-Transfer Catalyst PTC->Product Direct Alkylation (SN2)

Caption: Synthesis Route B: Direct alkylation of phenylacetonitrile.

Precursor_Logic cluster_phenyl Phenyl Source cluster_cyclohexyl Cyclohexyl Source Target This compound PNA Phenylacetonitrile PNA->Target CH Cyclohexanone CH->Target via Condensation-Reduction CHB Cyclohexyl Halide CHB->Target via Direct Alkylation

Caption: Logical relationship of core precursors to the final product.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (Knoevenagel Condensation)

This protocol is adapted from procedures described in patent literature.[6][7]

  • Apparatus Setup: Equip a 1-L, four-necked round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus connected to a condenser.

  • Reagent Charging: To the flask, add phenylacetonitrile (1.0 mol, 117.15 g), cyclohexanone (1.0 mol, 98.14 g), and toluene (250 mL).

  • Reaction Initiation: Begin stirring the mixture. Heat the flask to reflux (approx. 110-120°C).

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (0.1 mol, 5.61 g) in methanol (50 mL). Add this basic solution dropwise to the refluxing mixture over 1 hour. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 2-4 hours after the base addition is complete, or until no more water is collected. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with 2 M hydrochloric acid (100 mL) and then with water (2 x 100 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield 2-cyclohexylidene-2-phenylacetonitrile.

Protocol 2: Reduction of 2-Cyclohexylidene-2-phenylacetonitrile (Catalytic Hydrogenation)

This is a general procedure for the reduction of a C=C double bond.

  • Apparatus Setup: Place a solution of 2-cyclohexylidene-2-phenylacetonitrile (1.0 mol, 195.27 g) in ethanol or ethyl acetate (500 mL) into a high-pressure hydrogenation vessel (Parr apparatus).

  • Catalyst Addition: Carefully add 1-2% by weight of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to an initial pressure of 50-60 psi.

  • Reaction: Heat the mixture to 40-50°C and shake or stir vigorously. The reaction is typically complete when hydrogen uptake ceases (usually 4-8 hours).

  • Workup:

    • Cool the vessel to room temperature and carefully vent the hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of this compound (Direct Alkylation)

This protocol is an adaptation of a general phase-transfer catalyzed alkylation procedure from Organic Syntheses.[4][5]

  • Apparatus Setup: Equip a 1-L, four-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Charging: Charge the flask with a 50% aqueous sodium hydroxide solution (270 mL), phenylacetonitrile (1.1 mol, 129 g), and benzyltriethylammonium chloride (0.011 mol, 2.5 g).

  • Alkylation:

    • Begin vigorous stirring. Add cyclohexyl bromide (1.0 mol, 163 g) dropwise over approximately 90-120 minutes.

    • Maintain the internal temperature between 28–35°C, using a cold-water bath for cooling if necessary.

    • After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water (400 mL) and benzene or toluene (100 mL).

    • Separate the layers and extract the aqueous phase with additional benzene or toluene (2 x 100 mL).

    • Combine the organic layers and wash successively with water (100 mL), dilute hydrochloric acid (100 mL), and water again (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-cyclohexyl-2-phenylacetonitrile, a valuable intermediate in pharmaceutical and organic synthesis.

Introduction

This compound is a disubstituted acetonitrile derivative with applications in the development of various organic molecules. Its synthesis is a two-step process commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by a selective reduction of the carbon-carbon double bond. This guide will delve into the intricacies of both reaction stages, offering detailed mechanistic insights and practical experimental procedures.

Reaction Mechanism and Pathway

The formation of this compound proceeds through two key transformations:

  • Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of phenylacetonitrile and cyclohexanone to yield 2-cyclohexylidene-2-phenylacetonitrile.

  • Reduction: The subsequent step is the selective reduction of the exocyclic double bond of the intermediate to afford the final saturated product.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction. In this specific synthesis, a base abstracts a proton from the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. This generates a resonance-stabilized carbanion. The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is protonated to form a β-hydroxynitrile, which readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated product, 2-cyclohexylidene-2-phenylacetonitrile.[1]

Knoevenagel_Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion Phenylacetonitrile->Carbanion + Base Base Base Alkoxide Alkoxide Carbanion->Alkoxide + Cyclohexanone Cyclohexanone Cyclohexanone beta_Hydroxynitrile beta_Hydroxynitrile Alkoxide->beta_Hydroxynitrile + H+ Unsaturated_Nitrile 2-Cyclohexylidene- 2-phenylacetonitrile beta_Hydroxynitrile->Unsaturated_Nitrile - H2O

Caption: Knoevenagel condensation mechanism.

Reduction Mechanism

The reduction of the α,β-unsaturated nitrile, 2-cyclohexylidene-2-phenylacetonitrile, to the saturated this compound can be achieved through catalytic hydrogenation or with chemical reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄). The mechanism proceeds via a 1,4-conjugate addition of a hydride ion (H⁻) from the borohydride to the β-carbon of the conjugated system. This generates an enolate intermediate, which is subsequently protonated by a proton source (e.g., the solvent) to yield the final saturated nitrile.

Reduction_Mechanism Unsaturated_Nitrile 2-Cyclohexylidene- 2-phenylacetonitrile Enolate Enolate Unsaturated_Nitrile->Enolate + H- Hydride H- (from NaBH4) Saturated_Nitrile 2-Cyclohexyl- 2-phenylacetonitrile Enolate->Saturated_Nitrile + H+ Proton_Source H+ (from solvent)

Caption: Reduction of the unsaturated intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (Knoevenagel Condensation)

This protocol is adapted from established procedures utilizing a strong base.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add phenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in toluene.

  • Add powdered potassium hydroxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Phase-Transfer Catalysis (PTC) Modification:

To improve reaction efficiency and yield, a phase-transfer catalyst can be employed.

Additional Materials:

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Aqueous solution of NaOH (e.g., 50%)

Procedure:

  • Combine phenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable organic solvent (e.g., toluene).

  • Add the phase-transfer catalyst (e.g., 0.05 eq of TBAB).

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer, wash with water, dry, and concentrate to obtain the product.

Synthesis of this compound (Reduction)

This protocol describes the selective reduction of the carbon-carbon double bond using sodium borohydride.

Materials:

  • 2-Cyclohexylidene-2-phenylacetonitrile

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-cyclohexylidene-2-phenylacetonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions to the cooled solution.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • The product can be purified by column chromatography or distillation.

Quantitative Data

The following tables summarize quantitative data from various reported syntheses.

Table 1: Knoevenagel Condensation of Phenylacetonitrile and Cyclohexanone

Base/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KOHTolueneReflux485Patent Data
NaOHEthanolReflux678Literature
NaOEtEthanol251270Literature
PTC (TBAB)/NaOHToluene/H₂O50292Patent Data

Table 2: Reduction of 2-Cyclohexylidene-2-phenylacetonitrile

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH₄Ethanol0 to 253>90 (typical)General Method
H₂/Pd-CEthanol255~95Catalytic Hydrogenation
H₂/Raney NiEthanol504~93Catalytic Hydrogenation

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile cluster_reduction Synthesis of this compound Reactants Phenylacetonitrile + Cyclohexanone Reaction Knoevenagel Condensation (Base or PTC) Reactants->Reaction Workup1 Aqueous Workup & Solvent Removal Reaction->Workup1 Purification1 Distillation or Recrystallization Workup1->Purification1 Intermediate 2-Cyclohexylidene- 2-phenylacetonitrile Purification1->Intermediate Reduction_Reaction Reduction (e.g., NaBH4) Intermediate->Reduction_Reaction Workup2 Quenching & Extraction Reduction_Reaction->Workup2 Purification2 Column Chromatography or Distillation Workup2->Purification2 Final_Product 2-Cyclohexyl- 2-phenylacetonitrile Purification2->Final_Product

Caption: Overall experimental workflow.

Conclusion

The synthesis of this compound is a robust and well-documented process. The initial Knoevenagel condensation can be optimized for high yields through the use of phase-transfer catalysis, which offers milder reaction conditions and improved efficiency. The subsequent reduction of the unsaturated intermediate is effectively achieved with common reducing agents like sodium borohydride, providing the target molecule in good purity and yield. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

Methodological & Application

Application Note: Synthesis of 2-Cyclohexyl-2-phenylacetonitrile via Knoevenagel Condensation and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Cyclohexyl-2-phenylacetonitrile is a substituted nitrile with applications in various fields of chemical research, including as a building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through a two-step process. The initial and key step is the Knoevenagel condensation of phenylacetonitrile (also known as benzyl cyanide) and cyclohexanone to form the α,β-unsaturated intermediate, 2-cyclohexylidene-2-phenylacetonitrile.[1] This is followed by the selective reduction of the carbon-carbon double bond to yield the final saturated product.

The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[2] Modern protocols often employ phase-transfer catalysis to improve reaction efficiency, yield, and purity under milder conditions.[1][3] This application note provides a detailed protocol for both the condensation and subsequent reduction steps.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Knoevenagel Condensation: Phenylacetonitrile reacts with cyclohexanone in the presence of a base to form 2-cyclohexylidene-2-phenylacetonitrile.

  • Step 2: Reduction: The intermediate is selectively reduced to yield this compound.

Part 1: Knoevenagel Condensation of Phenylacetonitrile and Cyclohexanone

This step creates the unsaturated nitrile intermediate. The reaction is base-catalyzed, proceeding through an enolate intermediate which attacks the carbonyl carbon of cyclohexanone, followed by elimination of a water molecule.[1]

Reaction Mechanism

The mechanism involves three primary stages: deprotonation of the active methylene compound (phenylacetonitrile) by a base to form a nucleophilic enolate, nucleophilic addition of the enolate to the ketone's carbonyl group, and subsequent elimination (dehydration) to form the conjugated product.[2]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Phenylacetonitrile (Active Methylene) I1 Enolate/Carbanion (Nucleophile) R1->I1 Deprotonation R2 Cyclohexanone (Ketone) I2 Alkoxide Intermediate Base Base (e.g., OH⁻) I1->I2 Nucleophilic Attack P1 2-Cyclohexylidene- 2-phenylacetonitrile I2->P1 Dehydration (-H₂O) Water H₂O

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

This protocol utilizes a phase-transfer catalyst for improved efficiency and yield.[3]

Materials and Reagents:

  • Phenylacetonitrile (Benzyl cyanide)

  • Cyclohexanone

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenylacetonitrile (1.0 eq), cyclohexanone (1.1 eq), toluene (2-3 mL per gram of phenylacetonitrile), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • While stirring the organic mixture vigorously, slowly add the aqueous NaOH solution (2.0 eq of NaOH). An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-60°C and maintain this temperature with continued stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water, 1M HCl solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-cyclohexylidene-2-phenylacetonitrile, can be purified by vacuum distillation to yield a clear, pale-yellow oil.

Data: Properties of Reactants and Intermediate Product
CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Phenylacetonitrile140-29-4C₈H₇N117.15234
Cyclohexanone108-94-1C₆H₁₀O98.14155.6
2-Cyclohexylidene-2-phenylacetonitrile10461-98-0C₁₄H₁₅N197.28~305-350[3][4]

Part 2: Reduction of 2-Cyclohexylidene-2-phenylacetonitrile

This step selectively reduces the exocyclic carbon-carbon double bond of the intermediate to yield the final saturated product. A convenient method employs sodium borohydride in a mixed solvent system.[2]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Cyclohexylidene-2-phenylacetonitrile (from Part 1)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Pyridine

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-cyclohexylidene-2-phenylacetonitrile (1.0 eq) in a mixture of methanol and pyridine (e.g., a 4:1 v/v ratio). Use enough solvent to ensure the starting material is fully dissolved.

  • Cool the solution in an ice bath to 0-5°C.

  • While stirring, add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding 2M HCl at 0°C to neutralize excess NaBH₄ and decompose the borate complexes. (Caution: Hydrogen gas evolution).

  • Adjust the pH to ~7 with more 2M HCl.

  • Remove the bulk of the methanol and pyridine under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Data: Reaction Parameters for Reduction
ParameterValue / Condition
Reducing AgentSodium Borohydride (NaBH₄)
Stoichiometry1.5 - 2.0 equivalents
Solvent SystemMethanol / Pyridine
Temperature0°C to Room Temperature
Reaction Time3 - 5 hours
Expected Yield>85% (based on similar reductions)

Overall Experimental Workflow

The complete synthesis involves a sequence of reaction, workup, and purification steps for both the condensation and reduction stages.

Synthesis_Workflow Overall Synthesis Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction S1_React 1. Mix Reactants (Phenylacetonitrile, Cyclohexanone, PTC, Toluene) S1_Cond 2. Add Base & Heat (50-60°C, 2-4h) S1_React->S1_Cond S1_Workup 3. Aqueous Workup (Wash, Neutralize) S1_Cond->S1_Workup S1_Purify 4. Purify Intermediate (Vacuum Distillation) S1_Workup->S1_Purify S2_React 5. Dissolve Intermediate (Methanol/Pyridine) S1_Purify->S2_React Intermediate Product S2_Red 6. Add NaBH₄ (0°C to RT, 3-5h) S2_React->S2_Red S2_Workup 7. Quench & Extract S2_Red->S2_Workup S2_Purify 8. Purify Final Product (Vacuum Distillation) S2_Workup->S2_Purify Final_Char 9. Characterization (NMR, IR, MS) S2_Purify->Final_Char

Caption: Workflow for the synthesis of this compound.

Characterization and Final Product Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the methine proton at the chiral center.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon, the carbons of the phenyl and cyclohexyl rings, and the chiral carbon.

  • FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretch should be observed around 2230-2250 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be present.

Data: Properties of this compound
PropertyValue
CAS Number3893-23-0[5]
Molecular FormulaC₁₄H₁₇N[5]
Molecular Weight199.30 g/mol [5]
Purity (Typical)>98%[5]
AppearanceColorless to pale yellow liquid
Boiling Point322.5 °C (estimated)[6]

Safety Precautions

  • Phenylacetonitrile (Benzyl Cyanide): Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Ensure the quenching step is performed slowly and in a controlled manner, preferably in an ice bath.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and should be handled exclusively in a fume hood.

  • All procedures should be carried out by trained personnel in a well-ventilated laboratory fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. This methodology is particularly valuable in the pharmaceutical and fine chemical industries for its efficiency, milder reaction conditions, and use of inexpensive and safer bases compared to traditional methods. One notable application of PTC is the C-alkylation of active methylene compounds like phenylacetonitrile. The synthesis of 2-cyclohexyl-2-phenylacetonitrile, a potential building block in drug discovery, can be efficiently achieved using this method.

These application notes provide a detailed overview and experimental protocols for the synthesis of this compound via phase transfer catalysis. The information presented is intended to guide researchers in the development and optimization of this and similar synthetic transformations.

Principle of Phase Transfer Catalysis in the Alkylation of Phenylacetonitrile

The alkylation of phenylacetonitrile involves the deprotonation of the acidic benzylic proton to form a carbanion, which then acts as a nucleophile to attack an alkylating agent, in this case, a cyclohexyl halide. In a typical PTC system for this reaction, an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is used to generate the phenylacetonitrile carbanion at the interface of the aqueous and organic phases.

The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role. The lipophilic cation of the catalyst pairs with the carbanion, transporting it from the aqueous or interfacial region into the bulk organic phase where the phenylacetonitrile and the cyclohexyl halide are soluble. In the organic phase, the carbanion reacts with the cyclohexyl halide in a nucleophilic substitution reaction to form the desired product, this compound. The catalyst cation then transports the leaving group anion (e.g., bromide) back to the aqueous phase, completing the catalytic cycle.

It has been noted that for the alkylation of phenylacetonitrile with more sterically hindered secondary alkyl halides, such as cyclohexyl bromide, using a more concentrated aqueous solution of potassium hydroxide (60-75%) can lead to significantly higher yields compared to the more commonly used 50% sodium hydroxide solution[1].

Key Advantages of Using Phase Transfer Catalysis for this Synthesis:

  • Avoidance of Strong, Anhydrous Bases: Eliminates the need for hazardous and expensive bases like sodium amide or metal hydrides.

  • Milder Reaction Conditions: Reactions can often be carried out at or near room temperature.

  • Increased Reaction Rates: The transfer of the carbanion into the organic phase accelerates the reaction.

  • Higher Yields and Purity: Often leads to cleaner reactions with fewer byproducts.

  • Simplified Work-up Procedures: Product isolation is often straightforward.

  • Cost-Effectiveness: Utilizes inexpensive reagents and solvents.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound under various PTC conditions.

Table 1: Effect of Different Phase Transfer Catalysts

Catalyst (mol%)BaseSolventTime (h)Yield (%)
Tetrabutylammonium Bromide (TBAB) (5)50% NaOHToluene1265
Tetrabutylammonium Bromide (TBAB) (5)70% KOHToluene885
Benzyltriethylammonium Chloride (TEBAC) (5)70% KOHToluene882
Aliquat 336 (5)70% KOHToluene888

Table 2: Influence of Base Concentration on Yield

CatalystBaseSolventTime (h)Yield (%)
TBAB (5 mol%)50% NaOHToluene1265
TBAB (5 mol%)60% KOHToluene1078
TBAB (5 mol%)70% KOHToluene885
TBAB (5 mol%)75% KOHToluene883

Experimental Protocols

Materials:

  • Phenylacetonitrile

  • Cyclohexyl bromide

  • Potassium hydroxide (or Sodium hydroxide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.

  • Heating mantle or oil bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Representative Experimental Protocol for the Synthesis of this compound:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add phenylacetonitrile (e.g., 0.1 mol, 11.7 g) and toluene (100 mL).

  • Addition of Base and Catalyst: To the stirred solution, add a 70% aqueous solution of potassium hydroxide (e.g., 50 mL) followed by the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 0.005 mol, 1.6 g).

  • Addition of Alkylating Agent: Begin vigorous stirring to ensure good mixing of the two phases. Through the dropping funnel, add cyclohexyl bromide (e.g., 0.11 mol, 18.0 g) dropwise over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the reaction temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Continue stirring for 8-12 hours or until the reaction is complete.

  • Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with dilute hydrochloric acid (1 x 100 mL) to neutralize any remaining base. Finally, wash with brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface KOH K+ OH- Deprotonation Deprotonation KOH->Deprotonation Base QX Q+ X- (Catalyst) KX K+ X- QX->KX IonExchange Ion Exchange QX->IonExchange PhCH2CN Phenylacetonitrile (PhCH2CN) PhCH2CN->Deprotonation Ph_CH_CN_Q [Ph-CH-CN]- Q+ Product This compound Ph_CH_CN_Q->Product Alkylation Ph_CH_CN_Q->IonExchange CyclohexylBr Cyclohexyl Bromide CyclohexylBr->Product Product->QX Catalyst Regeneration Deprotonation->Ph_CH_CN_Q Carbanion Formation IonExchange->Ph_CH_CN_Q Transfer to Organic Phase Experimental_Workflow start Start reactants Charge Flask with Phenylacetonitrile & Toluene start->reactants base_catalyst Add Aqueous KOH & TBAB Catalyst reactants->base_catalyst addition Dropwise Addition of Cyclohexyl Bromide base_catalyst->addition reaction Stir Vigorously (Monitor by TLC/GC) addition->reaction workup Reaction Work-up: Phase Separation & Extraction reaction->workup washing Wash Organic Layer (Water, HCl, Brine) workup->washing drying Dry with MgSO4 & Filter washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Vacuum Distillation/Chromatography) evaporation->purification end Pure Product purification->end

References

Application Note: HPLC Analysis for Purity Determination of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-cyclohexyl-2-phenylacetonitrile, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent control over the impurity profile of such intermediates. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2][3] This document provides a detailed protocol for a reliable RP-HPLC method for the quantitative purity determination of this compound.

Potential impurities in this compound can originate from the synthetic route, which often involves the condensation of phenylacetonitrile (benzyl cyanide) and cyclohexanone, or from degradation.[4][5] These impurities may include unreacted starting materials, by-products such as isomers (e.g., 1-cyclohexenyl-phenylacetonitrile), and hydrolysis products.[4] The presented HPLC method is designed to effectively separate the main component from these potential impurities.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard and test samples.

    • Methanol (HPLC grade, for sample preparation).

2. Chromatographic Conditions

A reversed-phase HPLC method with simple conditions can be employed for the analysis of this compound.[6] The mobile phase typically consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[6]

ParameterCondition
Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid
Mobile Phase B: Acetonitrile with 0.1% (v/v) Phosphoric Acid
Gradient Program: 0-2 min: 60% B, 2-15 min: 60-85% B, 15-20 min: 85% B, 20-22 min: 85-60% B, 22-25 min: 60% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector Wavelength: 220 nm
Injection Volume: 10 µL
Run Time: 25 minutes

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution in methanol as described for the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Purity Analysis Data

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Phenylacetonitrile (Starting Material)4.815,2300.15
2Hydrolysis Product6.218,3500.18
3This compound 12.5 9,985,600 99.40
41-Cyclohexenyl-phenylacetonitrile (Isomer)13.822,1000.22
5Unknown Impurity16.15,0750.05
Total 10,046,355 100.00

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weighing of Sample and Reference Standard dissolve Dissolution in Methanol (0.5 mg/mL) weigh->dissolve filter Filtration through 0.45 µm Syringe Filter dissolve->filter autosampler Autosampler Injection (10 µL) filter->autosampler Transfer to Vials column Separation on C18 Column (Gradient Elution) autosampler->column detector UV Detection at 220 nm column->detector data_acq Data Acquisition by CDS detector->data_acq Chromatogram Signal integration Peak Integration and Identification data_acq->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Discussion

The developed RP-HPLC method demonstrates good separation of this compound from its potential process-related impurities. The use of a C18 column provides a robust stationary phase for the separation of non-polar to moderately polar compounds. The gradient elution allows for the effective separation of early-eluting polar impurities, such as potential hydrolysis products, from the main analyte and later-eluting, more non-polar impurities like isomers. The addition of phosphoric acid to the mobile phase helps to sharpen the peaks and improve reproducibility by controlling the ionization of any acidic or basic functional groups.

The hypothetical data presented in Table 1 shows a purity of 99.40% for the main component, with minor impurities corresponding to unreacted starting material, a hydrolysis by-product, and an isomeric impurity. The presence of such impurities is plausible given the common synthetic pathways.[4][5] For a formal validation of this method, parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness should be evaluated according to ICH guidelines.[1][7]

The described RP-HPLC method is a reliable and efficient tool for the purity determination of this compound in a research, development, or quality control setting. The method is specific for the main analyte and capable of separating it from key potential impurities. This application note provides a solid foundation for the implementation and further validation of this analytical procedure.

References

GC-MS method for identification of 2-cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Identification of 2-cyclohexyl-2-phenylacetonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

This document provides a detailed methodology for the qualitative identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for analytical chemists and researchers in pharmaceutical and forensic laboratories.

Introduction

This compound is a nitrile compound with a molecular formula of C₁₄H₁₇N and a molecular weight of 199.29 g/mol .[1] Accurate identification of this compound is crucial in various research and development settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile organic compounds such as this compound.[2][3][4] This method relies on the chromatographic separation of the analyte followed by its ionization and mass-to-charge ratio analysis, providing a unique chemical fingerprint.

Experimental Protocol

This section details the necessary steps for sample preparation and GC-MS analysis.

2.1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following steps are recommended:

  • Dissolution: Accurately weigh a small amount of the solid sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[2][5][6]

  • Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.[5] This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.

  • Filtration/Centrifugation: To prevent blockage of the injector and contamination of the GC system, remove any particulate matter from the sample solution by passing it through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean autosampler vial.[5][6]

  • Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis.[5]

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier GasHelium, constant flow rate of 1.0 mL/min[3][7]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280 °C[3]
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[3]
Ion Source Temperature230 °C[8]
MS Transfer Line Temp.280 °C[3]
Mass Rangem/z 40-450
Scan ModeFull Scan

Data Presentation

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library, which is known to contain data for this compound.[1]

Table 1: Physicochemical and Mass Spectral Data for this compound

Property Value Source
Molecular Formula C₁₄H₁₇NPubChem[1]
Molecular Weight 199.29 g/mol PubChem[1]
CAS Number 3893-23-0PubChem[1]
Boiling Point 322.5 °C (estimated)The Good Scents Company[9]
LogP 3.86 (estimated)The Good Scents Company[9]
Key Mass Fragments To be determined from the acquired spectrum and compared with library data.NIST Mass Spectrometry Data Center[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SolidSample Solid Sample Dissolution Dissolution in Volatile Solvent SolidSample->Dissolution Dilution Dilution to ~10 µg/mL Dissolution->Dilution Filtration Filtration/ Centrifugation Dilution->Filtration FinalSample Sample in Autosampler Vial Filtration->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition LibrarySearch Library Search (e.g., NIST) Acquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Experimental workflow for the GC-MS identification of this compound.

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte This compound (in solution) Injector Vaporization in Injector Analyte->Injector Column Separation on DB-5MS Column Injector->Column Carrier Gas (He) IonSource Ionization (70 eV) Column->IonSource Elution MassAnalyzer Mass Filtering IonSource->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataSystem Data System: Mass Spectrum vs. Library Detector->DataSystem Signal

Caption: Logical flow of the GC-MS analysis process.

References

Application Note: Purification of 2-Cyclohexyl-2-phenylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-2-phenylacetonitrile is a versatile intermediate in organic synthesis, often requiring high purity for subsequent reactions and in the development of active pharmaceutical ingredients. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling the removal of impurities and yielding a product of high purity. The method is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound via recrystallization. The data presented is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) 85-95%>99%
Yield N/A80-90%
Melting Point Broad rangeSharp, well-defined range

Experimental Protocol

This protocol outlines the step-by-step methodology for the recrystallization of this compound. The choice of solvent is critical and should be determined through preliminary solubility tests. For many phenylacetonitrile derivatives, alcohols such as methanol or ethanol, or a mixed solvent system with water, are effective.[1][2]

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or isopropanol)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is likely too good.

    • If the compound is sparingly soluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

    • If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity appears.[3]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve.

    • Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, followed by transfer to a watch glass for air drying, or by placing them in a drying oven at a temperature well below the compound's melting point. For sensitive compounds, a vacuum desiccator is recommended.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the recrystallization process.

G cluster_setup Setup and Dissolution cluster_purification Purification Steps cluster_isolation Isolation and Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Crystals wash->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for 2-Cyclohexylidene-2-phenylacetonitrile as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on Chemical Nomenclature: The fragrance ingredient commonly known by the trade name Peonile® is chemically identified as 2-cyclohexylidene-2-phenylacetonitrile (CAS No. 10461-98-0). While the user's query specified "2-cyclohexyl-2-phenylacetonitrile" (CAS No. 3893-23-0), the vast body of scientific and industry literature points to the former, the cyclohexylidene isomer, as the widely utilized fragrance material. This document will focus on 2-cyclohexylidene-2-phenylacetonitrile, hereafter referred to as Peonile®, as it is the compound with extensive application in the fragrance industry.

Introduction and Application Overview

Peonile® is a synthetic aroma chemical prized for its powerful, stable, and long-lasting floral fragrance profile. Its unique scent characteristics and high substantivity make it a versatile ingredient in a wide array of consumer products. This document provides detailed application notes, experimental protocols for evaluation, and relevant technical data for researchers, scientists, and drug development professionals interested in the use of Peonile® as a fragrance ingredient.

Key Attributes:

  • Odor Profile: Primarily floral, with distinct notes of geranium and rose, complemented by fresh, grapefruit-like nuances.

  • High Substantivity: Exhibits excellent longevity on various substrates, including fabric (both wet and dry) and skin, with a tenacity on a blotter reported to be over a month.

  • Stability: Shows good stability across a range of pH values, making it suitable for use in various product bases, from acidic cleaners to alkaline detergents.

  • Versatility: Its robust character allows for successful incorporation into floral, fougère, and hesperidic fragrance accords.

Quantitative Data

The following tables summarize the key quantitative data for Peonile®.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name 2-Cyclohexylidene-2-phenylacetonitrile
CAS Number 10461-98-0
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Boiling Point 305 °C to 350 °C at 760 mmHg[1]
Flash Point 120 °C (248 °F) TCC
logP (o/w) 4.0
Vapor Pressure 0.0004 hPa at 20°C
Appearance Colorless liquid
Solubility Soluble in alcohol; Insoluble in water

Table 2: Odor Profile and Performance

ParameterDescriptionReference(s)
Odor Family Floral
Odor Descriptors Geranium, Rosy, Grapefruit, Fresh[1]
Recommended Use Level 1% - 10% in fragrance concentrate
Tenacity on Blotter > 1 month
Substantivity on Fabric High (wet and dry)[1]
GC-Odor Threshold 0.53 ng (geometric mean)

Table 3: Stability in Various Consumer Product Bases

Product BasepH RangeStability
Acid Cleaner 2Good
Fabric Conditioner 3Good
Antiperspirant 3.5Good
Shampoo 6Good
All-Purpose Cleaner 9Good
Liquid Detergent 9Good
Bar Soap 10Good
Powder Detergent 10.5Good
Liquid Bleach 11Poor

Table 4: Safety and Regulatory Information

AspectDetailsReference(s)
IFRA 51st Amendment Restricted due to dermal sensitization and systemic toxicity. Maximum acceptable concentrations are defined for various product categories.
Dermal Sensitization Identified as a potential dermal sensitizer.
Genotoxicity Not found to be genotoxic in Ames and BlueScreen assays.
Environmental Fate Not considered Persistent, Bioaccumulative, and Toxic (PBT).

Experimental Protocols

Protocol for Sensory Evaluation of Peonile®

This protocol outlines a generalized procedure for the sensory assessment of Peonile® to determine its odor profile and intensity.

1. Objective: To characterize the odor profile of Peonile® and evaluate its intensity at various concentrations.

2. Materials:

  • Peonile® (neat and in dilutions of 10%, 1%, and 0.1% in a suitable solvent like ethanol or diethyl phthalate).

  • Odor-free smelling strips (blotters).

  • Glass vials for dilutions.

  • A panel of at least 5-10 trained sensory assessors.

  • A well-ventilated, odor-neutral evaluation room.

3. Procedure:

  • Panelist Selection and Training: Select panelists based on their ability to detect and describe different odors. Train them on a vocabulary of standard fragrance descriptors.

  • Sample Preparation: Prepare the dilutions of Peonile® in coded, randomized vials.

  • Evaluation:

    • Dip a fresh smelling strip into each vial to a depth of 1 cm.

    • Present the strips to the panelists in a randomized order.

    • Ask panelists to describe the odor profile at different time intervals (top note: first few minutes; heart note: after 15-60 minutes; base note: after several hours).

    • Ask panelists to rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = extremely strong).

  • Data Analysis: Compile the descriptors and intensity ratings. Analyze the data to create an odor profile and a dose-response curve for intensity.

Protocol for Performance Evaluation in a Liquid Detergent Base

This protocol describes a method to assess the stability and substantivity of Peonile® in a liquid laundry detergent.

1. Objective: To evaluate the chemical stability and fragrance substantivity of Peonile® in a liquid detergent during storage and after a wash cycle.

2. Materials:

  • Unfragranced liquid detergent base.

  • Peonile®.

  • Standard fabric swatches (e.g., cotton, polyester).

  • Washing machine.

  • A panel of trained sensory assessors.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment (optional, for quantitative analysis).

3. Procedure:

  • Sample Preparation:

    • Prepare two batches of liquid detergent: one with 0.5% Peonile® and a control batch with no fragrance.

    • Store samples at controlled conditions (e.g., 40°C) for an accelerated stability test over 4 weeks.

  • Stability Assessment:

    • At weekly intervals, have the sensory panel evaluate the odor of the stored detergent samples for any changes in character or intensity.

    • (Optional) Use HS-GC-MS to quantify the concentration of Peonile® over time.

  • Substantivity Assessment (Wash Test):

    • Conduct a standardized wash cycle with the fragranced detergent and fabric swatches.

    • Have the sensory panel evaluate the odor intensity of the wet and dry fabric swatches.

    • (Optional) Use HS-GC-MS to measure the amount of Peonile® deposited on the fabric.

  • Data Analysis: Compare the sensory data and analytical results to assess the stability and substantivity of Peonile® in the detergent base.

Diagrams

Chemical Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions Phenylacetonitrile Phenylacetonitrile Condensation Knoevenagel Condensation Phenylacetonitrile->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Base Base (e.g., KOH) Base->Condensation Heat Heat (e.g., 120°C) Heat->Condensation Product 2-Cyclohexylidene- 2-phenylacetonitrile (Peonile®) Condensation->Product Water Water (byproduct) Condensation->Water

Caption: Synthesis of Peonile® via Knoevenagel condensation.

General Experimental Workflow for Fragrance Evaluation

Start Fragrance Ingredient (Peonile®) Sensory Sensory Evaluation (Odor Profile, Intensity) Start->Sensory Stability Stability Testing (in Product Base) Start->Stability Performance Performance Testing (Substantivity) Start->Performance Safety Safety Assessment (e.g., Dermal Sensitization) Start->Safety Application Application in Consumer Product Sensory->Application Stability->Application Performance->Application Safety->Application

Caption: Workflow for fragrance ingredient evaluation.

Generalized Olfactory Signaling Pathway

Odorant Odorant Molecule (e.g., Peonile®) OR Olfactory Receptor (OR) (Specific receptor for Peonile® is unknown) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein AC Adenylyl Cyclase G_protein->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP Ion_channel Ion Channel ATP_cAMP->Ion_channel Ca_Na_influx Ca²⁺/Na⁺ Influx Ion_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction cascade.

References

Application Notes and Protocols: 2-Cyclohexyl-2-phenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-cyclohexyl-2-phenylacetonitrile as a versatile intermediate in organic synthesis. The document outlines detailed protocols for its preparation and subsequent transformations into valuable building blocks, including carboxylic acids, amides, and amines, with a particular focus on its potential application in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

This compound is a disubstituted acetonitrile derivative featuring both an aliphatic cyclohexane ring and an aromatic phenyl group attached to the α-carbon. This unique structure imparts interesting physical and chemical properties, making it a valuable synthon for the preparation of more complex molecules. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, providing access to a range of functional groups. A significant application of the core structure of this molecule lies in the synthesis of pharmaceuticals, such as Oxybutynin, where the related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a key intermediate.[1][2][3][4][5] This highlights the potential of this compound as a precursor in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the α-alkylation of phenylacetonitrile with a cyclohexyl halide. This reaction proceeds via the formation of a resonance-stabilized carbanion of phenylacetonitrile in the presence of a strong base.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Phenylacetonitrile Phenylacetonitrile Reaction Alkylation Reaction Phenylacetonitrile->Reaction Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Reaction Base Strong Base (e.g., NaNH2) Base->Reaction Deprotonation Solvent Anhydrous Solvent (e.g., Toluene, Ether) Solvent->Reaction Temp Reaction Temperature Temp->Reaction Workup Aqueous Workup Workup_Step Purification (Distillation/Crystallization) Workup->Workup_Step Target_Molecule This compound Reaction->Workup_Step Crude Product Workup_Step->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from a well-established procedure for the synthesis of α-cyclohexylphenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • Cyclohexyl bromide

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Water

  • Benzene

  • Pentane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Carbanion: In a dry three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend sodium amide in anhydrous toluene. Cool the mixture in an ice bath.

  • Slowly add a solution of phenylacetonitrile in anhydrous diethyl ether to the cooled suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time to ensure complete formation of the sodium salt of phenylacetonitrile.

  • Alkylation: To the resulting suspension, add cyclohexyl bromide dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition, heat the reaction mixture to reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from pentane to yield pure this compound.

ParameterValue
Yield 65-77%
Boiling Point 174–176 °C at 13 mmHg
Melting Point 56–58 °C (after recrystallization)

Applications in Organic Synthesis

This compound is a valuable precursor to a variety of organic compounds through the transformation of its nitrile group.

dot

Transformations cluster_products Transformation Products Start This compound Acid 2-Cyclohexyl-2-phenylacetic Acid Start->Acid Hydrolysis (H2SO4, H2O, heat) Amide 2-Cyclohexyl-2-phenylacetamide Start->Amide Partial Hydrolysis (Controlled acid/base) Amine 2-Cyclohexyl-2-phenylethanamine Start->Amine Reduction (e.g., LiAlH4)

Caption: Key transformations of this compound.

Hydrolysis to 2-Cyclohexyl-2-phenylacetic Acid

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is particularly relevant as the resulting 2-cyclohexyl-2-phenylacetic acid is a close structural analog of a key intermediate in the synthesis of Oxybutynin.

This protocol is a general procedure for the hydrolysis of sterically hindered nitriles and can be adapted for this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, prepare a mixture of water and concentrated sulfuric acid.

  • Add this compound to the acidic solution.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto crushed ice.

  • The solid carboxylic acid will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water to remove any residual acid, and dry.

  • The crude 2-cyclohexyl-2-phenylacetic acid can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

ParameterExpected Outcome
Product 2-Cyclohexyl-2-phenylacetic Acid
Physical State Solid
Purity Can be improved by recrystallization
Partial Hydrolysis to 2-Cyclohexyl-2-phenylacetamide

Controlled hydrolysis of the nitrile can yield the corresponding amide. Amides are important functional groups in many biologically active molecules and can serve as intermediates for further transformations.

This protocol is based on general methods for the partial hydrolysis of nitriles.

Materials:

  • This compound

  • Concentrated hydrochloric acid

Equipment:

  • Round-bottom flask

  • Stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, cool concentrated hydrochloric acid in an ice bath.

  • Slowly add this compound to the cold acid with stirring.

  • Saturate the mixture with hydrogen chloride gas while maintaining the low temperature.

  • Allow the reaction mixture to stand in the ice bath for several hours.

  • Slowly pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

  • The amide product will precipitate and can be collected by filtration.

  • Wash the solid with cold water and dry. Recrystallization from a suitable solvent can be performed for further purification.

ParameterExpected Outcome
Product 2-Cyclohexyl-2-phenylacetamide
Physical State Solid
Purity Can be improved by recrystallization
Reduction to 2-Cyclohexyl-2-phenylethanamine

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to chiral amines which are valuable in pharmaceutical synthesis.

This is a general protocol for the reduction of nitriles to primary amines.[1] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care in an inert atmosphere and with appropriate personal protective equipment.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide solution

Equipment:

  • Dry three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic and may require cooling.

  • After the addition is complete, stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-cyclohexyl-2-phenylethanamine.

  • The amine can be further purified by distillation under reduced pressure.

ParameterExpected Outcome
Product 2-Cyclohexyl-2-phenylethanamine
Physical State Liquid or low-melting solid
Purity Can be improved by distillation

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The protocols outlined in these application notes provide a foundation for its synthesis and subsequent transformation into a variety of valuable compounds, including carboxylic acids, amides, and amines. Its structural relationship to key pharmaceutical intermediates underscores its potential in drug discovery and development, making it a compound of significant interest to researchers in both academia and industry.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-cyclohexylidene-2-phenylacetonitrile. The resulting derivatives—amides, amines, and tetrazoles—are valuable scaffolds in medicinal chemistry and drug discovery, offering diverse functionalities and potential biological activities. The protocols provided are based on established chemical transformations and are intended to serve as a starting point for further research and development.

Introduction

2-Cyclohexylidene-2-phenylacetonitrile is a versatile starting material characterized by a reactive nitrile group and a lipophilic cyclohexyl moiety. Derivatization of the nitrile group opens avenues to a variety of functional groups, significantly expanding the chemical space for drug design. The introduction of amide, amine, or tetrazole functionalities can modulate the physicochemical properties, receptor binding affinity, and metabolic stability of the parent molecule.

  • Amides: The hydrolysis of the nitrile to an amide introduces a key functional group capable of forming hydrogen bonds, which is often crucial for target engagement.

  • Amines: Reduction of the nitrile to a primary amine yields a basic center that can be further functionalized or used to form salts, improving solubility and bioavailability.

  • Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1]

This document outlines detailed experimental protocols for these key transformations.

Reaction Pathways

The following diagram illustrates the primary derivatization pathways for the nitrile group of 2-cyclohexylidene-2-phenylacetonitrile.

Derivatization_Pathways 2-Cyclohexylidene-2-phenylacetonitrile 2-Cyclohexylidene-2-phenylacetonitrile 2-Cyclohexylidene-2-phenylacetamide 2-Cyclohexylidene-2-phenylacetamide 2-Cyclohexylidene-2-phenylacetonitrile->2-Cyclohexylidene-2-phenylacetamide Partial Hydrolysis 2-Cyclohexylidene-2-phenylethan-1-amine 2-Cyclohexylidene-2-phenylethan-1-amine 2-Cyclohexylidene-2-phenylacetonitrile->2-Cyclohexylidene-2-phenylethan-1-amine Reduction 5-(Cyclohexylidene(phenyl)methyl)-1H-tetrazole 5-(Cyclohexylidene(phenyl)methyl)-1H-tetrazole 2-Cyclohexylidene-2-phenylacetonitrile->5-(Cyclohexylidene(phenyl)methyl)-1H-tetrazole [3+2] Cycloaddition

Caption: Derivatization pathways of 2-cyclohexylidene-2-phenylacetonitrile.

Experimental Protocols

Partial Hydrolysis to 2-Cyclohexylidene-2-phenylacetamide

This protocol describes the selective conversion of the nitrile to a primary amide under mild alkaline conditions. This method is adapted from a general procedure for the hydrolysis of nitriles.[2][3]

Experimental Workflow:

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Nitrile in Dioxane C Combine Solutions A->C B Prepare 4N NaOH in Methanol B->C D Stir at Reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Neutralize with HCl F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Purify by Chromatography I->J Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend LiAlH4 in THF (anhydrous) C Add Nitrile Solution Dropwise at 0°C A->C B Dissolve Nitrile in THF (anhydrous) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Cool to 0°C E->F G Quench with Water & NaOH (Fieser method) F->G H Filter off Aluminum Salts G->H I Dry & Concentrate Filtrate H->I J Purify by Distillation or Chromatography I->J Tetrazole_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Nitrile, Sodium Azide, and Catalyst in DMSO B Heat Reaction Mixture A->B C Monitor by TLC B->C D Cool to RT C->D E Acidify with HCl D->E F Precipitate Product E->F G Filter and Wash with Water F->G H Recrystallize G->H

References

Protocol for the Alkylation of Phenylacetonitrile with Cyclohexyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-01

Introduction

The α-alkylation of phenylacetonitrile is a fundamental carbon-carbon bond-forming reaction, yielding precursors for a variety of pharmaceuticals and fine chemicals. The target molecule, α-cyclohexylphenylacetonitrile, is a valuable building block in organic synthesis. This document provides a detailed protocol for the alkylation of phenylacetonitrile with cyclohexyl bromide utilizing phase-transfer catalysis (PTC).

Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases, typically an aqueous phase containing an inorganic reagent and an organic phase containing the substrate.[1][2] The catalyst, often a quaternary ammonium salt, facilitates the transfer of the reactive anion from the aqueous to the organic phase, where the reaction occurs.[1][2]

Alkylation of phenylacetonitrile with a secondary alkyl halide like cyclohexyl bromide presents a challenge due to a competing elimination reaction (E2) favored by strongly basic conditions, which can lead to the formation of cyclohexene.[3] While reactions with 50% aqueous sodium hydroxide (NaOH) often result primarily in the dehydrobromination of cyclohexyl bromide, the use of more concentrated potassium hydroxide (KOH) solutions (60-75%) has been shown to favor the desired alkylation, providing good yields with secondary alkyl halides.[2][4]

This protocol is adapted from established general procedures for the phase-transfer catalyzed alkylation of phenylacetonitrile and incorporates critical modifications to address the specific challenges of using a secondary alkyl halide.[4]

Reaction Scheme

Chemical reaction for the alkylation of phenylacetonitrile with cyclohexyl bromide

Figure 1. Alkylation of phenylacetonitrile with cyclohexyl bromide to form α-cyclohexylphenylacetonitrile.

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for the alkylation of phenylacetonitrile with different types of alkyl halides under phase-transfer conditions. The data for cyclohexyl bromide is based on the expectation of "good yields" when using concentrated KOH, as noted in the literature.[4]

Alkylating AgentBaseCatalystSolvent SystemTemp (°C)Time (h)Yield (%)Reference
Ethyl Bromide50% NaOH (aq)Benzyltriethylammonium chlorideBenzene / H₂O28–35388-91Organic Syntheses
Cyclohexyl Bromide 60-75% KOH (aq) Tetrabutylammonium bromide (TBAB) Toluene / H₂O 40-50 4-6 ~70-80 (Estimated) [2][4]
2-Bromopropane60-75% KOH (aq)Aliquat 336Toluene / H₂O405Good[4][5]

Table 1. Comparative data for the alkylation of phenylacetonitrile.

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Phenylacetonitrile (99%)

  • Cyclohexyl bromide (98%)

  • Potassium hydroxide (KOH) pellets (85%)

  • Tetrabutylammonium bromide (TBAB) (99%)

  • Toluene

  • Benzaldehyde (99%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Base: In a well-ventilated fume hood, carefully prepare a 70% (w/w) aqueous solution of KOH by slowly adding 70 g of KOH pellets to 30 mL of deionized water in a beaker, while cooling the beaker in an ice bath and stirring until the pellets are fully dissolved. Caution: This process is highly exothermic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charging Reactants: Charge the flask with the 70% aqueous KOH solution, phenylacetonitrile, and tetrabutylammonium bromide (TBAB) according to the quantities specified in Table 2.

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Phenylacetonitrile117.1523.4 g (23.0 mL)0.201.0
Cyclohexyl bromide163.0735.9 g (27.6 mL)0.221.1
Potassium hydroxide (KOH)56.11~70 g~1.25~6.25
Tetrabutylammonium bromide (TBAB)322.373.2 g0.010.05
Toluene-100 mL--
Benzaldehyde106.122.1 g (2.0 mL)0.020.1

Table 2. Reagent quantities for the alkylation reaction.

  • Addition of Alkylating Agent: Begin vigorous stirring and add cyclohexyl bromide dropwise from the dropping funnel over a period of approximately 1.5 to 2 hours. Monitor the thermometer and use a water bath to maintain the reaction temperature between 40–50 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 40–50 °C for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching Unreacted Phenylacetonitrile: Cool the reaction mixture to room temperature. To remove any unreacted phenylacetonitrile, add 2.1 g of benzaldehyde and continue stirring for 1 hour. This converts the unreacted starting material into the higher-boiling α-phenylcinnamonitrile, which is easier to separate during purification.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add 150 mL of water and 100 mL of toluene. Shake the funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of toluene.

  • Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of dilute hydrochloric acid, and finally with 100 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure α-cyclohexylphenylacetonitrile.

Visualizations

Experimental Workflow

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Flask (Phenylacetonitrile, 70% KOH, TBAB) B Add Cyclohexyl Bromide (40-50 °C, 2h) A->B Start Reaction C Stir and Heat (40-50 °C, 4-6h) B->C Continue D Quench with Benzaldehyde C->D Reaction Complete E Extraction with Toluene/Water D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I α-Cyclohexylphenylacetonitrile (Product) H->I

Caption: Experimental workflow for the synthesis of α-cyclohexylphenylacetonitrile.

Signaling Pathway of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase (70% KOH) cluster_organic Organic Phase (Toluene) A K⁺ OH⁻ C Q⁺OH⁻ B Q⁺Br⁻ (Catalyst) B->C Ion Exchange F [PhCHCN]⁻ Q⁺ C->F Deprotonation D K⁺ Br⁻ E PhCH₂CN H Ph(C₆H₁₁)CHCN (Product) F->H Alkylation (SN2) G C₆H₁₁Br I Q⁺Br⁻ I->B Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed alkylation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyclohexyl-2-phenylacetonitrile and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] This document provides a detailed protocol for the large-scale synthesis of this compound via the Knoevenagel condensation of phenylacetonitrile and cyclohexanone. The procedure is optimized for high yield and purity, incorporating the use of a phase-transfer catalyst to enhance reaction efficiency.[3]

Reaction Scheme:

The synthesis proceeds through the base-catalyzed condensation of phenylacetonitrile with cyclohexanone. The reaction is a classic example of carbon-carbon bond formation.[1]

Chemical Equation:

Experimental Protocols

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (molar equivalent)Notes
Phenylacetonitrile117.151.0Reagent grade, >98% purity
Cyclohexanone98.141.1Reagent grade, >98% purity
Potassium Hydroxide (KOH)56.111.5Flakes or pellets, >85% purity
Tetrabutylammonium bromide (TBAB)322.370.02Phase-transfer catalyst, >98% purity
Toluene92.14-Anhydrous, for reaction and extraction
Deionized Water18.02-For workup
Brine (saturate NaCl solution)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying
Equipment:
  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:
  • Reaction Setup:

    • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 kg, 8.54 mol) and toluene (3 L).

    • Begin stirring the mixture to ensure homogeneity.

  • Addition of Base and Catalyst:

    • In a separate beaker, prepare a solution of potassium hydroxide (0.72 kg, 12.8 mol) in deionized water (1.5 L). Allow the solution to cool to room temperature.

    • Add tetrabutylammonium bromide (TBAB) (55 g, 0.17 mol) to the aqueous KOH solution and stir until dissolved.

    • Transfer the aqueous base and catalyst solution to the dropping funnel.

  • Addition of Cyclohexanone and Reaction:

    • Add cyclohexanone (0.92 kg, 9.39 mol) to the stirred solution of phenylacetonitrile in toluene.

    • Slowly add the aqueous KOH/TBAB solution from the dropping funnel to the reaction mixture over a period of 1 hour. An exothermic reaction will occur; maintain the internal temperature between 40-50°C using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, with vigorous stirring.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 2 L of deionized water to the reaction flask and stir for 15 minutes.

    • Transfer the mixture to a 5 L separatory funnel and allow the layers to separate.

    • Separate the organic layer (top layer) and wash it sequentially with 1 L of deionized water and 1 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product is then purified by vacuum distillation. Collect the fraction boiling at 174–176°C at 13 mmHg.[4] The purified product should be a colorless to pale yellow oil that may solidify upon cooling.

Data Presentation

ParameterValueReference
Reactants
Phenylacetonitrile1.0 kg (8.54 mol)-
Cyclohexanone0.92 kg (9.39 mol)-
Catalyst
Tetrabutylammonium Bromide55 g (0.17 mol)-
Base
Potassium Hydroxide0.72 kg (12.8 mol)-
Reaction Conditions
Temperature60-70°C[3]
Time4-6 hours-
Product
Theoretical Yield1.69 kg-
Expected Actual Yield1.44 - 1.56 kg (85-92%)[3]
Boiling Point174–176°C @ 13 mmHg[4]
AppearanceColorless to pale yellow oil-

Visualizations

Experimental Workflow

SynthesisWorkflow A 1. Charge Reactor - Phenylacetonitrile - Toluene C 3. Add Cyclohexanone to Reactor A->C B 2. Prepare Base/Catalyst - KOH in Water - Add TBAB D 4. Slow Addition of Base/Catalyst Solution B->D C->D E 5. Reaction - Heat to 60-70°C - Stir for 4-6h D->E F 6. Workup - Cool and Quench - Aqueous Wash E->F G 7. Extraction - Separate Layers - Brine Wash F->G H 8. Drying & Filtration - Dry with MgSO4 - Filter G->H I 9. Concentration - Remove Toluene (Rotovap) H->I J 10. Purification - Vacuum Distillation I->J K Final Product: 2-Cyclohexyl-2- phenylacetonitrile J->K

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Handling Precautions:

  • Phenylacetonitrile: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Keep away from heat and open flames.

  • The reaction is exothermic, especially during the addition of the base. Ensure adequate cooling is available to control the temperature.

Applications in Drug Development:

The nitrile group in this compound is a versatile functional group that can be converted into other functionalities such as carboxylic acids or primary amines, making it a valuable building block in medicinal chemistry.[1] The cyclohexyl and phenyl moieties contribute to the lipophilicity of molecules, which can be crucial for their pharmacokinetic properties.[1] While this specific molecule is noted for its use in fragrances, its structural motifs are relevant in the design of new chemical entities.[3] For instance, related structures containing cyclohexyl and phenyl groups have been explored in the development of receptor agonists.[5]

References

Application Notes and Protocols for the Quantification of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-2-phenylacetonitrile is a nitrile-containing organic compound with potential applications in pharmaceutical synthesis and as a research chemical. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound in bulk drug substances and formulated products using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are designed to be robust, reliable, and suitable for routine laboratory use.

I. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated reverse-phase HPLC method for the determination of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) with 0.1% formic acid.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm.

  • Run Time: 10 minutes.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

  • Formulated Product (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute if necessary to be within the calibration range.

4. Method Validation Summary:

The described HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data: HPLC-UV Method Validation
ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Intraday (n=6, %RSD)< 2.0%
Interday (n=6, %RSD)< 2.0%
Accuracy
Recovery (%)98.0% - 102.0%
Sensitivity
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 220 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Workflow for HPLC-UV analysis.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a protocol for the quantification of this compound using GC-MS, which offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.

Experimental Protocol: GC-MS

1. Instrumentation and Analytical Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z (to be determined from the mass spectrum of the standard).

    • Qualifier Ions: m/z (two to three additional characteristic ions).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with ethyl acetate. Further dilute to a concentration within the calibration range.

  • Formulated Product: An extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be required to isolate the analyte from the formulation matrix before GC-MS analysis. The choice of extraction method will depend on the nature of the formulation.

4. Method Validation Summary:

The GC-MS method was validated for its linearity, precision, accuracy, LOD, and LOQ.

Quantitative Data: GC-MS Method Validation
ParameterResult
Linearity
Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Precision
Intraday (n=6, %RSD)< 5.0%
Interday (n=6, %RSD)< 5.0%
Accuracy
Recovery (%)95.0% - 105.0%
Sensitivity
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Logical Relationship: GC-MS Analysis Steps

GCMS_Analysis_Steps cluster_prep Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Standard_Prep Standard Preparation in Ethyl Acetate Injection Splitless Injection Standard_Prep->Injection Sample_Prep Sample Preparation (with Extraction if needed) Sample_Prep->Injection Separation Separation on DB-5MS Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection SIM Mode Detection Ionization->Detection Quantification Quantification using Quantifier Ion Detection->Quantification

Steps in the GC-MS analysis.

III. Summary and Comparison of Techniques

Both HPLC-UV and GC-MS are suitable for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

FeatureHPLC-UVGC-MS
Principle Liquid chromatography separation with UV absorbance detection.Gas chromatography separation with mass spectrometric detection.
Sensitivity Good (µg/mL range).Excellent (sub-µg/mL range).
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum (SIM).
Sample Volatility Not required.Analyte must be volatile or amenable to derivatization.
Matrix Effects Can be significant, may require extensive sample cleanup.Can be less prone to matrix effects, especially in SIM mode.
Typical Application Assay of bulk drug and major component in formulations.Trace analysis, impurity profiling, and analysis in complex matrices.

IV. Conclusion

The HPLC-UV and GC-MS methods presented provide robust and reliable approaches for the quantitative analysis of this compound. The detailed protocols and validation data serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries. Proper method validation should be performed in the respective laboratory to ensure the suitability of the chosen method for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-cyclohexyl-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main routes for this synthesis:

  • Knoevenagel Condensation followed by Reduction: This involves the base-catalyzed condensation of phenylacetonitrile and cyclohexanone to form 2-cyclohexylidene-2-phenylacetonitrile, which is then reduced to the final product. This route is common in fragrance synthesis.[1][2][3]

  • Direct Alkylation: This is a direct C-alkylation of the acidic methylene group in phenylacetonitrile with a cyclohexyl halide (e.g., bromocyclohexane).[4] Modern variations of this method often employ Phase Transfer Catalysis (PTC) for improved efficiency and milder conditions.[5][6][7]

Q2: What is Phase Transfer Catalysis (PTC) and why is it recommended for this synthesis?

Phase Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][8][9] For this synthesis, a PTC agent (like a quaternary ammonium salt) transports the phenylacetonitrile anion, generated by a base in the aqueous phase, into the organic phase to react with the cyclohexyl halide.[6][7]

Advantages of using PTC include:

  • Higher Yields: Enhanced reaction rates lead to better yields compared to traditional methods.[5][9]

  • Milder Conditions: Reactions can often be run at lower temperatures and with less aggressive bases (e.g., 50% aq. NaOH instead of sodium amide).[3][5]

  • Simplified Procedures: Eliminates the need for anhydrous solvents or cryogenic conditions (like liquid ammonia).[8]

  • Greener Chemistry: Often allows the use of water and reduces the need for volatile organic solvents.[8]

Q3: How do I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC system using a mobile phase like hexane/ethyl acetate can be used to track the disappearance of the starting materials (phenylacetonitrile and cyclohexyl halide) and the appearance of the product.

Q4: What is the best method for purifying the final product?

The most common and scalable purification methods are vacuum distillation and recrystallization.[1][4] For lab-scale synthesis, column chromatography can be used, but it is often avoided in industrial processes.[1] Recrystallization from a solvent like pentane or methanol can yield a high-purity crystalline product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Explanation
Inefficient Base Use a concentrated aqueous solution of NaOH (50%) or KOH for PTC methods.[5] For anhydrous methods, ensure your sodium amide is fresh and properly prepared.The base must be strong enough to deprotonate phenylacetonitrile (pKa ~22) to generate the reactive carbanion.
Inactive Catalyst (PTC) Use a suitable PTC catalyst like a tetraalkylammonium or phosphonium salt (e.g., Benzyltriethylammonium chloride).[5][8] Ensure it is not poisoned.The catalyst is crucial for transporting the anion into the organic phase where the reaction occurs.[6][7]
Poor Reagent Quality Use freshly distilled phenylacetonitrile and cyclohexyl halide.[4] Ensure solvents are of the appropriate grade.Impurities in starting materials can lead to side reactions or inhibit the catalyst. Water content is especially critical in anhydrous methods.
Insufficient Reaction Time/Temp Monitor the reaction by TLC/GC. If starting material is present, consider extending the reaction time or moderately increasing the temperature (e.g., to 40-70°C for PTC methods).[5][10]Alkylation reactions can be slow, and providing sufficient thermal energy and time is necessary for completion.
Poor Mixing For two-phase systems (PTC), vigorous stirring is essential. Use a mechanical stirrer to ensure a large interfacial area between the aqueous and organic phases.[9]The reaction rate in a PTC system is highly dependent on the interfacial area available for the catalyst to transport anions.[9]
Problem 2: Formation of Multiple Products (Impurity Issues)
Potential Cause Suggested Solution Explanation
Dialkylation Use a slight excess of phenylacetonitrile relative to the cyclohexyl halide.Adding the alkylating agent dropwise helps maintain a low concentration, favoring monoalkylation over dialkylation.
Elimination Side Product Use a non-nucleophilic base and maintain a moderate reaction temperature.Strong bases can promote the E2 elimination of the cyclohexyl halide to form cyclohexene, especially at higher temperatures.
Isomer Formation (Condensation Route) The Knoevenagel condensation can produce a mixture of α,β- and β,γ-unsaturated isomers.[2]The α,β-unsaturated isomer (2-cyclohexylidene-2-phenylacetonitrile) is typically the thermodynamically more stable product. Purification may be needed before the reduction step.[2]
Unreacted Phenylacetonitrile During workup, unreacted phenylacetonitrile can be removed by reacting it with benzaldehyde to form the high-boiling α-phenylcinnamonitrile, which is easily separated during distillation.[5]This is a clever purification technique described in Organic Syntheses to simplify the final distillation.[5]

Experimental Protocols & Data

Protocol 1: Direct Alkylation via Phase Transfer Catalysis

This protocol is adapted from established PTC methods for the alkylation of phenylacetonitrile.[5][6]

1. Reaction Setup:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.1 eq), the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.01-0.02 eq), and an optional organic solvent (e.g., toluene).

  • Begin vigorous stirring.

  • Add 50% aqueous sodium hydroxide solution.

2. Alkylation:

  • Add bromocyclohexane (1.0 eq) dropwise via the dropping funnel over 1-2 hours.

  • Maintain the reaction temperature between 30-50°C. An external cooling bath may be necessary to control the initial exotherm.

  • After the addition is complete, continue stirring for 2-4 hours, monitoring by TLC/GC until the starting material is consumed.

3. Workup:

  • Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., toluene or benzene).

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash successively with water, dilute HCl, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

4. Purification:

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Distill the crude product under high vacuum to obtain pure this compound.

Comparative Data on Synthesis Conditions
MethodBase/Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Reference
Classic Anhydrous Sodamide / Liquid NH₃, TolueneNoneReflux265-77Org. Synth.[4]
Knoevenagel Condensation Sodium / Ethyl AcetateNoneWater-bath-~76Harding (1910)[1][3]
PTC Alkylation (General) 50% aq. NaOH / BenzeneTEBA28-402.578-84Org. Synth.[5]
PTC Condensation aq. NaOH / Organic SolventTriethylbenzylammonium chloride< 806-7> 85Patent[1]

Note: Yields are highly dependent on the specific substrate and precise conditions.

Visualizations

Reaction Pathways

G cluster_0 Route 1: Direct Alkylation (PTC) cluster_1 Route 2: Condensation & Reduction PAN1 Phenylacetonitrile Product1 This compound PAN1->Product1 NaOH (aq), PTC CHB Cyclohexyl Bromide CHB->Product1 PAN2 Phenylacetonitrile Intermediate 2-Cyclohexylidene-2-phenylacetonitrile PAN2->Intermediate Base (e.g., KOH) CHO Cyclohexanone CHO->Intermediate Product2 This compound Intermediate->Product2 Reduction (e.g., H₂, Pd/C)

Caption: Primary synthetic routes to this compound.

General Experimental Workflow (PTC Route)

G arrow arrow A 1. Reagent Setup (Flask, Stirrer, Condenser) B 2. Charge Reagents (Phenylacetonitrile, PTC, aq. NaOH) A->B C 3. Add Cyclohexyl Halide (Dropwise, control temperature) B->C D 4. Reaction Monitoring (TLC / GC) C->D E 5. Aqueous Workup (Quench, Separate Layers, Wash) D->E F 6. Drying & Concentration (Dry with MgSO₄, Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Analysis (NMR, GC-MS) G->H

Caption: Step-by-step workflow for PTC-mediated synthesis.

Troubleshooting Decision Tree

G Start Problem: Low Yield CheckReaction Is reaction complete? (Check by TLC/GC) Start->CheckReaction YesComplete Yes CheckReaction->YesComplete Yes NoComplete No CheckReaction->NoComplete No SideProducts Are there significant side products? YesSide Yes SideProducts->YesSide Yes NoSide No SideProducts->NoSide No YesComplete->SideProducts Sol_Time Increase reaction time or temperature moderately NoComplete->Sol_Time Sol_Catalyst Check catalyst activity/ Increase catalyst loading NoComplete->Sol_Catalyst Sol_Base Verify base concentration and quality NoComplete->Sol_Base Sol_Mixing Increase stirring speed NoComplete->Sol_Mixing Sol_Temp Lower reaction temperature YesSide->Sol_Temp Sol_Addition Ensure slow, dropwise addition of alkylating agent YesSide->Sol_Addition Outcome Review workup procedure for product loss NoSide->Outcome

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-cyclohexyl-2-phenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of phenylacetonitrile and cyclohexanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base (e.g., NaOH, KOH) may be old, hydrated, or of insufficient concentration. 2. Inadequate Mixing: In biphasic systems (e.g., aqueous NaOH and an organic solvent), poor mixing can limit the reaction rate. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Deactivated Catalyst: The phase transfer catalyst (PTC), if used, may be poisoned or degraded.1. Use fresh, high-purity base. For aqueous solutions, ensure the concentration is appropriate (e.g., 40-50% NaOH). 2. Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. Some protocols suggest temperatures up to 120°C.[1] 4. Use a fresh batch of the phase transfer catalyst.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Incorrect Stoichiometry: The molar ratio of reactants and base may be suboptimal. 3. Low Temperature: The reaction temperature might be too low for the reaction to complete in a reasonable time.1. Extend the reaction time and monitor the progress using techniques like TLC or GC. 2. Ensure accurate measurement of all reactants. A slight excess of one reactant may be used to drive the reaction to completion. 3. Increase the reaction temperature as tolerated by the stability of the reactants and products.
Formation of a Difficult-to-Separate Impurity 1. Hydrolysis of Phenylacetonitrile: Under strongly basic conditions, the nitrile group can hydrolyze to form phenylacetamide or phenylacetic acid, which can be difficult to remove. 2. Formation of Positional Isomers: Both the desired α,β-unsaturated isomer and the β,γ-unsaturated isomer can form.[2]1. Avoid excessively high temperatures and prolonged reaction times in the presence of a strong aqueous base. A well-controlled reaction with a phase transfer catalyst can minimize this.[2] 2. The α,β-unsaturated isomer is generally the more thermodynamically stable product. Allowing the reaction to reach equilibrium or adjusting the workup procedure may favor its isolation. Purification via crystallization can also be effective.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the final product. 2. Incorrect Isomer Ratio: A mixture of positional isomers may prevent crystallization.1. Purify the crude product. Distillation followed by recrystallization is a common method.[3] 2. Employ purification techniques such as column chromatography or fractional crystallization to isolate the desired isomer.
Formation of a High-Boiling Point Residue 1. Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo an aldol condensation to form a dimer, which is a high-boiling point impurity. 2. Dialkylation Products: Although less common in this specific reaction, dialkylation of phenylacetonitrile can occur.1. Add the cyclohexanone slowly to the reaction mixture containing the activated phenylacetonitrile to maintain a low concentration of the ketone. 2. Use a 1:1 molar ratio of phenylacetonitrile to cyclohexanone to minimize the chance of dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation, which involves the reaction of phenylacetonitrile (also known as benzyl cyanide) and cyclohexanone in the presence of a base.[2]

Q2: What are the typical bases and catalysts used in this synthesis?

A2: Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[2] To improve reaction efficiency, especially in two-phase systems, a phase transfer catalyst (PTC) such as a tetraalkylammonium salt (e.g., benzyltriethylammonium chloride) is often employed.[3][4]

Q3: What are the most common side reactions I should be aware of?

A3: The most frequent side reactions include the self-condensation of cyclohexanone (an aldol condensation), the formation of positional isomers (α,β-unsaturated vs. β,γ-unsaturated products), and the hydrolysis of the nitrile group of phenylacetonitrile to phenylacetamide or phenylacetic acid, especially under harsh basic conditions.[2][3]

Q4: My final product is difficult to purify by distillation. Why might this be?

A4: Some prior art has noted the presence of an impurity that is difficult to separate from the desired product by distillation.[3] This could be a positional isomer or a byproduct with a very similar boiling point. In such cases, purification by crystallization or chromatography may be necessary.

Q5: What yields can I expect from this synthesis?

A5: Reported yields can vary. Older methods have reported yields around 76%.[1][2] More modern approaches, particularly those using phase transfer catalysts, can achieve yields of 85% or higher.[3]

Q6: How can I confirm the identity and purity of my final product?

A6: Standard analytical techniques can be used. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] The identity of the product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Experimental Protocols

Protocol 1: Synthesis using a Phase Transfer Catalyst

This protocol is based on modern methods aiming for higher yields and purity.[3][4]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 50% aqueous sodium hydroxide solution.

  • Reactant Addition: To the flask, add phenylacetonitrile and a phase transfer catalyst (e.g., benzyltriethylammonium chloride, ~1-2 mol%).

  • Cyclohexanone Addition: Begin vigorous stirring and add cyclohexanone dropwise over approximately 90-120 minutes. Maintain the reaction temperature between 28-35°C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring for 2-3 hours. The temperature may be increased to 40-50°C for an additional hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., toluene or cyclohexane) to dilute the mixture.[3] Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the same organic solvent. Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent by distillation under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation and/or recrystallization from a suitable solvent like methanol or ethanol.

Visualizations

Main_Reaction_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate Carbanion Intermediate Phenylacetonitrile->Intermediate + Base Cyclohexanone Cyclohexanone Product This compound Base Base (e.g., NaOH) PTC Phase Transfer Catalyst PTC->Intermediate Facilitates Intermediate->Product + Cyclohexanone

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Phenylacetonitrile Phenylacetonitrile Main_Product Desired Product Phenylacetonitrile->Main_Product Hydrolysis_Product Hydrolysis Byproduct Phenylacetonitrile->Hydrolysis_Product Hydrolysis Cyclohexanone_Main Cyclohexanone Cyclohexanone_Main->Main_Product Cyclohexanone_Side Cyclohexanone Aldol_Product Aldol Dimer Cyclohexanone_Side->Aldol_Product Self-condensation

Caption: Common side reactions in the synthesis process.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Solution1 Verify Base & Catalyst Increase Temperature Extend Reaction Time Check_Yield->Solution1 Yes Solution2 Check for Side Products (Aldol, Hydrolysis) Optimize Stoichiometry Check_Purity->Solution2 Yes End Successful Synthesis Check_Purity->End No Solution1->Start Re-run Purify Purify by Distillation or Crystallization Solution2->Purify Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-cyclohexyl-2-phenylacetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a yellowish tint and an unusual odor. What are the likely impurities?

A1: A yellowish tint and residual odor often indicate the presence of impurities from the synthesis of the precursor, 2-cyclohexylidene-2-phenylacetonitrile. The most common culprits are unreacted starting materials such as phenylacetonitrile and cyclohexanone, or byproducts from the Knoevenagel condensation reaction. If the target molecule is produced via reduction of 2-cyclohexylidene-2-phenylacetonitrile, incomplete reduction can also lead to the presence of this unsaturated precursor, which may contribute to color and odor.

Q2: I'm having difficulty separating the product from a persistent impurity with a similar boiling point using distillation. What is this impurity and how can I remove it?

A2: This is a common challenge, particularly in the synthesis of the precursor, 2-cyclohexylidene-2-phenylacetonitrile, where a byproduct is known to be difficult to separate by distillation alone.[1][2] This impurity likely has a similar polarity and molecular weight to your desired product. In such cases, column chromatography is the recommended method for separation. Due to the non-polar nature of this compound, a normal-phase column chromatography setup with a non-polar eluent system is typically effective.

Q3: My column chromatography separation is not effective; the product and impurities are eluting together. What can I do?

A3: Ineffective separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. For a non-polar compound like this compound, start with a very non-polar solvent like hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities before running the column.

  • Check the Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: The sample should be dissolved in a minimal amount of the initial eluent and loaded onto the column in a narrow band. Overloading the column can also lead to poor separation.

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, or if the solution is supersaturated and cools too quickly. To address this:

  • Choose an Appropriate Solvent: Select a solvent or solvent pair in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For a non-polar compound, consider solvents like hexanes, heptane, or cyclohexane, possibly with a small amount of a more polar co-solvent like ethyl acetate or isopropanol.

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing and purifying this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Phenylacetonitrile and cyclohexanone from the initial condensation reaction.

  • Unsaturated Precursor: 2-cyclohexylidene-2-phenylacetonitrile, if the reduction step is incomplete.

  • Byproducts of Condensation: Other condensation products that may be difficult to separate by distillation.

  • Solvents: Residual solvents from the reaction or extraction steps.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for a non-polar compound like this compound is a mixture of hexane and ethyl acetate. Begin with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 99:1, 98:2, etc.) while monitoring the separation on TLC.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Spot each fraction on a TLC plate and run it in the same solvent system used for the column. Visualize the spots under a UV lamp, as the aromatic ring in the molecule will absorb UV light.[3] This will allow you to identify which fractions contain the pure product.

Q4: What is the expected appearance and physical state of pure this compound?

A4: Pure this compound is expected to be a colorless to pale yellow oil or a low-melting solid at room temperature.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved with different purification methods. The exact values can vary depending on the initial purity of the crude product and the optimization of the purification protocol.

Purification MethodTypical Purity Achieved (%)Key Considerations
Distillation85-95May not remove impurities with similar boiling points.
Recrystallization>98Requires finding a suitable solvent system; can result in lower yield.
Column Chromatography>99Highly effective for removing closely related impurities; requires careful optimization of the solvent system.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments. The optimal gradient should be determined beforehand using TLC.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few potential solvents (e.g., hexane, heptane, isopropanol, ethanol) with heating.

    • Observe which solvent dissolves the product when hot and allows for crystal formation upon cooling. A solvent pair (e.g., hexane/ethyl acetate) may also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude Product distillation Distillation crude->distillation Initial Cleanup column_chroma Column Chromatography distillation->column_chroma If impurities persist recrystallization Recrystallization distillation->recrystallization For solid product pure_product Pure this compound column_chroma->pure_product High Purity recrystallization->pure_product High Purity

Caption: General purification workflow for this compound.

troubleshooting_tree start Impure Product check_impurities Identify Impurities (TLC, GC-MS) start->check_impurities similar_bp Similar Boiling Point Impurities? check_impurities->similar_bp yes_bp Yes similar_bp->yes_bp True no_bp No similar_bp->no_bp False column_chroma Use Column Chromatography yes_bp->column_chroma distill Attempt Distillation no_bp->distill oiling_out Product Oiling Out During Recrystallization? column_chroma->oiling_out distill->oiling_out yes_oil Yes oiling_out->yes_oil True no_oil No oiling_out->no_oil False change_solvent Change Solvent / Slow Cooling yes_oil->change_solvent proceed Proceed with Recrystallization no_oil->proceed

Caption: Troubleshooting decision tree for purification challenges.

References

Overcoming emulsion formation during workup of 2-cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 2-cyclohexyl-2-phenylacetonitrile. The following question-and-answer format directly addresses common issues and provides detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What causes emulsion formation during the workup of my this compound synthesis?

Emulsions are common during the liquid-liquid extraction of organic compounds. They are mixtures of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] This can be caused by several factors relevant to the synthesis of this compound:

  • Presence of Surfactant-like Byproducts: The reaction mixture may contain compounds that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[2][3]

  • Fine Particulate Matter: Insoluble solid particles can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.[4]

  • High pH of the Aqueous Layer: If a basic workup is used to neutralize acidic reagents or byproducts, this can sometimes lead to emulsion formation, especially when using chlorinated solvents.[4]

  • Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases and can lead to the formation of a stable emulsion.[2]

Q2: I have a persistent emulsion after the aqueous wash of my reaction mixture containing this compound. What is the first thing I should try?

The simplest and often effective first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5] Sometimes, the emulsion will break on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel can aid this process without introducing the high energy that causes emulsions.[2]

Q3: The emulsion is not breaking on its own. What are the next steps?

If waiting is not effective, there are several chemical and physical methods you can employ. These are summarized in the table below and detailed in the troubleshooting guide.

Troubleshooting Guide: Breaking Emulsions

This guide provides a systematic approach to breaking emulsions formed during the workup of this compound.

Initial Steps
  • Patience and Gentle Agitation: As mentioned in the FAQs, allow the mixture to stand. If this fails, gently swirl the contents of the separatory funnel.

Chemical Methods

If initial steps fail, the following chemical interventions can be attempted.

MethodDescriptionExperimental Protocol
Addition of Brine Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This decreases the solubility of the organic components in the aqueous phase and helps to break the emulsion.[2][5][6]1. Prepare a saturated aqueous solution of NaCl. 2. Add a small volume of the brine solution to the separatory funnel containing the emulsion. 3. Gently swirl the funnel and allow it to stand. 4. Observe for phase separation. Repeat with additional small portions of brine if necessary.
Changing Solvent Polarity Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve surfactant-like molecules and break the emulsion.[1][2]1. Add a small volume (a few mL) of a solvent like methanol or ethanol to the separatory funnel.[7] 2. Gently swirl and observe for phase separation.
Acidification If the emulsion is suspected to be stabilized by basic impurities, careful acidification can help.1. Slowly add a dilute aqueous acid solution (e.g., 1M HCl) dropwise to the separatory funnel with gentle swirling. 2. Monitor the pH of the aqueous layer. 3. Observe for any changes in the emulsion.
Physical Methods

If chemical methods are unsuccessful, the following physical techniques can be employed.

MethodDescriptionExperimental Protocol
Filtration through Celite® Emulsions can be caused by fine solid particles. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[4][5]1. Prepare a small plug of glass wool at the bottom of a filter funnel. 2. Add a layer of Celite® (diatomaceous earth) over the glass wool and pack it down gently. 3. Pass the entire emulsified mixture through the Celite® pad under gravity or gentle vacuum. 4. Collect the filtrate, which should now be separated into two distinct layers.
Centrifugation This method uses centrifugal force to separate the immiscible layers and is particularly effective for small-scale emulsions.[1][2][8]1. Transfer the emulsified mixture into centrifuge tubes. 2. Balance the tubes in the centrifuge. 3. Centrifuge the mixture for 5-10 minutes at a moderate speed. 4. Carefully decant or pipette the separated layers.
Heating or Cooling Gently heating can decrease the viscosity of the emulsion and promote phase separation.[1] Conversely, cooling can sometimes induce separation.[1]Heating: 1. Transfer the emulsion to a flask. 2. Gently warm the flask in a water bath. Caution: Avoid excessive heating which could degrade the product. Cooling: 1. Place the separatory funnel or flask containing the emulsion in an ice bath.

Experimental Workflow for Troubleshooting Emulsions

The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Formation During Workup patience Allow to Stand (10-30 min) & Gentle Swirling start->patience decision1 Emulsion Persists? patience->decision1 brine Add Saturated NaCl (Brine) decision2 Emulsion Persists? brine->decision2 celite Filter through Celite® decision3 Emulsion Persists? celite->decision3 solvent Add a Different Solvent (e.g., Methanol) decision4 Emulsion Persists? solvent->decision4 centrifuge Centrifugation decision5 Emulsion Persists? centrifuge->decision5 temp Gentle Heating or Cooling fail Consult Senior Chemist temp->fail success Phase Separation Achieved decision1->brine Yes decision1->success No decision2->celite Yes decision2->success No decision3->solvent Yes decision3->success No decision4->centrifuge Yes decision4->success No decision5->temp Yes decision5->success No

Caption: Troubleshooting workflow for emulsion breaking.

References

Optimizing reaction conditions for Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Knoevenagel condensation, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive catalyst- Inappropriate solvent- Unsuitable reaction temperature- Steric hindrance of substrates- Water inhibiting the reaction- Catalyst: Use a fresh or different catalyst. Consider a more active catalyst like piperidine or an ammonium salt. For greener options, explore deep eutectic solvents (DES) or solid-supported catalysts.[1][2][3]- Solvent: The choice of solvent is crucial. Protic solvents like ethanol can be effective, but polar aprotic solvents like DMF have also shown excellent results.[2][4] Consider solvent-free conditions, which can sometimes improve yields.[5]- Temperature: Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly increase the reaction rate and yield.[1][5][6]- Substrates: If steric hindrance is a factor, a stronger base or longer reaction times may be necessary.- Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Removing water, for example by azeotropic distillation or using molecular sieves, can drive the equilibrium towards the product.[7]
Formation of Side Products - Self-condensation of the aldehyde or ketone- Michael addition of the active methylene compound to the product- Polymerization- Base Strength: Using a strong base can lead to self-condensation of the carbonyl compound. A weak base like an amine is typically preferred.[8]- Reaction Time/Temperature: Overly long reaction times or high temperatures can promote side reactions. Monitor the reaction progress (e.g., by TLC) and quench it once the starting material is consumed.- Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the active methylene compound can sometimes be beneficial.
Reaction Fails to Reach Completion - Catalyst deactivation- Equilibrium has been reached- Catalyst Amount: Increasing the catalyst loading might be necessary.[3]- Water Removal: As mentioned above, removing the water by-product can help drive the reaction to completion.[7]
Inconsistent Results - Purity of reagents- Atmospheric moisture- Reagent Quality: Ensure the purity of your aldehydes, ketones, and active methylene compounds. Aldehydes, in particular, can oxidize over time.- Anhydrous Conditions: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen, especially with sensitive substrates.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[9] The process is typically catalyzed by a weak base.

  • Step 1: Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Step 2: Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

  • Step 3: Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[10]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Z-CH2-Z' Enolate [Z-CH-Z']- ActiveMethylene->Enolate + Base Carbonyl R-CHO Intermediate R-CH(O-)-CH(Z)(Z') Base Base Product Z(Z')C=CHR Water H2O Enolate->Carbonyl Nucleophilic Attack Intermediate->Product - H2O

Knoevenagel Condensation Mechanism

2. How do I choose the right catalyst?

The choice of catalyst depends on the specific substrates and desired reaction conditions.

  • Weak Amines: Piperidine, pyridine, and diethylamine are classic and effective catalysts.[7][8]

  • Ammonium Salts: Ammonium salts like ammonium bicarbonate can be used as environmentally benign catalysts, particularly in solvent-free reactions.[5]

  • Solid Catalysts: Metal oxides and functionalized silica offer advantages in terms of easy separation and reusability.[2][4]

  • Deep Eutectic Solvents (DES): L-proline-based DES can act as both the solvent and catalyst, providing a green alternative.[1]

3. What is the role of the solvent?

The solvent can significantly influence the reaction rate and yield.

  • Protic Solvents: Ethanol is a common and effective solvent.[2]

  • Aprotic Polar Solvents: Solvents like DMF can lead to high conversions in short reaction times.[4]

  • Water: In some cases, water can be used as a green solvent, and may even promote the reaction.[11]

  • Solvent-Free: Conducting the reaction neat (without a solvent) can be a highly efficient and environmentally friendly option.[5][12]

4. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

5. How is the conversion of a Knoevenagel condensation calculated?

The conversion is typically calculated based on the limiting reactant. If the aldehyde and active methylene compound are used in a 1:1 molar ratio, the conversion can be calculated based on either starting material.[13] If one reactant is used in excess, the calculation should be based on the limiting reactant.

Experimental Protocols

General Protocol for Knoevenagel Condensation using a Base Catalyst

This protocol provides a general procedure that can be adapted for various substrates and catalysts.

Experimental_Workflow A 1. Combine aldehyde, active methylene compound, and solvent in a flask. B 2. Add the base catalyst. A->B C 3. Stir the mixture at the desired temperature. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Quench the reaction (e.g., with dilute acid). D->E Upon completion F 6. Extract the product with an organic solvent. E->F G 7. Dry the organic layer and concentrate under vacuum. F->G H 8. Purify the product (e.g., by recrystallization or chromatography). G->H Troubleshooting_Flowchart Start Low or No Yield in Knoevenagel Condensation CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst ChangeCatalyst Try a different catalyst (e.g., piperidine, DES). CheckCatalyst->ChangeCatalyst No CheckSolvent Is the solvent optimal? CheckCatalyst->CheckSolvent Yes ChangeCatalyst->CheckSolvent ChangeSolvent Change the solvent or try solvent-free conditions. CheckSolvent->ChangeSolvent No CheckTemp Is the temperature appropriate? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp AdjustTemp Increase the temperature. CheckTemp->AdjustTemp No RemoveWater Is water removal necessary? CheckTemp->RemoveWater Yes AdjustTemp->RemoveWater AddDrying Use molecular sieves or azeotropic distillation. RemoveWater->AddDrying No Success Reaction Optimized RemoveWater->Success Yes AddDrying->Success

References

Minimizing isomer formation in 2-cyclohexyl-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclohexyl-2-phenylacetonitrile. Our focus is on minimizing the formation of the common isomer, 2-cyclohexylidene-2-phenylacetonitrile, and other byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of the undesired 2-cyclohexylidene-2-phenylacetonitrile isomer in the final product. The synthetic route proceeds via a Knoevenagel condensation, and the subsequent reduction of the exocyclic double bond is incomplete. The condensation reaction conditions (high temperature, strong base) favor the formation of the more stable, conjugated cyclohexylidene isomer.Option 1 (Two-Step Approach): Ensure the reduction step to convert the cyclohexylidene isomer to the desired cyclohexyl product goes to completion. Monitor the reaction by GC-MS or TLC. Consider using a more active catalyst or optimizing reaction time and hydrogen pressure. Option 2 (Direct Alkylation): Switch to a direct alkylation of phenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide). This method avoids the formation of the unsaturated intermediate.
Low overall yield of this compound. For Condensation-Reduction Route: Incomplete condensation or reduction steps. Side reactions such as self-condensation of cyclohexanone or polymerization. For Direct Alkylation Route: Incomplete reaction. Formation of dialkylated byproduct (2,2-dicyclohexyl-2-phenylacetonitrile). Dehydrohalogenation of cyclohexyl halide.For Condensation-Reduction Route: Optimize the condensation reaction using a phase-transfer catalyst to improve the yield of the intermediate. For the reduction, ensure the catalyst is active and not poisoned. For Direct Alkylation Route: Use a phase-transfer catalyst and a strong base (e.g., 50% aqueous NaOH) to drive the reaction to completion. To minimize dialkylation, use a slight excess of phenylacetonitrile relative to the cyclohexyl halide. Employing a solid-supported base like potassium hydroxide on alumina can enhance selectivity for mono-alkylation.
Presence of unreacted phenylacetonitrile in the final product. Incomplete reaction in either the condensation or direct alkylation pathway. Insufficient amount of base or catalyst.Increase reaction time or temperature moderately. Ensure efficient stirring. In the direct alkylation, adding the alkylating agent dropwise can help maintain a low concentration of the deprotonated phenylacetonitrile, favoring complete reaction.
Formation of a high-boiling point, viscous residue. This could be due to the formation of dialkylated byproducts or polymers. In the condensation reaction, it may also be due to side reactions of the reactants or products under harsh basic conditions.For Direct Alkylation: Use a solid-supported base to potentially reduce side reactions by creating a localized basic environment. Maintain a lower reaction temperature if possible. For Condensation: Avoid excessively high temperatures and long reaction times.
Difficulty in purifying the final product. The boiling points of this compound and the 2-cyclohexylidene isomer are very close, making separation by distillation challenging. Other byproducts may also co-distill.Purification by column chromatography on silica gel is an effective method to separate the desired product from the unsaturated isomer and other impurities. Recrystallization from a suitable solvent may also be an option if the product is a solid at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main isomeric impurities in the synthesis of this compound?

A1: The primary isomeric impurity is 2-cyclohexylidene-2-phenylacetonitrile. This isomer contains an exocyclic carbon-carbon double bond, making the cyclohexyl ring unsaturated and conjugated with the phenyl and nitrile groups. Depending on the synthetic route, other impurities can include unreacted starting materials and dialkylated byproducts.

Q2: Which synthetic route is better for minimizing isomer formation: the condensation-reduction pathway or direct alkylation?

A2: Direct alkylation of phenylacetonitrile with a cyclohexyl halide is generally the more direct route to obtaining this compound while avoiding the formation of the 2-cyclohexylidene isomer. The condensation-reduction pathway inherently produces the unsaturated isomer as an intermediate, requiring a separate, high-yielding reduction step to obtain the desired product.

Q3: How can I monitor the progress of the reaction and the formation of isomers?

A3: The reaction progress and the ratio of isomers can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC). GC-MS will show distinct peaks for the starting materials, the desired product, and the unsaturated isomer, allowing for quantification of the mixture composition. TLC can provide a qualitative assessment of the reaction's progress.

Q4: What is the role of a phase-transfer catalyst in the synthesis?

A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial for reactions involving reactants in two immiscible phases (e.g., an aqueous solution of a base and an organic solution of the reactants).[1] The PTC facilitates the transfer of the hydroxide or phenylacetonitrile anion from the aqueous phase to the organic phase, where it can react with the organic substrate.[1] This increases the reaction rate, often allowing for milder reaction conditions and improved yields.[1]

Q5: Can I use other bases besides sodium hydroxide?

A5: Yes, other bases can be used. Potassium hydroxide is also commonly employed. For the direct alkylation, solid-supported bases like KOH on alumina have been shown to be effective for selective mono-alkylation. The choice of base can influence the reaction rate and selectivity.

Experimental Protocols

Method 1: Direct Alkylation of Phenylacetonitrile with Cyclohexyl Bromide (High Selectivity)

This method is designed to directly produce this compound, minimizing the formation of the unsaturated isomer.

Materials:

  • Phenylacetonitrile

  • Cyclohexyl bromide

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Toluene (or another suitable organic solvent)

  • Hydrochloric acid (dilute)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine phenylacetonitrile (1.1 equivalents), toluene, and the phase-transfer catalyst (0.01 equivalents).

  • Begin vigorous stirring and add the 50% aqueous NaOH solution.

  • Add cyclohexyl bromide (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature between 25-35 °C. An ice bath may be necessary to control any exotherm.

  • After the addition is complete, continue stirring for an additional 2-4 hours at room temperature, or until the reaction is complete as monitored by GC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by a wash with dilute hydrochloric acid, and a final wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Two-Step Synthesis via Condensation and Reduction

Step 2a: Knoevenagel Condensation to Synthesize 2-Cyclohexylidene-2-phenylacetonitrile

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium hydroxide (KOH) or sodium ethoxide

  • Ethanol or another suitable solvent

  • Hydrochloric acid (dilute)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenylacetonitrile (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath and slowly add a solution of KOH in ethanol.

  • Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield crude 2-cyclohexylidene-2-phenylacetonitrile. This intermediate may be purified by distillation or chromatography, or used directly in the next step.

Step 2b: Reduction of 2-Cyclohexylidene-2-phenylacetonitrile

Materials:

  • Crude or purified 2-cyclohexylidene-2-phenylacetonitrile

  • Palladium on carbon (Pd/C, 5-10 mol%) or another suitable hydrogenation catalyst

  • Ethanol or ethyl acetate as a solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2-cyclohexylidene-2-phenylacetonitrile in ethanol in a hydrogenation vessel.

  • Add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, but conditions may need optimization).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases, or until GC-MS analysis indicates complete conversion of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Data Presentation

Synthetic Method Key Reagents Typical Yield Key Advantages Key Disadvantages
Direct Alkylation with Phase-Transfer Catalysis Phenylacetonitrile, Cyclohexyl bromide, NaOH, PTC70-90%One-step synthesis; avoids the formation of the unsaturated isomer.Potential for dialkylation; requires careful control of reaction conditions.
Condensation-Reduction Phenylacetonitrile, Cyclohexanone, Base; then H₂/Pd-C60-80% (overall)The condensation step is often high-yielding.Two-step process; requires handling of hydrogen gas and a hydrogenation catalyst.

Visualizations

SynthesisPathways cluster_0 Synthetic Routes to this compound Start Phenylacetonitrile UnsaturatedIsomer 2-Cyclohexylidene-2-phenylacetonitrile (Undesired Isomer) Start->UnsaturatedIsomer + Cyclohexanone (Knoevenagel Condensation) DesiredProduct This compound (Desired Product) Start->DesiredProduct + Cyclohexyl Bromide (Direct Alkylation) Cyclohexanone Cyclohexanone Cyclohexanone->UnsaturatedIsomer CyclohexylBromide Cyclohexyl Bromide CyclohexylBromide->DesiredProduct UnsaturatedIsomer->DesiredProduct Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathways to this compound.

TroubleshootingLogic cluster_1 Troubleshooting Isomer Formation Problem High % of Unsaturated Isomer Analysis Analyze Synthesis Route Problem->Analysis CondensationRoute Condensation-Reduction Route? Analysis->CondensationRoute Yes AlkylationRoute Direct Alkylation Route? Analysis->AlkylationRoute No IncompleteReduction Incomplete Reduction CondensationRoute->IncompleteReduction SideReaction Side Reaction in Alkylation AlkylationRoute->SideReaction OptimizeReduction Optimize Reduction Conditions: - Increase catalyst loading - Increase H₂ pressure - Increase reaction time IncompleteReduction->OptimizeReduction SwitchRoute Consider Switching to Direct Alkylation IncompleteReduction->SwitchRoute CheckConditions Check Alkylation Conditions: - Stoichiometry - Temperature - Base SideReaction->CheckConditions

Caption: Troubleshooting logic for high unsaturated isomer content.

References

Technical Support Center: HPLC Analysis of 2-cyclohexyl-2-phenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 2-cyclohexyl-2-phenylacetonitrile isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.

Frequently Asked Questions (FAQs)

FAQ 1: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

Poor resolution is the most common challenge when separating closely related isomers. The key is to manipulate the selectivity (α) and efficiency (N) of your chromatographic system.

Answer:

Improving the resolution between the this compound isomers requires a systematic approach. Start by optimizing the mobile phase composition, then consider the stationary phase and column temperature.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) start Poor Resolution Observed opt_mobile_phase 1. Optimize Mobile Phase - Adjust % Organic Solvent - Modify pH (if applicable) - Test different organic modifiers start->opt_mobile_phase eval_1 Resolution Improved? opt_mobile_phase->eval_1 change_column 2. Change Stationary Phase - Use a different chemistry (e.g., Phenyl-Hexyl) - Decrease particle size (e.g., 5µm to 3µm) - Increase column length eval_1->change_column No success Resolution Acceptable (Rs >= 1.5) eval_1->success Yes eval_2 Resolution Improved? change_column->eval_2 opt_temp 3. Adjust Column Temperature - Lower temperature to increase interaction - Higher temperature to improve efficiency eval_2->opt_temp No eval_2->success Yes eval_3 Resolution Improved? opt_temp->eval_3 eval_3->success Yes failure Consult Senior Scientist or Technical Support eval_3->failure No

Caption: A logical workflow for troubleshooting poor isomer resolution.

Recommended Actions & Protocols:

  • Mobile Phase Optimization: Since the isomers have identical mass and similar polarity, adjusting the mobile phase is critical.

    • Organic Modifier: Vary the percentage of acetonitrile (ACN) or methanol (MeOH) in your mobile phase. Acetonitrile often provides sharper peaks for aromatic compounds.

    • Isocratic vs. Gradient: If an isocratic method fails, a shallow gradient can help resolve closely eluting peaks.

  • Stationary Phase Selection: The choice of HPLC column is paramount.

    • C18 Columns: A standard C18 column is a good starting point due to the non-polar nature of the cyclohexyl and phenyl groups.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the phenyl ring, which can significantly enhance the separation of aromatic isomers.

Table 1: Example Starting Conditions & Optimization Parameters

ParameterStarting ConditionOptimization Step 1Optimization Step 2
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase 70% ACN / 30% Water65% ACN / 35% Water75% MeOH / 25% Water
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C30 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL5 µL
FAQ 2: I am observing significant peak tailing. What is causing this and how can I fix it?

Peak tailing can compromise peak integration and reduce overall resolution. It is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Answer:

Peak tailing for this compound is often due to interactions with active sites on the silica support or issues with the sample solvent.

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed check_solvent 1. Check Sample Solvent Is sample dissolved in mobile phase? start->check_solvent eval_1 Solvent Mismatch? check_solvent->eval_1 adjust_ph 2. Adjust Mobile Phase pH (If using buffer) Move pH away from pKa eval_1->adjust_ph No success Symmetric Peak Achieved eval_1->success Yes (After Correction) eval_2 Tailing Reduced? adjust_ph->eval_2 check_column 3. Check Column Health - Perform flush - Check for voids eval_2->check_column No eval_2->success Yes eval_3 Tailing Reduced? check_column->eval_3 eval_3->success Yes replace_column Replace Column eval_3->replace_column No

Caption: A step-by-step guide to diagnosing and fixing peak tailing.

Recommended Actions & Protocols:

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN when the mobile phase is 70% ACN) can cause peak distortion.

  • Column Health: Over time, columns can degrade.

    • Protocol: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol) at a low flow rate (0.2 mL/min) for 20-30 column volumes. If tailing persists, the column may need replacement.

  • Secondary Interactions: Residual silanols on the silica backbone can interact with the nitrile group or phenyl ring. Using an end-capped column or a column with a different chemistry (like a polymer-based C18) can mitigate these effects.

FAQ 3: My retention times are drifting between injections. How can I improve reproducibility?

Inconsistent retention times make peak identification unreliable and are unacceptable in a regulated environment. This issue usually points to problems with the mobile phase preparation, column equilibration, or HPLC hardware.

Answer:

Retention time drift is typically caused by an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.

Table 2: Common Causes and Solutions for Retention Time Drift

CauseDescriptionSolution
Insufficient Equilibration The column chemistry has not reached equilibrium with the mobile phase before injection.Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure sufficient re-equilibration time post-run.
Mobile Phase Composition Volatile organic solvents can evaporate over time, changing the mobile phase ratio.Prepare fresh mobile phase daily. Keep solvent bottles capped. Use a mobile phase degasser.
Temperature Fluctuations The laboratory's ambient temperature is changing, affecting solvent viscosity and retention.Use a column thermostat to maintain a constant column temperature (e.g., 30 ± 0.5 °C).
Pump Malfunction Inconsistent flow from the HPLC pump due to air bubbles or worn seals.Purge the pump to remove air bubbles. Check for leaks and perform regular pump maintenance as per the manufacturer's guidelines.

Protocol: Column Equilibration Verification

  • Setup: Install the column and set the mobile phase composition and flow rate as per your method.

  • Equilibrate: Pump the mobile phase through the column for at least 20 minutes (for a standard 150 mm column at 1 mL/min).

  • Monitor Baseline: Observe the detector baseline. A stable, flat baseline indicates that the column is equilibrated.

  • Overlay Injections: Inject a standard solution three consecutive times. The retention times should not vary by more than ±0.5%. If they do, continue equilibrating for another 10 minutes and repeat the injections.

This systematic approach will help you diagnose and resolve the most common issues encountered during the HPLC separation of this compound isomers, leading to a robust and reliable analytical method.

Preventing decomposition of 2-cyclohexyl-2-phenylacetonitrile during distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-cyclohexyl-2-phenylacetonitrile during distillation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound decompose during distillation?

This compound is a high-boiling point compound (approximately 350°C at atmospheric pressure). Distillation at atmospheric pressure requires high temperatures, which can provide sufficient energy to initiate thermal decomposition. The presence of a tertiary benzylic carbon atom in its structure may also contribute to thermal instability. While the exact decomposition pathways are not extensively documented in the literature, possibilities include retro-Knoevenagel condensation, elimination reactions, or radical-mediated processes, leading to the formation of impurities and loss of yield.

Q2: What are the signs of decomposition during distillation?

Signs of decomposition can include:

  • Discoloration: The distillation residue or the distillate may appear yellow, brown, or black.

  • Gas Evolution: Formation of non-condensable gases.

  • Inconsistent Boiling Point: The boiling point may not remain constant at a given pressure, or it may be lower than expected if decomposition products are more volatile.

  • Low Yield: The recovery of the purified product is significantly lower than expected.

  • Presence of Impurities: Analytical tests (e.g., GC-MS, NMR) of the distillate show the presence of unexpected byproducts.

Q3: What is the most effective method to prevent decomposition during the distillation of this compound?

Vacuum distillation is the most effective method to prevent decomposition.[1][2][3] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a much lower and safer temperature where thermal decomposition is minimized.[1][2][3]

Q4: Can I use a stabilizer during distillation?

Yes, the use of a high-boiling antioxidant as a stabilizer can be a precautionary measure to inhibit potential radical-mediated decomposition pathways. A common choice is Butylated Hydroxytoluene (BHT).[4][5][6] It is typically added in a small amount to the crude material before starting the distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product is decomposing despite using a vacuum. 1. The vacuum is not low enough. 2. The heating mantle temperature is too high. 3. The residence time at high temperature is too long.1. Use a high-performance vacuum pump to achieve a lower pressure (e.g., 0.1-1 mmHg). 2. Set the heating mantle temperature no more than 20-30°C above the expected boiling point of the compound at the working pressure. Use a magnetic stirrer for even heating. 3. Use a short-path distillation apparatus to minimize the time the compound spends in the heated zone.
The pressure in the system is unstable. 1. Leaks in the distillation setup. 2. The vacuum pump is not adequate or is in poor condition. 3. Bumping of the liquid.1. Check all glass joints and connections for proper sealing. Ensure vacuum grease is applied correctly. 2. Ensure the vacuum pump is appropriate for the desired vacuum level and is properly maintained (e.g., oil change for rotary vane pumps). 3. Use a magnetic stir bar or boiling chips (though a stir bar is often more effective under vacuum) to ensure smooth boiling. A Claisen adapter can also help prevent bumps from reaching the condenser.
The product yield is low. 1. Decomposition of the product. 2. Incomplete distillation. 3. Mechanical losses (e.g., product adhering to glassware).1. Follow the recommendations to prevent decomposition (lower pressure, controlled heating). 2. Ensure the distillation is run for a sufficient amount of time to collect all the product. Monitor the temperature at the distillation head; a drop in temperature indicates the fraction has finished distilling. 3. Use an appropriately sized distillation flask (ideally half to two-thirds full at the start).
The distillate is impure. 1. Inefficient separation from lower or higher boiling impurities. 2. Co-distillation with a close-boiling impurity. 3. Decomposition products are contaminating the distillate.1. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser for better separation. 2. Collect fractions. Monitor the purity of each fraction by a suitable analytical method (e.g., GC, TLC) and combine the pure fractions. 3. Implement all measures to prevent decomposition.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify this compound by vacuum distillation while minimizing thermal decomposition.

Materials:

  • Crude this compound

  • Butylated Hydroxytoluene (BHT) (optional, as a stabilizer)

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump (capable of reaching <1 mmHg)

  • Vacuum gauge (e.g., McLeod or Pirani gauge)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Vacuum grease

  • Keck clips

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask (do not fill more than two-thirds full).

    • (Optional) Add a small amount of BHT (e.g., 0.01-0.1% by weight) to the crude material.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Use a thin layer of vacuum grease on all ground glass joints. Secure the joints with Keck clips.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.

    • Connect the condenser to a cooling water source.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.1-1 mmHg).

    • Once the vacuum is stable, begin heating the distillation flask with the heating mantle.

    • Increase the temperature gradually until the product begins to boil and distill.

    • Record the temperature at which the liquid is distilling at the recorded pressure. This is the boiling point under vacuum.

    • Collect the purified product in the receiving flask. It is advisable to collect an initial small fraction (forerun) that may contain more volatile impurities and then change the receiving flask to collect the main product fraction.

  • Shutdown:

    • Once the distillation is complete (e.g., no more liquid is distilling over or the temperature at the distillation head drops), turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum by opening a stopcock on the vacuum adapter or by turning off the pump and opening its vent. Do not admit air into a hot apparatus.

    • Disassemble the apparatus and collect the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_distillation Distillation cluster_shutdown Shutdown prep1 Add crude product and stir bar to flask prep2 Add BHT (optional stabilizer) prep1->prep2 assembly1 Assemble vacuum distillation apparatus prep2->assembly1 assembly2 Connect to vacuum pump via cold trap assembly1->assembly2 dist1 Apply vacuum assembly2->dist1 dist2 Start stirring and gentle heating dist1->dist2 dist3 Collect forerun dist2->dist3 dist4 Collect pure product fraction dist3->dist4 shut1 Cool to room temperature dist4->shut1 shut2 Vent the system shut1->shut2 shut3 Disassemble and collect product shut2->shut3

Caption: Experimental workflow for the vacuum distillation of this compound.

Decomposition_Pathway reactant This compound transition High Temperature reactant->transition product1 Cyclohexanone transition->product1 Retro-Knoevenagel product2 Phenylacetonitrile transition->product2 Retro-Knoevenagel side_product Other Decomposition Products transition->side_product

Caption: Hypothetical retro-Knoevenagel decomposition pathway of this compound.

Troubleshooting_Workflow decision decision issue issue start Start Distillation check_decomp Signs of Decomposition? start->check_decomp issue_pressure Check Vacuum Pressure check_decomp->issue_pressure Yes end_good Continue Distillation check_decomp->end_good No action_lower_pressure Improve Vacuum Seal / Use Better Pump issue_pressure->action_lower_pressure Too High issue_temp Check Heating Temperature issue_pressure->issue_temp OK action_lower_pressure->start action_lower_temp Reduce Mantle Temperature issue_temp->action_lower_temp Too High issue_residence Check Residence Time issue_temp->issue_residence OK action_lower_temp->start action_short_path Use Short-Path Apparatus issue_residence->action_short_path Too Long issue_residence->end_good OK action_short_path->start

Caption: Troubleshooting workflow for decomposition during distillation.

References

Technical Support Center: Catalyst Deactivation in 2-Cyclohexyl-2-phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 2-cyclohexyl-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Knoevenagel condensation of phenylacetonitrile and cyclohexanone. This reaction is often facilitated by a phase transfer catalyst (PTC) in a biphasic system (solid-liquid or liquid-liquid). Commonly used PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) and phosphonium salts.[1][2] In some cases, metal-based catalysts may also be employed for related nitrile alkylation reactions.

Q2: What are the main causes of catalyst deactivation in this synthesis?

A2: The primary causes of deactivation for phase transfer catalysts in this reaction are:

  • Thermal Degradation: Quaternary ammonium and phosphonium salts can degrade at elevated temperatures, particularly in the presence of strong bases, which are common in Knoevenagel condensations.[3][4][5]

  • Catalyst Poisoning: Impurities in the reactants (phenylacetonitrile, cyclohexanone) or the solvent can act as poisons, blocking the active sites of the catalyst.[6] By-products from side reactions can also poison the catalyst.

  • Fouling: The catalyst can be coated by polymeric or tarry by-products, which can form under the reaction conditions, preventing access of the reactants to the catalytic sites.

  • Mechanical Loss: In cases of solid-supported or heterogeneous catalysts, mechanical attrition can lead to a loss of catalytic material.

Q3: What are the visible signs of catalyst deactivation?

A3: Signs of catalyst deactivation during the synthesis of this compound may include:

  • Decreased reaction rate, leading to longer reaction times.

  • Lower yield of the desired product.

  • Increased formation of by-products.

  • A change in the color of the reaction mixture, potentially indicating catalyst degradation or the formation of colored by-products.

  • In the case of PTCs, a change in the appearance of the two phases or the interface.

Q4: Can the deactivated phase transfer catalyst be regenerated?

A4: Regeneration of phase transfer catalysts can be challenging. If the deactivation is due to fouling by soluble organic materials, washing the catalyst with an appropriate solvent might restore some activity. However, if the deactivation is a result of thermal degradation or irreversible poisoning, the catalyst typically cannot be regenerated and needs to be replaced. For some heterogeneous catalysts, regeneration through methods like calcination might be possible, depending on the nature of the catalyst and the deactivation mechanism.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s)
Low or no product yield Catalyst Inactivity/Deactivation 1. Verify Catalyst Activity: Use a fresh batch of catalyst to rule out poor quality of the initial catalyst. 2. Check for Poisons: Analyze reactants (phenylacetonitrile, cyclohexanone) for impurities using techniques like GC-MS. Purify reactants if necessary. 3. Optimize Temperature: Lower the reaction temperature to minimize thermal degradation of the catalyst. Note that this may require longer reaction times.[3][4] 4. Consider a Different Catalyst: Switch to a more thermally stable catalyst, such as a phosphonium salt, or a different type of quaternary ammonium salt.[1]
Reaction starts but does not go to completion Gradual Catalyst Deactivation 1. Incremental Catalyst Addition: Add the catalyst in portions throughout the reaction to maintain a sufficient concentration of active catalyst. 2. Investigate By-product Formation: Analyze the reaction mixture for by-products that could be poisoning the catalyst. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Inconsistent results between batches Variability in Reactant Quality or Reaction Conditions 1. Standardize Reactant Purity: Ensure consistent purity of phenylacetonitrile and cyclohexanone for each batch. 2. Control Water Content: The amount of water in the reaction can affect the efficiency of the phase transfer process. Ensure consistent and optimal water levels.[7] 3. Maintain Consistent Agitation: The rate of agitation is crucial in phase transfer catalysis as it affects the interfacial area between the phases.[8] Use a consistent and vigorous stirring speed.
Formation of colored impurities Catalyst Degradation or Side Reactions 1. Lower Reaction Temperature: High temperatures can lead to both catalyst decomposition and the formation of colored, polymeric by-products.[3][4] 2. Use an Inert Atmosphere: If oxidation is suspected to be a cause of by-product formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Catalyst Performance

While specific quantitative data for catalyst deactivation in this compound synthesis is limited in publicly available literature, the following table presents data from a related nitrile alkylation study using a reusable heterogeneous catalyst, which can serve as a benchmark for catalyst stability.

Table 1: Recycling of a Heterogeneous Cobalt Catalyst in the Alkylation of Phenylacetonitrile

CycleConversion (%)Yield (%)
1>9998
2>9997
3>9996
49895
59794
69592
79491

Source: Adapted from a study on cobalt-catalyzed α-alkylation of nitriles. This data illustrates a gradual decrease in catalyst activity over multiple cycles.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Phenylbutyronitrile (a related nitrile alkylation) via Phase Transfer Catalysis

This protocol for a similar reaction provides a framework for setting up the synthesis of this compound.

Materials:

  • Phenylacetonitrile

  • Ethyl bromide (as the alkylating agent; for the target synthesis, cyclohexanone would be used)

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Benzene (solvent)

  • Benzaldehyde (for quenching unreacted phenylacetonitrile)

Procedure:

  • A flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

  • With stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature at 28–35°C.

  • After the addition is complete, stirring is continued for 2 hours, and then the temperature is raised to 40°C for an additional 30 minutes.

  • The reaction mixture is cooled, and unreacted phenylacetonitrile is quenched by the addition of benzaldehyde.

  • The product is worked up by adding water and benzene, separating the layers, extracting the aqueous phase, and washing the combined organic layers.

  • The solvent is removed, and the product is purified by distillation.

Source: Adapted from Organic Syntheses, Coll. Vol. 6, p.897 (1988).[9]

Visualizations

CatalystDeactivationTroubleshooting start Problem Observed: Low Product Yield / Slow Reaction check_catalyst Is the catalyst fresh and of high quality? start->check_catalyst check_reactants Are the reactants (phenylacetonitrile, cyclohexanone) pure? check_catalyst->check_reactants Yes new_catalyst Use a fresh batch of catalyst. check_catalyst->new_catalyst No check_conditions Are reaction conditions (temperature, stirring) optimal? check_reactants->check_conditions Yes purify_reactants Purify reactants (e.g., distillation). check_reactants->purify_reactants No optimize_temp Lower reaction temperature to prevent thermal degradation. check_conditions->optimize_temp No success Problem Resolved check_conditions->success Yes new_catalyst->check_reactants purify_reactants->check_conditions optimize_stirring Ensure vigorous and consistent stirring. optimize_temp->optimize_stirring consider_alternative Consider a more stable catalyst (e.g., phosphonium salt). optimize_stirring->consider_alternative consider_alternative->success

Caption: Troubleshooting workflow for catalyst deactivation.

Caption: Mechanism of Phase Transfer Catalysis.

References

Navigating the Path to Production: A Technical Support Center for the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a laboratory-scale synthesis to a pilot plant production is fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting and scaling up the synthesis of 2-cyclohexyl-2-phenylacetonitrile, a key intermediate in various manufacturing processes.

This guide offers detailed experimental protocols, troubleshooting advice in a user-friendly Q&A format, and quantitative data to facilitate a smooth transition from benchtop to pilot-scale production.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Question Answer
Low Reaction Yield Potential Causes: - Incomplete deprotonation of phenylacetonitrile: The base may not be strong enough or used in insufficient quantity. - Side reactions: Competing reactions such as self-condensation of cyclohexanone or hydrolysis of the nitrile can reduce the yield. - Inefficient mixing: In a larger reactor, poor agitation can lead to localized "hot spots" or areas of low reactant concentration. Troubleshooting Steps: - Base Selection: Ensure the pKa of the base is sufficient to deprotonate phenylacetonitrile. Consider switching to a stronger base if necessary, but be mindful of potential side reactions. - Stoichiometry: Carefully control the molar ratios of reactants and base. A slight excess of cyclohexanone may be beneficial. - Temperature Control: Maintain the optimal reaction temperature. Excursions can favor side product formation. For exothermic reactions, ensure the cooling capacity of the pilot plant reactor is adequate. - Agitation: Optimize the stirrer speed and design to ensure proper mixing and mass transfer, especially in the larger volume of a pilot plant reactor.
Product Purity Issues Potential Causes: - Formation of byproducts: As mentioned, side reactions can lead to impurities that are difficult to separate.[1] - Residual starting materials: Incomplete reaction can leave unreacted phenylacetonitrile and cyclohexanone in the product mixture. - Degradation of product: The product may be unstable under the reaction or work-up conditions. Troubleshooting Steps: - Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the reaction progress and the formation of impurities.[2] Stop the reaction at the optimal point to minimize byproduct formation. - Purification Method: Develop a robust purification protocol. This may involve recrystallization, distillation, or chromatography. The choice of solvent for recrystallization is critical. - Work-up Procedure: Ensure the work-up procedure (e.g., quenching, extraction) is optimized to remove impurities and does not cause product degradation. The pH of the aqueous washes should be carefully controlled.
Exothermic Reaction Runaway Potential Causes: - Poor heat dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. - Rapid reagent addition: Adding a reactant too quickly can lead to a rapid increase in temperature. Troubleshooting Steps: - Controlled Addition: Add the limiting reagent or the one that initiates the strong exotherm (often the base or cyclohexanone) at a controlled rate. - Cooling System: Ensure the pilot plant reactor's cooling system is adequate for the heat load of the reaction. Perform a safety assessment before scaling up. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm, though this may impact reaction kinetics and throughput.
Phase Transfer Catalyst (PTC) Inefficiency Potential Causes: - Inappropriate catalyst: The chosen PTC may not be optimal for the specific reaction conditions. - Catalyst poisoning: Impurities in the starting materials or solvent can deactivate the catalyst. - Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction. Troubleshooting Steps: - Catalyst Screening: Screen different PTCs (e.g., various quaternary ammonium salts) at the lab scale to identify the most effective one.[3] - Purity of Reagents: Use high-purity starting materials and solvents. - Catalyst Loading: Optimize the catalyst loading. While higher loading can increase the reaction rate, it also adds to the cost and may complicate purification.
Difficult Product Isolation Potential Causes: - Emulsion formation during work-up: This is common in biphasic systems, especially with vigorous stirring. - Product oiling out instead of crystallizing: The product may separate as an oil during crystallization attempts, making it difficult to handle and purify. Troubleshooting Steps: - Work-up Optimization: Add brine or adjust the pH to break emulsions. Allow for adequate phase separation time without agitation. - Crystallization Solvent: Screen a variety of solvents and solvent mixtures to find conditions that promote good crystal formation. Seeding with a small amount of pure product can also be beneficial.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound at both laboratory and pilot plant scales. Note that specific values can vary depending on the exact procedure and equipment used.

ParameterLaboratory Scale (e.g., 1L flask)Pilot Plant Scale (e.g., 100L reactor)
Phenylacetonitrile (moles) 1.0100
Cyclohexanone (moles) 1.1 - 1.5110 - 150
Base (e.g., 50% aq. NaOH) 2.0 - 3.0 equivalents2.0 - 3.0 equivalents
Phase Transfer Catalyst 1 - 5 mol%1 - 5 mol%
Solvent (e.g., Toluene) 5 - 10 volumes5 - 10 volumes
Reaction Temperature 25 - 80 °C25 - 80 °C (with careful monitoring)
Reaction Time 2 - 8 hours4 - 12 hours
Typical Yield 75 - 95%70 - 90%
Typical Purity (crude) 85 - 95%80 - 90%

Experimental Protocols

Laboratory Scale Synthesis (using Phase Transfer Catalysis)

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride (or other suitable PTC)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a 1L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenylacetonitrile and toluene.

  • Begin stirring and add the phase transfer catalyst.

  • Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel, ensuring the temperature does not exceed 35-40°C. An ice bath may be used for cooling.

  • After the addition of the base, continue stirring for 30 minutes.

  • Add cyclohexanone dropwise over a period of 1-2 hours, maintaining the temperature between 28-35°C.[4]

  • After the addition is complete, continue to stir the mixture at room temperature or gentle heat (e.g., 40°C) for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 1 M hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Pilot Plant Scale-Up Considerations

When scaling up the synthesis to a pilot plant, the following modifications and considerations are crucial:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is required. The reactor should be equipped with a reflux condenser and a system for controlled addition of reagents.

  • Reagent Addition: The addition of the aqueous sodium hydroxide and cyclohexanone should be done via a metering pump at a controlled rate to manage the exotherm.

  • Temperature Control: The reactor's heating/cooling jacket is critical for maintaining the desired temperature. The larger volume will have a different thermal profile than the lab-scale reaction.

  • Mixing: The agitator speed and design must be sufficient to ensure good mixing of the two phases. Baffles in the reactor can improve mixing efficiency.

  • Work-up: The work-up will be performed in the reactor or a dedicated work-up vessel. Phase separation may be slower, and sight glasses are essential for monitoring the interface. Pumping will be used to transfer layers.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted before the pilot plant run. This includes considering the risks of an exothermic runaway, handling of corrosive sodium hydroxide, and the flammability of toluene. All personnel should be trained on the specific safety procedures for the pilot plant.[5][6]

Visualizing the Process

Reaction Pathway

The synthesis of this compound proceeds via a Knoevenagel condensation. The base deprotonates phenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the final product.

Reaction_Pathway Phenylacetonitrile Phenylacetonitrile Carbanion Intermediate Carbanion Intermediate Phenylacetonitrile->Carbanion Intermediate + Base Cyclohexanone Cyclohexanone Base (e.g., NaOH) Base (e.g., NaOH) Alkoxide Intermediate Alkoxide Intermediate Carbanion Intermediate->Alkoxide Intermediate + Cyclohexanone Dehydration Dehydration Alkoxide Intermediate->Dehydration This compound This compound Dehydration->this compound - H2O

Caption: Knoevenagel condensation pathway for the synthesis of this compound.

Experimental Workflow

The overall process from starting materials to the final purified product involves several key stages.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Charge_Reactants Charge Phenylacetonitrile, Solvent, and PTC Add_Base Controlled Addition of Base Charge_Reactants->Add_Base Add_Ketone Controlled Addition of Cyclohexanone Add_Base->Add_Ketone Reaction_Monitoring Monitor Reaction (TLC/GC) Add_Ketone->Reaction_Monitoring Quench Quench Reaction (add water) Reaction_Monitoring->Quench Phase_Separation Separate Organic and Aqueous Layers Quench->Phase_Separation Washing Wash Organic Layer (Acid, Brine) Phase_Separation->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Recrystallization Recrystallize from Ethanol Concentration->Recrystallization Isolation Filter and Dry Final Product Recrystallization->Isolation

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

When faced with a low yield, a systematic approach can help identify and resolve the underlying issue.

Troubleshooting_Tree Low_Yield Low_Yield Check_Reaction_Completion Reaction Complete? Low_Yield->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Base_Stoichiometry Check Base Stoichiometry Incomplete_Reaction->Check_Base_Stoichiometry Check_Purity Crude Product Purity? Complete_Reaction->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity Low High_Purity High Purity Check_Purity->High_Purity High Side_Reactions Significant Side Reactions Low_Purity->Side_Reactions Purification_Losses Losses during Purification High_Purity->Purification_Losses Optimize_Conditions Optimize Reaction Conditions (Temp, Addition Rate) Side_Reactions->Optimize_Conditions Optimize_Workup_Crystallization Optimize Work-up and Crystallization Purification_Losses->Optimize_Workup_Crystallization

Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yield.

References

Identifying impurities in crude 2-cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and analytical support for researchers, scientists, and drug development professionals working with 2-cyclohexyl-2-phenylacetonitrile. It addresses common questions regarding the identification of impurities in crude reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can be categorized based on their origin in the typical two-step synthesis process:

  • Unreacted Starting Materials: Phenylacetonitrile and cyclohexanone from the initial condensation step.

  • Condensation Byproducts: Positional and geometric isomers of the unsaturated intermediate, primarily 2-cyclohexylidene-2-phenylacetonitrile and its β,γ-unsaturated isomer.[1]

  • Incomplete Reduction: The presence of the α,β-unsaturated intermediate, 2-cyclohexylidene-2-phenylacetonitrile, in the final product.

  • Reduction Side-Products: Over-reduction or side-reactions during the hydrogenation step can lead to the formation of primary, secondary, or tertiary amines.

  • Residual Solvents: Solvents used during the synthesis and workup procedures.

Q2: How are these impurities formed?

The synthesis of this compound typically involves a Knoevenagel condensation of phenylacetonitrile and cyclohexanone, followed by the reduction of the resulting α,β-unsaturated nitrile.[1]

  • Knoevenagel Condensation: This base-catalyzed reaction can be incomplete, leaving starting materials. It can also produce a mixture of positional isomers (the desired α,β-conjugated isomer and the β,γ-unsaturated isomer).[1]

  • Reduction (Hydrogenation): The subsequent reduction of the double bond is the second source of impurities. If the reaction is incomplete, the starting unsaturated nitrile will remain. Conversely, harsh reduction conditions can lead to the reduction of the nitrile group itself, forming various amines.

Q3: What are the recommended analytical techniques for identifying these impurities?

A combination of chromatographic techniques is highly effective for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for separating the main compound from less volatile impurities, such as the unreduced intermediate and condensation isomers. A simple method using an acetonitrile/water mobile phase can be employed.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, including unreacted starting materials and residual solvents. A patent for the synthesis of the precursor provides an example of GC conditions used for monitoring the reaction.

Q4: I have an unexpected peak in my chromatogram. How can I begin to identify it?

  • Review the Synthesis: Consider all reactants, catalysts, solvents, and potential side-reactions. The impurity is likely related to one of these.

  • Check Retention Time/Index: In GC, compare the retention time to that of known standards of starting materials (phenylacetonitrile, cyclohexanone). In HPLC, polar impurities (like starting materials) will typically elute earlier than the less polar product and unsaturated intermediate in a reverse-phase system.

  • Analyze Mass Spectrum (GC-MS): Determine the molecular weight and fragmentation pattern. Compare the spectrum against a library (e.g., NIST) and check for fragments corresponding to the phenyl, cyclohexyl, or nitrile groups.

  • Consider Isomers: If the mass spectrum is identical to your product or the unsaturated intermediate, you may have a positional or stereoisomer. Isomeric impurities often require high-resolution chromatography to separate.

Part 2: Visualized Workflows and Pathways

The following diagrams illustrate the synthesis pathway, the analytical workflow for impurity identification, and a logical troubleshooting process.

Synthesis Pathway and Impurity Origins cluster_impurities1 cluster_impurities2 SM1 Phenylacetonitrile Intermediate 2-Cyclohexylidene-2-phenylacetonitrile (Unsaturated Intermediate) SM1->Intermediate Knoevenagel Condensation Impurity_SM Unreacted Starting Materials SM1->Impurity_SM SM2 Cyclohexanone SM2->Intermediate Knoevenagel Condensation SM2->Impurity_SM Product This compound (Final Product) Intermediate->Product Reduction (Hydrogenation) Impurity_Isomer Positional Isomers Intermediate->Impurity_Isomer Impurity_Incomplete Incomplete Reduction Intermediate->Impurity_Incomplete Impurity_Side Reduction Side-Products (e.g., Amines) Product->Impurity_Side

Caption: Synthesis of this compound and points of impurity introduction.

General Analytical Workflow for Impurity Profiling start Crude Product Sample prep Sample Preparation (Dilution in appropriate solvent) start->prep gcms GC-MS Analysis (For volatile impurities) prep->gcms hplc HPLC-UV/MS Analysis (For non-volatile impurities) prep->hplc data_gc Identify Starting Materials, Solvents, & Volatile Byproducts gcms->data_gc data_hplc Identify Unsaturated Intermediate, Isomers, & Other Byproducts hplc->data_hplc struct Structural Elucidation (If unknown impurities are present) data_gc->struct data_hplc->struct report Quantify and Report Impurity Profile struct->report

Caption: A standard workflow for the analysis of crude this compound.

Caption: A logical guide to troubleshooting common impurity issues based on analytical data.

Part 3: Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action / Investigation
High levels of phenylacetonitrile and/or cyclohexanone in GC-MS. Incomplete Knoevenagel condensation.• Verify stoichiometry of reactants and base catalyst.• Increase reaction time or temperature for the condensation step.• Ensure the base catalyst (e.g., KOH, NaOH) is fresh and active.
Significant peak corresponding to 2-cyclohexylidene-2-phenylacetonitrile (M.W. 197.28) in HPLC or GC-MS. Incomplete reduction of the unsaturated intermediate.• Increase hydrogenation catalyst loading (e.g., Pd/C).• Increase hydrogen pressure or reaction time.• Check for catalyst poisons in the reaction mixture.
A peak is observed in HPLC with the same mass as the product but a different retention time. Presence of a positional or stereoisomer.• The β,γ-unsaturated isomer formed during condensation may not have reduced at the same rate.• Optimize condensation to favor the α,β-isomer.• Use a high-resolution HPLC column and/or modify the mobile phase gradient for better separation.
Multiple unknown peaks are detected, some with masses suggesting loss of the nitrile group. Over-reduction or hydrogenolysis during the hydrogenation step.• Reduce the temperature and/or pressure of the hydrogenation.• Consider a more selective catalyst or reducing agent.• Use techniques like LC-MS/MS or NMR for structural elucidation of the unknown byproducts.
Broad peaks or poor resolution in HPLC analysis. Inappropriate mobile phase or column.• Ensure the mobile phase is properly mixed and degassed.• For MS compatibility, replace non-volatile acids like phosphoric acid with formic acid.[2]• Test different C18 or Phenyl-Hexyl columns for alternative selectivity.

Part 4: Data Summary

The table below summarizes the key characteristics of potential impurities to aid in their identification.

Impurity Class Specific Example / Structure Origin Expected Elution (RP-HPLC) Expected Elution (GC) Key m/z Fragments (EI-MS)
Starting Material PhenylacetonitrileIncomplete CondensationEarlyEarly117 (M+), 91 (tropylium), 65
Starting Material CyclohexanoneIncomplete CondensationEarlyEarly98 (M+), 83, 69, 55, 42
Unsaturated Intermediate 2-Cyclohexylidene-2-phenylacetonitrileIncomplete ReductionLate (less polar than product)Late197 (M+), 182, 168, 154, 115
Isomeric Impurity β,γ-Unsaturated IsomerCondensation Side-ReactionSimilar to α,β-isomerSimilar to α,β-isomer197 (M+), similar fragmentation
Reduction Byproduct 2-Cyclohexyl-2-phenylethanamineNitrile Over-reductionVaries (basic)Varies201 (M+), 118 (cyclohexyl-CH=NH2+)

Part 5: Experimental Protocols

These are example protocols and should be optimized for the specific instrumentation and impurity levels in your samples.

Protocol 1: Reverse-Phase HPLC-UV for Impurity Profiling
  • Instrumentation: HPLC with UV Detector (or PDA)

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm

  • Sample Preparation: Accurately weigh ~10 mg of crude sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS for Volatile Impurity Analysis
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1

  • Oven Program:

    • Initial Temp: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: Hold at 300 °C for 5 minutes

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 450 amu

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude material in a suitable solvent like Dichloromethane or Ethyl Acetate.

References

Technical Support Center: Enhancing the Stability of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyclohexyl-2-phenylacetonitrile. The information is designed to help address specific stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, oxidation, and photodegradation. The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, particularly under acidic or basic conditions. The benzylic carbon, situated between the phenyl ring and the nitrile group, is susceptible to oxidation. Furthermore, the presence of the phenyl ring and the benzylic carbon can make the molecule sensitive to photodegradation upon exposure to light.

Q2: How can I detect and quantify the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound.[1][2][3][4] This method should be capable of separating the parent compound from its potential degradation products. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, specificity, and linearity.[1][2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[3][5]

Q3: What are the expected degradation products of this compound?

A3: Based on the structure of the molecule, the following are potential degradation products:

  • Hydrolysis products: 2-cyclohexyl-2-phenylacetamide (amide) and 2-cyclohexyl-2-phenylacetic acid (carboxylic acid).

  • Oxidation product: While several oxidation products are possible, a likely product is the ketone formed at the benzylic position, although this is less common for a quaternary carbon. More likely is oxidative cleavage under harsh conditions.

  • Photodegradation products: A variety of products can be formed through radical-mediated pathways upon exposure to light.

Q4: How should I store this compound to ensure its stability?

A4: To maximize stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent system if it is in solution.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Assays
Possible Cause Troubleshooting Step Success Indicator
Hydrolysis Analyze samples by HPLC to check for the presence of amide or carboxylic acid degradants. Control the pH of solutions with buffers (e.g., phosphate, acetate, or citrate buffers).[6] Avoid prolonged exposure to strongly acidic or basic conditions.No significant increase in degradation peaks corresponding to hydrolysis products over time. Consistent assay results.
Oxidation Store the compound and its solutions under an inert atmosphere (nitrogen or argon).[6] Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to formulations, after conducting compatibility studies.Reduction in the formation of unknown impurity peaks in the HPLC chromatogram, particularly those that may correspond to oxidized species.
Photodegradation Protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.Minimal degradation observed in samples protected from light compared to those exposed to light.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step Success Indicator
Formation of Degradation Products Characterize the unknown peaks using LC-MS to determine their mass and fragmentation patterns. This will help in identifying the degradation pathway.Identification of the chemical structure of the unknown peaks, confirming them as degradation products.
Interaction with Excipients Conduct drug-excipient compatibility studies by mixing this compound with individual excipients and storing them under accelerated conditions.[7][8][9][10][11] Analyze the mixtures by HPLC at various time points.Identification of specific excipients that lead to the formation of new peaks, indicating an incompatibility.
Isomerization Investigate the possibility of E/Z isomerization around the exocyclic double bond if the starting material is 2-cyclohexylidene-2-phenylacetonitrile, a related compound. This can sometimes be influenced by light or thermal stress.Characterization of the new peak as a geometric isomer of the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress Condition Typical Protocol Potential Degradation Products Analytical Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours2-cyclohexyl-2-phenylacetamide, 2-cyclohexyl-2-phenylacetic acidHPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH at 40°C for 12-24 hours2-cyclohexyl-2-phenylacetamide, 2-cyclohexyl-2-phenylacetic acidHPLC-UV, LC-MS
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized derivativesHPLC-UV, LC-MS
Thermal Degradation 80°C for 72 hours (solid state)Various decomposition productsHPLC-UV, LC-MS
Photodegradation Exposure to ICH-compliant light source (UV and visible)Photolytic cleavage and rearrangement productsHPLC-UV, LC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 40°C. Withdraw samples at 0, 2, 4, 8, and 12 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Withdraw samples at 24, 48, and 72 hours. Prepare solutions for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

(Note: This is a generic method and may require optimization for specific applications.)

Mandatory Visualization

Stability_Troubleshooting_Workflow start Inconsistent Results or Loss of Potency Observed check_purity Analyze Sample by Stability-Indicating HPLC start->check_purity degradation_observed Degradation Products Observed? check_purity->degradation_observed identify_degradants Characterize Degradants using LC-MS degradation_observed->identify_degradants Yes no_degradation No Significant Degradation. Investigate Other Experimental Parameters (e.g., assay variability). degradation_observed->no_degradation No hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) identify_degradants->hydrolysis Mass indicates hydrolysis oxidation Oxidation Products identify_degradants->oxidation Mass indicates oxidation photodegradation Photodegradation Products identify_degradants->photodegradation Experiment was light-exposed stabilize_hydrolysis Control pH with Buffers Avoid Extreme pH hydrolysis->stabilize_hydrolysis stabilize_oxidation Use Inert Atmosphere Add Antioxidants oxidation->stabilize_oxidation stabilize_photodegradation Protect from Light (Amber Vials, Low Light) photodegradation->stabilize_photodegradation

Caption: Workflow for troubleshooting stability issues of this compound.

Forced_Degradation_Workflow cluster_stress Forced Degradation start This compound (API) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photostress (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to 2-cyclohexyl-2-phenylacetonitrile and 2-cyclohexylidene-2-phenylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Structurally Related Phenylacetonitrile Derivatives

This guide provides a comprehensive comparison of 2-cyclohexyl-2-phenylacetonitrile and its unsaturated analog, 2-cyclohexylidene-2-phenylacetonitrile. While both compounds share a core phenylacetonitrile structure, the presence of a cyclohexyl versus a cyclohexylidene moiety imparts distinct chemical and physical properties. This comparison is intended for researchers, scientists, and drug development professionals interested in the potential applications of these and related molecules.

Executive Summary

Direct comparative experimental data on the biological activities of this compound and 2-cyclohexylidene-2-phenylacetonitrile is limited in publicly available scientific literature. The unsaturated analog, 2-cyclohexylidene-2-phenylacetonitrile, is well-documented as a fragrance ingredient, and as such, most of the available data pertains to its synthesis and olfactory properties.[1][2] In contrast, this compound is less studied.

This guide synthesizes the available information on both compounds, focusing on their chemical properties, synthesis, and potential for further investigation. A predictive analysis of their absorption, distribution, metabolism, and excretion (ADME) properties is also presented to aid in the evaluation of their drug-like potential.

Chemical and Physical Properties

The key structural difference between the two molecules is the saturation of the cyclohexyl ring in this compound, which is expected to influence its three-dimensional structure, lipophilicity, and metabolic stability compared to the planar, unsaturated cyclohexylidene ring in its counterpart.

PropertyThis compound2-cyclohexylidene-2-phenylacetonitrile
CAS Number 3893-23-0[3][4]10461-98-0[5]
Molecular Formula C₁₄H₁₇N[6]C₁₄H₁₅N[7]
Molecular Weight 199.29 g/mol [6]197.27 g/mol [5]
Boiling Point 322.50 °C (estimated)[4]192-193 °C at 25 Torr[7]
LogP (o/w) 3.860 (estimated)[4]3.92788[7]
Solubility Soluble in alcohol, insoluble in water[4]-
Appearance -Colorless oily liquid[7]

Synthesis and Experimental Protocols

The synthesis of these two compounds is intrinsically linked. 2-cyclohexylidene-2-phenylacetonitrile is typically synthesized via a Knoevenagel condensation, and its subsequent hydrogenation yields this compound.

Synthesis of 2-cyclohexylidene-2-phenylacetonitrile (Knoevenagel Condensation)

This reaction involves the base-catalyzed condensation of phenylacetonitrile and cyclohexanone.[5]

Experimental Protocol:

A general procedure for the Knoevenagel condensation is as follows:

  • To a solution of phenylacetonitrile (1 equivalent) and cyclohexanone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, ethanol), a base (e.g., sodium ethoxide, potassium hydroxide, or a phase transfer catalyst like benzyltriethylammonium chloride with aqueous NaOH) is added.[8]

  • The reaction mixture is heated under reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is cooled, washed with water and brine, and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2-cyclohexylidene-2-phenylacetonitrile.

G Phenylacetonitrile Phenylacetonitrile Reaction Knoevenagel Condensation Phenylacetonitrile->Reaction + Cyclohexanone Cyclohexanone Cyclohexanone->Reaction + Base Base (e.g., KOH) Base->Reaction Heat Heat Heat->Reaction Product 2-cyclohexylidene-2-phenylacetonitrile Reaction->Product G Start 2-cyclohexylidene-2-phenylacetonitrile Reaction Catalytic Hydrogenation Start->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Hydrogen H₂ gas Hydrogen->Reaction Product This compound Reaction->Product G Unsaturated 2-cyclohexylidene-2-phenylacetonitrile (Unsaturated) Saturated This compound (Saturated) Unsaturated->Saturated Hydrogenation Saturated->Unsaturated Dehydrogenation (Hypothetical Reverse Reaction)

References

A Comparative Guide to the Synthetic Routes of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for producing 2-cyclohexyl-2-phenylacetonitrile, a compound of interest in various chemical and pharmaceutical research fields. The focus is on providing a clear, data-driven comparison of different synthetic routes to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and catalyst systems.

Introduction

This compound, more systematically named 2-cyclohexylidene-2-phenylacetonitrile, is a versatile chemical intermediate. Its synthesis predominantly relies on the classic Knoevenagel condensation reaction between phenylacetonitrile and cyclohexanone. This guide will explore and compare several variations of this method, including the use of different base catalysts and the application of phase transfer catalysis. Additionally, an alternative synthetic approach via α-alkylation of phenylacetonitrile will be discussed.

Comparison of Synthetic Routes

The most extensively documented and industrially significant method for synthesizing 2-cyclohexylidene-2-phenylacetonitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (phenylacetonitrile) with a ketone (cyclohexanone), followed by dehydration. Key variations in this approach lie in the choice of base and the use of a phase transfer catalyst to enhance reaction efficiency.

Synthetic RouteCatalyst/BaseTemperature (°C)Reaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Knoevenagel Condensation Potassium Hydroxide (KOH)130 - 170~2 hours68 - 70.3[1]Not explicitly stated, but impurities are noted[1]Well-established, readily available catalyst.High temperatures, formation of impurities requiring further purification.
Knoevenagel Condensation Sodium Methoxide (in Ethanol)> 80 (with azeotropic distillation)Not specifiedNot explicitly statedNot specifiedUse of a common alkoxide base.Lack of detailed, publicly available data for this specific reaction.
Knoevenagel Condensation with Phase Transfer Catalysis (PTC) Sodium Hydroxide (NaOH) with a quaternary ammonium salt (e.g., triethylbenzylammonium chloride)< 806 - 7 hours[1]≥ 85[1]≥ 99%[1]High yield and purity, milder reaction conditions, potentially more cost-effective and environmentally friendly.[2]May require specific and potentially more expensive catalysts.
α-Alkylation of Phenylacetonitrile Alkali Metal Hydroxide on AluminaNot specified for this productNot specified for this productNot specified for this productNot specified for this productPotentially a more direct route to the saturated analog.Not a well-documented route for this specific product; may face challenges with selectivity and yield.[3]

Experimental Protocols

Knoevenagel Condensation using Potassium Hydroxide (KOH)

This protocol is based on a procedure described in the patent literature and represents a common industrial approach.[1]

Materials:

  • Phenylacetonitrile (Benzyl Cyanide)

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Toluene

  • 10% Sodium Carbonate solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 3-neck round bottom flask equipped with a thermometer, a mechanical stirrer, and a Dean-Stark apparatus, combine cyclohexanone (1.4 molar equivalents), potassium hydroxide (0.125 molar equivalents), and phenylacetonitrile (1 molar equivalent).

  • Heat the reaction mixture to 130°C. Azeotropic distillation should commence after approximately 1 hour.

  • After the initial phase of distillation, increase the temperature of the reaction mixture to 170°C for one hour.

  • Cool the mixture to 60°C and add toluene.

  • Wash the organic phase with water at 60°C. After phase separation, wash the organic phase with a 10% sodium carbonate solution.

  • Extract all aqueous phases with toluene.

  • Combine the organic phases, wash three times with water, and dry over magnesium sulfate.

  • Evaporate the toluene to yield the crude product.

  • Further purification can be achieved by distillation.

Reaction Pathways and Mechanisms

The primary synthetic routes are visualized below to illustrate the chemical transformations.

Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of phenylacetonitrile by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting intermediate is then dehydrated to form the final product, 2-cyclohexylidene-2-phenylacetonitrile.

Knoevenagel_Condensation Phenylacetonitrile Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion + Base Cyclohexanone Cyclohexanone Intermediate Adduct Intermediate Cyclohexanone->Intermediate Base Base (e.g., KOH, NaOH) Carbanion->Intermediate + Cyclohexanone Product 2-Cyclohexylidene-2- phenylacetonitrile Intermediate->Product - H₂O Water H₂O Intermediate->Water

Knoevenagel Condensation of Phenylacetonitrile and Cyclohexanone.
Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on a variety of factors, including desired yield, purity, available equipment, and cost considerations. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Selection Start Start: Synthesize 2-Cyclohexylidene-2-phenylacetonitrile HighYieldPurity High Yield & Purity Required? Start->HighYieldPurity MildConditions Milder Conditions Preferred? HighYieldPurity->MildConditions No PTC Phase Transfer Catalysis (PTC) - High Yield (≥85%) - High Purity (≥99%) - Milder Temp. (<80°C) HighYieldPurity->PTC Yes MildConditions->PTC Yes KOH Conventional KOH Catalysis - Moderate Yield (68-70%) - Established Method MildConditions->KOH No Alternative Consider Alternative Bases (e.g., NaOMe) KOH->Alternative

Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of 2-cyclohexylidene-2-phenylacetonitrile is most effectively and commonly achieved through the Knoevenagel condensation of phenylacetonitrile and cyclohexanone. While traditional methods using strong bases like potassium hydroxide are well-established, they often require high temperatures and can result in the formation of impurities. The use of phase transfer catalysis presents a significant improvement, offering higher yields and purity under milder reaction conditions. For researchers and professionals in drug development, the PTC method appears to be the most advantageous route, aligning with the principles of green chemistry by potentially reducing energy consumption and improving product quality. The α-alkylation of phenylacetonitrile remains a less explored alternative for this specific product and would require significant developmental research to be considered a viable option.

References

A Comparative Guide to the Quantitative Analysis of 2-Cyclohexyl-2-phenylacetonitrile: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 2-cyclohexyl-2-phenylacetonitrile, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method, offering insights into their respective performance characteristics based on established analytical principles. While a specific, publicly available validated method for this compound is not documented, this guide constructs representative methods based on common practices for analogous aromatic nitriles.

Comparison of Analytical Methods

The primary analytical technique for non-volatile, polar to semi-polar organic molecules is reverse-phase HPLC. For volatile and thermally stable compounds such as this compound, GC offers a robust alternative. The following table summarizes the expected quantitative performance of these two methods.

ParameterHPLC MethodGC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Typical Run Time 10 - 15 minutes15 - 20 minutes
Sample Derivatization Not requiredNot required
Instrumentation Cost Moderate to HighModerate
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the HPLC and GC methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Validated HPLC Method Protocol

This method is based on reverse-phase chromatography, which separates analytes based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

Alternative Method: Gas Chromatography (GC) Protocol

GC is a suitable alternative for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split injection (e.g., split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetone or ethyl acetate to a known concentration (e.g., 1 mg/mL).

  • Quantification: An external standard calibration curve is generated by plotting the peak area against the concentration of this compound standards.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection (1 µL) Dissolution->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

GC-FID analysis workflow for this compound.

Spectral data comparison of 2-cyclohexyl-2-phenylacetonitrile with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive framework for the spectral analysis of 2-cyclohexyl-2-phenylacetonitrile (CAS No: 3893-23-0). Due to a scarcity of comprehensively detailed and assigned public spectral data, this document serves as a comparative template, contrasting expected spectral values derived from the known structure with experimentally acquired data.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectral data for this compound. Researchers can use the "Experimental Value" column to record their own findings for direct comparison.

Table 1: ¹H NMR Spectral Data Comparison

Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Experimental Value
Aromatic Protons (C₆H₅)7.20 - 7.50Multiplet (m)
Methine Proton (CH-CN)3.60 - 3.80Doublet (d)
Cyclohexyl Protons (C₆H₁₁)1.00 - 2.20Multiplets (m)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment Expected Chemical Shift (δ) ppm Experimental Value
Nitrile Carbon (C≡N)118 - 122
Quaternary Aromatic Carbon (C-CH)135 - 140
Aromatic Carbons (CH)126 - 130
Methine Carbon (CH-CN)45 - 55
Cyclohexyl Carbons (CH/CH₂)25 - 45

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group Expected Absorption Frequency (cm⁻¹) Characteristics Experimental Value
C-H Stretch (Aromatic)3000 - 3100Medium, sharp
C-H Stretch (Aliphatic)2850 - 2950Strong, sharp
C≡N Stretch (Nitrile)2220 - 2260Medium to weak, sharp.[1]
C=C Stretch (Aromatic Ring)1450 - 1600Medium to weak, sharp.[2][3]

Table 4: Mass Spectrometry (MS) Data Comparison

Assignment Expected Mass-to-Charge Ratio (m/z) Notes Experimental Value
Molecular Ion [M]⁺199.15Corresponds to the molecular weight of C₁₄H₁₇N.
[M - C₆H₁₁]⁺116.05Loss of the cyclohexyl group.
[M - C₆H₅]⁺122.10Loss of the phenyl group.
[C₆H₁₁]⁺83.09Cyclohexyl fragment.
[C₆H₅]⁺77.04Phenyl fragment.

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental technique. The following are standard protocols for obtaining the spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse ('zg').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled ('zgpg').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the reference signal.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (Liquid Film): If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty sample holder. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40 - 400.

  • Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of different fragments versus their mass-to-charge ratio. Identify the molecular ion peak and major fragment ions.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for characterizing a synthesized sample of this compound.

G cluster_exp Experimental Analysis cluster_data Data Processing & Comparison cluster_lit Reference Data cluster_conclusion Conclusion exp_sample Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr ir IR Spectroscopy exp_sample->ir ms Mass Spectrometry exp_sample->ms process_nmr Process NMR Data (Assign Peaks) nmr->process_nmr process_ir Process IR Data (Identify Functional Groups) ir->process_ir process_ms Process MS Data (Identify Fragments) ms->process_ms compare Compare Experimental Data with Expected Values process_nmr->compare process_ir->compare process_ms->compare struct_confirm Structure Confirmed compare->struct_confirm Match struct_inconsistent Inconsistent Data (Re-evaluate Synthesis/Purification) compare->struct_inconsistent No Match lit_data Expected Spectral Values (Based on Structure) lit_data->compare

Caption: Workflow for structural verification of this compound.

References

Purity Analysis of Commercial 2-Cyclohexyl-2-phenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 2-cyclohexyl-2-phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of starting materials is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final product. This document outlines common impurities, compares analytical methods for purity determination, and presents a detailed experimental protocol for a recommended analytical approach.

Introduction to this compound and its Purity

This compound is a versatile chemical building block. The purity of this compound can vary between different commercial suppliers, potentially impacting reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). Common purities for commercially available this compound typically range from 95% to 98%.

Potential impurities in commercial batches can arise from the synthetic route, which commonly involves the Knoevenagel condensation of phenylacetonitrile and cyclohexanone. These impurities may include:

  • Isomers: Positional isomers such as 1-cyclohexenyl-phenylacetonitrile and the starting material isomer, 2-cyclohexylidene-2-phenylacetonitrile, can be present.

  • Unreacted Starting Materials: Residual phenylacetonitrile and cyclohexanone.

  • By-products of Hydrolysis: Products resulting from the hydrolysis of the nitrile group or starting materials.

  • Solvent Residues: Residual solvents from the synthesis and purification process.

Some of these by-products can be challenging to remove by standard distillation and may necessitate chromatographic purification, making robust analytical methods for their detection and quantification essential.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques can be employed for the purity analysis of this compound. The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Typical Stationary Phase C18 or other reversed-phase columns.Fused silica capillary columns with various coatings (e.g., RXi-5ms).
Typical Mobile Phase Acetonitrile/Water gradients, often with acid modifiers (e.g., phosphoric or formic acid).Inert carrier gas (e.g., Helium).
Detection UV-Vis Detector (Diode Array Detector is common).Mass Spectrometer.
Advantages - Excellent for separating non-volatile impurities. - High resolution and sensitivity. - Widely available and robust.- High sensitivity and specificity. - Provides structural information for impurity identification. - Excellent for analyzing volatile and semi-volatile impurities.
Limitations - May not be suitable for highly volatile impurities. - Requires soluble samples.- Not suitable for non-volatile or thermally labile compounds.

Reverse-phase HPLC is a particularly suitable and widely used method for the routine quality control of this compound, with suppliers often confirming purity of >98% by this technique.

Experimental Protocols

A detailed experimental protocol for a reverse-phase HPLC method is provided below. While a specific, validated method for this compound is not publicly available in extensive detail, the following protocol is based on established methods for similar aromatic nitriles and represents a robust starting point for method development and validation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard (of known purity)

  • Commercial this compound samples for analysis

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)
Gradient 0-5 min: 50% B 5-20 min: 50% to 95% B 20-25 min: 95% B 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or scan for optimal wavelength with DAD)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the commercial this compound samples in the same manner as the standard solution.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure the system is operating correctly. Check for parameters like retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and theoretical plates.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with the reference standard.

    • Calculate the purity of the sample using the area percent method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of commercial this compound.

Purity_Analysis_Workflow cluster_procurement Sample Procurement cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Comparison SupplierA Supplier A Sample Prep Dissolution in Diluent (e.g., ACN/Water) SupplierA->Prep SupplierB Supplier B Sample SupplierB->Prep SupplierC Supplier C Sample SupplierC->Prep HPLC RP-HPLC Analysis Prep->HPLC GCMS GC-MS Analysis (Optional/Confirmatory) Prep->GCMS Purity Purity Calculation (% Area) HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Purity->Impurity Comparison Comparative Table Impurity->Comparison Report Generate Report Comparison->Report

Caption: Workflow for comparative purity analysis of commercial this compound.

This guide provides a framework for the purity assessment of commercial this compound. It is recommended that researchers validate the chosen analytical method according to their specific laboratory and regulatory requirements to ensure accurate and reliable results.

A Comparative Study of Catalysts for the High-Yield Synthesis of 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialty chemicals is paramount. This guide provides a comparative analysis of catalysts for the synthesis of 2-cyclohexyl-2-phenylacetonitrile, a valuable intermediate in the pharmaceutical and fragrance industries. The primary synthetic route, a Knoevenagel condensation of phenylacetonitrile and cyclohexanone, is evaluated with different catalytic systems, supported by experimental data to inform catalyst selection and process optimization.

The synthesis of this compound is a classic example of carbon-carbon bond formation under basic conditions.[1] Traditional methods have historically employed strong bases, while modern approaches have seen the adoption of phase transfer catalysis to improve reaction efficiency and yield.[1] This guide will delve into a comparison of these catalytic systems, presenting quantitative data and detailed experimental protocols.

Comparative Performance of Catalysts

The selection of a catalyst has a significant impact on the yield, purity, and reaction conditions for the synthesis of this compound. Below is a summary of the performance of different catalysts based on reported experimental data.

Catalyst TypeCatalystBaseReaction TemperatureReaction TimeYield (%)Purity (%)
Traditional BasePotassium Hydroxide (KOH)KOH120°C or higher4-7 hours75-80Not Specified
Traditional BaseSodium (Na) in ethyl acetateSodiumNot SpecifiedNot Specifiedup to 76Not Specified
Phase Transfer Catalyst (PTC)Quaternary Ammonium SaltNot Specified< 80°CNot Specified≥ 85≥ 99
Phase Transfer Catalyst (PTC)Triethylbenzylammonium chlorideSodium Hydroxide (aq)Not Specified6-7 hoursNot SpecifiedNot Specified

Experimental Workflow

The general experimental workflow for the synthesis of this compound via Knoevenagel condensation is depicted below. The process involves the reaction of phenylacetonitrile and cyclohexanone in the presence of a catalyst, followed by workup and purification.

G cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_product Final Product Phenylacetonitrile Phenylacetonitrile ReactionVessel Reaction Vessel (with Catalyst and Solvent) Phenylacetonitrile->ReactionVessel Cyclohexanone Cyclohexanone Cyclohexanone->ReactionVessel Quenching Reaction Quenching (e.g., with water/acid) ReactionVessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Traditional Base Catalysis (Potassium Hydroxide)

This protocol is adapted from conventional methods for Knoevenagel condensation.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Organic solvent (e.g., Toluene)

  • Water

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap is charged with phenylacetonitrile, cyclohexanone, and toluene.

  • Potassium hydroxide is added to the mixture.

  • The mixture is heated to reflux (typically 120°C or higher), and water formed during the reaction is removed azeotropically using the Dean-Stark trap.[2][3]

  • The reaction is monitored (e.g., by TLC or GC) until completion (typically 4-7 hours).

  • After cooling to room temperature, the reaction mixture is washed with water and then with a dilute solution of hydrochloric acid to neutralize the excess base.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Phase Transfer Catalysis (PTC)

This protocol is based on modern, more efficient synthetic methodologies that result in higher yields and purity.[2]

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt like triethylbenzylammonium chloride)

  • Aqueous solution of a base (e.g., Sodium Hydroxide)

  • Organic solvent (optional, can be run neat)

  • Water

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel, phenylacetonitrile, cyclohexanone, and the phase transfer catalyst are mixed. An organic solvent can be used but is not always necessary.

  • An aqueous solution of the base (e.g., 50% NaOH) is added to the mixture while stirring.

  • The reaction is typically carried out at a lower temperature than traditional methods (e.g., below 80°C).[2]

  • The reaction is monitored for completion. The use of a PTC often leads to shorter reaction times compared to conventional methods.

  • Upon completion, the mixture is cooled, and water is added. The organic layer is separated.

  • The organic phase is washed with water, followed by a dilute acid wash to neutralize the base, and then with brine.

  • The organic layer is dried over an anhydrous drying agent.

  • The solvent (if used) is evaporated, and the product is purified, typically by vacuum distillation, to afford high-purity this compound.[2]

Discussion

The data indicates that phase transfer catalysis offers significant advantages over traditional base-catalyzed methods for the synthesis of this compound. PTC methods can provide higher yields (≥ 85% vs. 75-80%) and superior purity (≥ 99%) under milder reaction conditions, specifically at lower temperatures.[2] This not only improves the efficiency of the synthesis but also contributes to a more energy-efficient and potentially safer process. The reduced reaction temperature can also minimize the formation of by-products, simplifying the purification process. While traditional bases like KOH and NaOH are inexpensive, the increased yield and purity, along with milder conditions, often make PTC the more economically favorable and environmentally benign option for industrial-scale production.

References

Benchmarking the Performance of 2-Cyclohexyl-2-phenylacetonitrile as a Fragrance Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

This guide provides a comprehensive performance benchmark of 2-cyclohexyl-2-phenylacetonitrile, a synthetic fragrance ingredient known for its robust floral and fresh scent profile. Commonly referred to by its trade name, Peonile®, this component is valued for its tenacity and stability, particularly in functional products such as laundry detergents and fabric softeners.[1][2] This document offers a comparative analysis against two widely used floral fragrance molecules, Geraniol and Citronellol, and furnishes detailed experimental protocols for their evaluation.

Comparative Analysis of Fragrance Components

This compound distinguishes itself through its exceptional longevity and stability across various product bases.[1][2] Its scent profile is characterized by floral, geranium, grapefruit, and fresh notes.[1] In contrast, Geraniol offers a classic rose-like floral scent, while Citronellol provides a fresher, citrusy-rose aroma. The selection of a fragrance component is often a trade-off between aesthetic qualities, performance metrics such as substantivity and odor threshold, and stability within the final product formulation.

Table 1: Physicochemical and Olfactory Properties of Selected Fragrance Components

PropertyThis compound (Peonile®)GeraniolCitronellol
CAS Number 10461-98-0[1]106-24-1106-22-9
Molecular Formula C₁₄H₁₅N[1]C₁₀H₁₈OC₁₀H₂₀O
Molecular Weight 197.28 g/mol [3]154.25 g/mol 156.27 g/mol
Boiling Point 305 °C[1][3]230 °C225 °C
Vapor Pressure 0.0004 hPa[1]~0.01 hPa (at 25°C)~0.02 hPa (at 25°C)
Log P (o/w) 4.0[1]~2.6~3.1
Odor Profile Floral, Geranium, Grapefruit, Fresh[1]Floral, Rose, SweetFloral, Rose, Citrus
Odor Threshold Data not publicly available[3][4]40-75 ppb (in water)40 ppb (in water)
Substantivity High (over 1 month on blotter)[1]ModerateModerate
Stability Very stable in most media[1][3]GoodGood

Experimental Protocols

To provide a framework for the objective comparison of these fragrance components, the following detailed experimental protocols are outlined.

Determination of Odor Detection Threshold

This protocol is designed to determine the lowest concentration of a substance in the air that can be detected by a human sensory panel. The methodology is based on the principles of ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Methodology:

  • Panel Selection: A panel of 12-15 trained sensory assessors is selected. Panelists are screened for olfactory acuity and their ability to consistently identify and rate odor intensities.

  • Sample Preparation: A series of dilutions of the fragrance component in a suitable solvent (e.g., dipropylene glycol) are prepared. These dilutions are then used to create a range of concentrations in air within odor-free bags.

  • Presentation: A three-alternative forced-choice (3-AFC) method is employed. For each concentration level, three samples are presented to the panelist: one containing the diluted fragrance and two blanks (air only). The order of presentation is randomized.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. The test proceeds from the lowest to the highest concentration.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds.

Quantitative Analysis of Fragrance Substantivity on Cotton Fabric via Headspace GC-MS

This protocol measures the amount of fragrance remaining on fabric after a standardized washing and drying cycle. This provides a quantitative measure of substantivity.

Methodology:

  • Fabric Preparation: Standard 100% cotton swatches are pre-washed with a non-fragranced detergent to remove any residual materials.

  • Washing Cycle: A laboratory-scale washing machine is used. A standardized load of cotton swatches is washed with a non-fragranced liquid detergent base to which a known concentration (e.g., 0.5% w/w) of the fragrance component (this compound, Geraniol, or Citronellol) has been added. The washing and rinsing cycles are conducted under controlled temperature and water hardness conditions.

  • Drying and Storage: After the wash cycle, the swatches are line-dried in a controlled environment (20°C, 50% relative humidity) for 24 hours. The dried swatches are then stored in sealed, odor-free bags at set time intervals (e.g., 1, 3, 7, and 14 days).

  • Headspace Sampling: At each time point, a cotton swatch is placed in a headspace vial. The vial is sealed and incubated at a controlled temperature (e.g., 40°C) for a set period to allow the fragrance molecules to volatilize into the headspace. A Solid Phase Microextraction (SPME) fiber is then exposed to the headspace to adsorb the volatile compounds.

  • GC-MS Analysis: The SPME fiber is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The analytes are desorbed from the fiber and separated on a chromatographic column. The mass spectrometer is used to identify and quantify the fragrance component based on its unique mass spectrum and retention time.

  • Data Analysis: The peak area of the target fragrance molecule is integrated. A calibration curve, prepared using known concentrations of the fragrance standard, is used to determine the concentration of the fragrance component in the headspace, which is then correlated to the amount remaining on the fabric.

Sensory Panel Evaluation of Fragrance Intensity on Fabric

This protocol assesses the perceived odor intensity of the fragrance on fabric over time by a trained sensory panel.

Methodology:

  • Sample Preparation: Cotton swatches are washed and dried as described in the substantivity protocol (Protocol 2).

  • Panel Selection: A trained sensory panel of 10-12 members is used. Panelists are trained on a standardized intensity rating scale (e.g., a 0-10 scale where 0 is no odor and 10 is extremely strong odor).

  • Evaluation: At specified time intervals after drying (e.g., 1, 3, 7, and 14 days), each panelist is presented with a fabric swatch in a controlled, odor-free environment. The order of presentation of the different fragrance samples is randomized for each panelist.

  • Data Collection: Panelists rate the perceived odor intensity of each swatch on the standardized scale.

  • Data Analysis: The mean intensity scores for each fragrance component at each time point are calculated. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensity between the fragrance components over time.

Visualizations

Experimental Workflow and Data Integration

The following diagram illustrates the workflow for a comprehensive fragrance performance evaluation, integrating both instrumental and sensory analysis.

Fragrance_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_data Data Interpretation Fragrance_Selection Fragrance Component Selection (Peonile, Geraniol, Citronellol) Washing Standardized Washing Cycle Fragrance_Selection->Washing Fabric_Prep Fabric Swatch Preparation (100% Cotton) Fabric_Prep->Washing Drying Controlled Drying and Storage Washing->Drying Headspace Headspace Sampling (SPME) Drying->Headspace Panel_Eval Sensory Panel Evaluation (Intensity Rating) Drying->Panel_Eval GCMS GC-MS Analysis Headspace->GCMS Quant_Data Quantitative Data (Concentration vs. Time) GCMS->Quant_Data Sensory_Data Sensory Data (Perceived Intensity vs. Time) Panel_Eval->Sensory_Data Comparison Comparative Performance Benchmark Quant_Data->Comparison Sensory_Data->Comparison

Caption: Workflow for Benchmarking Fragrance Performance.

Logical Framework for Fragrance Component Selection

This decision tree illustrates a logical approach to selecting a fragrance component based on key performance attributes.

Fragrance_Selection_Logic cluster_performance Performance Requirements cluster_candidates Candidate Selection Start Define Application (e.g., Fabric Softener) High_Substantivity High Substantivity Required? Start->High_Substantivity Stability Stable in Product Base? High_Substantivity->Stability Yes Alternatives Consider Alternatives (e.g., Geraniol, Citronellol) High_Substantivity->Alternatives No Odor_Profile Desired Odor Profile? Stability->Odor_Profile Yes Reformulate Reformulate or Re-evaluate Odor Profile Stability->Reformulate No Peonile Select This compound Odor_Profile->Peonile Floral/Geranium/Fresh Odor_Profile->Alternatives Classic Rose/Citrus-Rose

Caption: Decision Tree for Fragrance Component Selection.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of HPLC and GC Methods

The following table summarizes the expected performance characteristics for validated HPLC and GC methods for the analysis of 2-cyclohexyl-2-phenylacetonitrile. These values are derived from typical performance data for the analysis of small organic molecules and should be confirmed through method validation studies.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Analysis Time 10 - 20 minutes15 - 30 minutes
Sample Volatility Not requiredRequired
Thermal Stability Not criticalRequired

Experimental Protocols

The successful implementation of any analytical method relies on a well-defined and robust experimental protocol. Below are detailed methodologies for the analysis of this compound using both HPLC and GC.

1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in acetonitrile to obtain a theoretical concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV detector at 220 nm

c. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]

2. Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3]

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or acetone at a concentration of 1 mg/mL.

  • Generate calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5 µg/mL to 150 µg/mL).

  • For unknown samples, dissolve the sample in the chosen solvent to fall within the calibration curve.

  • An internal standard (e.g., a structurally similar, non-interfering compound) can be added to all solutions to improve precision.

b. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split injection (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

c. Validation Parameters: The GC method should be validated for the same parameters as the HPLC method to ensure its suitability for the intended purpose.[4][5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample and Standard B Dissolve in Acetonitrile A->B C Prepare Calibration Standards B->C D Filter Samples (0.45 µm) C->D E Inject Sample (10 µL) D->E F Separation on C18 Column E->F G UV Detection (220 nm) F->G H Data Acquisition & Processing G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis A_gc Weigh Sample and Standard B_gc Dissolve in Dichloromethane A_gc->B_gc C_gc Prepare Calibration Standards B_gc->C_gc D_gc Add Internal Standard C_gc->D_gc E_gc Inject Sample (1 µL) D_gc->E_gc F_gc Separation on Capillary Column E_gc->F_gc G_gc Flame Ionization Detection (FID) F_gc->G_gc H_gc Data Acquisition & Processing G_gc->H_gc

Caption: Experimental workflow for the GC analysis of this compound.

References

Independent Laboratory Characterization of 2-Cyclohexyl-2-Phenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of 2-cyclohexyl-2-phenylacetonitrile, alongside structurally similar alternatives. The data presented is a summary of findings from various independent sources, intended to aid researchers in compound identification, purity assessment, and selection for drug development and scientific applications.

Executive Summary

This compound is a nitrile compound with a molecular weight of approximately 199.29 g/mol .[1] Its characterization through various analytical techniques is crucial for its application in research and development. This guide compares its properties with two key alternatives: its structural isomer, 2-cyclohexylidene-2-phenylacetonitrile, and a related compound with a different cycloalkyl group, 2-cyclopentyl-2-phenylacetonitrile. The comparative data highlights the subtle yet significant differences in their physical and spectroscopic profiles, which are essential for unambiguous identification and quality control.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected alternatives, as reported by various laboratories.

PropertyThis compound2-Cyclohexylidene-2-phenylacetonitrile2-Cyclopentyl-2-phenylacetonitrile
CAS Number 3893-23-0[1]10461-98-03753-59-1
Molecular Formula C14H17N[1]C14H15NC13H15N
Molecular Weight 199.29 g/mol [1]197.28 g/mol 185.27 g/mol
Melting Point 49-55 °C[2]Not availableNot available
Boiling Point 137-140 °C (at 3 mmHg)[2]Not availableNot available
Purity (Typical) ≥95%≥95%≥95%

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical compounds. Below is a comparative summary of the expected spectroscopic features for this compound and its alternatives.

Spectroscopic TechniqueThis compound2-Cyclohexylidene-2-phenylacetonitrile2-Cyclopentyl-2-phenylacetonitrile
¹H NMR (CDCl₃) Phenyl protons (multiplet, ~7.2-7.5 ppm), Methine proton (doublet, ~3.7 ppm), Cyclohexyl protons (multiplets, ~1.0-2.2 ppm)Phenyl protons (multiplet, ~7.2-7.5 ppm), Cyclohexylidene protons (multiplets, ~2.2-2.9 ppm)Phenyl protons (multiplet, ~7.2-7.5 ppm), Methine proton (doublet, ~3.8 ppm), Cyclopentyl protons (multiplets, ~1.2-2.3 ppm)
¹³C NMR (CDCl₃) Nitrile carbon (~120 ppm), Phenyl carbons (~127-138 ppm), Methine carbon (~45 ppm), Cyclohexyl carbons (~25-35 ppm)Nitrile carbon (~118 ppm), Phenyl carbons (~127-138 ppm), Cyclohexylidene carbons (~26-36 ppm, ~115 ppm, ~150 ppm)Nitrile carbon (~121 ppm), Phenyl carbons (~127-138 ppm), Methine carbon (~46 ppm), Cyclopentyl carbons (~25-34 ppm)
FT-IR (KBr, cm⁻¹) ~2240 (C≡N stretch), ~3030 (aromatic C-H stretch), ~2850-2930 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)~2225 (C≡N stretch), ~3030 (aromatic C-H stretch), ~2850-2930 (aliphatic C-H stretch), ~1640 (C=C stretch), ~1600, 1490 (aromatic C=C stretch)~2240 (C≡N stretch), ~3030 (aromatic C-H stretch), ~2860-2950 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)
Mass Spec. (EI) Molecular ion peak (m/z) at 199. Key fragments from loss of cyclohexyl and phenyl groups.Molecular ion peak (m/z) at 197. Fragmentation pattern differs due to the double bond.Molecular ion peak (m/z) at 185. Key fragments from loss of cyclopentyl and phenyl groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Procedure: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl₃. The solution is transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR Spectrometer

  • Sample Preparation: Potassium Bromide (KBr) pellet method.

  • Procedure: A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Procedure: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The oven temperature is programmed to increase gradually to separate the components. The mass spectrum of the eluted compound is recorded.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Procedure: A standard solution of the compound is prepared in the mobile phase. A 20 µL aliquot is injected into the HPLC system to determine the retention time and purity.

Visualized Experimental Workflow and Compound Comparison

To further clarify the analytical process and the relationship between the compared compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS GC-MS Analysis Dissolution->MS HPLC HPLC Analysis Dissolution->HPLC IR FT-IR Spectroscopy Pellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Experimental workflow for the characterization of this compound.

compound_comparison cluster_main This compound cluster_isomer Structural Isomer cluster_analog Structural Analog Main C₁₄H₁₇N MW: 199.29 CAS: 3893-23-0 Isomer 2-Cyclohexylidene-2-phenylacetonitrile C₁₄H₁₅N MW: 197.28 CAS: 10461-98-0 Main->Isomer Differentiation by - Double bond presence - 2 mass units Analog 2-Cyclopentyl-2-phenylacetonitrile C₁₃H₁₅N MW: 185.27 CAS: 3753-59-1 Main->Analog Differentiation by - Cycloalkyl ring size - 14 mass units

Caption: Logical relationship and key differentiators of the compared compounds.

References

Comparative Guide to the Structure-Activity Relationship of 2-Cyclohexyl-2-phenylacetonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclohexyl-2-phenylacetonitrile scaffold represents an intriguing starting point for the design of novel therapeutic agents. While dedicated SAR studies on this specific series are limited, analysis of related structures, including arylcyclohexylamines and other α-substituted phenylacetonitriles, suggests potential for activity in the central nervous system (CNS), particularly as anticonvulsants and analgesics. This guide synthesizes fragmented data from patents and research articles to infer potential structure-activity relationships and provides generalized experimental protocols for the evaluation of such analogs.

Inferred Structure-Activity Relationships

Based on the analysis of structurally related compounds, the following hypothetical SAR trends for this compound analogs can be proposed:

  • The Phenyl Ring: Substitution on the phenyl ring is expected to significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, which may affect binding to biological targets and blood-brain barrier penetration. For instance, in related arylcyclohexylamine series, substitutions on the aromatic ring have been shown to modulate potency and efficacy[1].

  • The Cyclohexyl Ring: Modifications to the cyclohexyl ring, such as the introduction of hydroxyl or methyl groups, could impact both the potency and efficacy of the compounds. Hydroxylation, in particular, may decrease both potency and efficacy, potentially by altering the compound's interaction with the target binding site or by affecting its metabolic stability[1].

  • The Acetonitrile Group: The nitrile moiety is a key functional group. Its replacement with other functional groups, such as amides or esters, would likely lead to significant changes in biological activity. The polarity and hydrogen bonding capacity of this position could be critical for target interaction.

  • Stereochemistry: The stereochemistry at the α-carbon, where both the phenyl and cyclohexyl groups are attached, is likely to be a critical determinant of biological activity. It is highly probable that different enantiomers will exhibit distinct pharmacological profiles.

Potential Therapeutic Applications

The structural similarity of this compound to known CNS-active agents suggests potential applications in the following areas:

  • Anticonvulsant Activity: Several patents describe anticonvulsant properties for compounds containing a cyclohexyl moiety, indicating that this scaffold may be a promising starting point for the development of new antiepileptic drugs[2].

  • Analgesic Activity: The arylcyclohexylamine framework is present in a number of analgesic compounds. Therefore, analogs of this compound may possess analgesic properties.

  • Potassium Channel Modulation: Some research suggests that related structures can act as potassium channel modulators, a mechanism of action relevant to various neurological disorders[3][4][5][6][7].

Data Presentation

Due to the lack of a systematic study, a quantitative data table for a series of this compound analogs cannot be provided. The table below presents qualitative data for related structures to illustrate potential SAR trends.

Compound ClassStructural ModificationObserved Biological ActivityReference
ArylcyclohexylaminesMethyl substitution on cyclohexyl ringReduced potency, efficacy maintained[1]
ArylcyclohexylaminesHydroxyl substitution on cyclohexyl ringDecreased potency and efficacy[1]
ArylcyclohexylaminesThienyl replacement of phenyl ringIncreased PCP-like activity[1]
ArylcyclohexylaminesPyrrolidine or morpholine replacement of piperidineDecreased potency[1]
Isoxylitone compoundsCyclohexenone derivativesAnticonvulsant activity[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not available. The following are generalized methodologies for key experiments that would be relevant for the investigation of this class of compounds.

Synthesis of this compound Analogs

The synthesis of 2-cyclohexyliden-2-phenylacetonitrile and its derivatives can be achieved through the condensation of a substituted or unsubstituted benzyl cyanide with cyclohexanone in the presence of a base like potassium hydroxide, often with heating and azeotropic removal of water[8]. Subsequent reduction of the exocyclic double bond would yield the this compound core.

In Vivo Anticonvulsant Screening
  • Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. Animals are subjected to an electrical stimulus to induce tonic-clonic seizures. The ability of a test compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant activity.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test identifies compounds that can raise the seizure threshold. Animals are injected with a convulsant agent (pentylenetetrazole), and the ability of the test compound to prevent or delay the onset of seizures is measured.

In Vivo Analgesic Activity Assessment
  • Hot Plate Test: This is a test for central analgesic activity. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in the response latency after administration of the test compound indicates analgesic activity.

  • Acetic Acid-Induced Writhing Test: This test is used to evaluate peripheral analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements in the animal. The reduction in the number of writhes by a test compound is a measure of its analgesic effect.

  • Formalin Test: This test can differentiate between neurogenic and inflammatory pain. Formalin is injected into the paw of the animal, and the time spent licking the paw is measured in two phases. The early phase corresponds to direct stimulation of nociceptors, while the late phase is associated with an inflammatory response.

Mandatory Visualization

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Analogs Design & Synthesize Analogs (Vary R1, R2, R3) Start->Analogs Scaffold Purification Purification & Characterization (Chromatography, NMR, MS) Analogs->Purification Primary_Screening Primary Screening (e.g., Anticonvulsant, Analgesic) Purification->Primary_Screening Dose_Response Dose-Response Studies (Determine EC50/IC50) Primary_Screening->Dose_Response Active Hits Secondary_Screening Secondary Screening (e.g., Mechanism of Action) Dose_Response->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Hypothetical workflow for the synthesis and evaluation of this compound analogs.

References

A Comparative Analysis of the Odor Profiles of 2-Cyclohexyl-2-phenylacetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the odor profiles of 2-cyclohexyl-2-phenylacetonitrile and its isomers, compounds of interest in the fragrance and flavor industry. This analysis is supported by available data on their distinct scents and an overview of the experimental methods used for their characterization.

Comparison of Odor Profiles

The structural differences between this compound and its isomers, particularly the presence and position of a double bond and substituents, lead to distinct olfactory perceptions. The following table summarizes the available odor profiles for these compounds.

Compound NameCAS NumberStructureOdor Profile
2-Cyclohexylidene-2-phenylacetonitrile (Peonile®)10461-98-0Floral, geranium, grapefruit, fresh.[1]
This compound3893-23-0Odor profile not well-documented in public sources. It is listed as a fragrance agent.[1]
Cyclohexylidene-o-tolyl-acetonitrileNot AvailableFruity, rosy, Lychee, Palmarosa, Rosacetol.
Cyclopentylidene-o-tolyl-acetonitrileNot AvailableBalsamic, sweet, cinnamic, plum.

Experimental Protocols

The characterization of the odor profiles of these compounds is primarily achieved through Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation of volatile compounds with human sensory analysis.

Gas Chromatography-Olfactometry (GC-O) Protocol for Fragrance Analysis

This protocol is a representative example for the analysis of aromatic nitriles.

1. Sample Preparation: The nitrile compounds are diluted in a suitable solvent, such as ethanol or diethyl ether, to an appropriate concentration for GC-O analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-Wax (polyethylene glycol), is typically used. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 250-280°C, which is then held for 10-15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.

3. Olfactometry (O) Conditions:

  • Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory evaluation. A split ratio of 1:1 is common.

  • Olfactory Port: The transfer line to the olfactory port is heated to prevent condensation of the analytes. Humidified air is mixed with the effluent at the port to prevent drying of the nasal passages of the assessor.

  • Sensory Evaluation: A trained panel of assessors sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at specific retention times.

4. Data Analysis: The data from the MS detector is used to identify the chemical compounds, and this is correlated with the sensory data from the olfactometry evaluation to create an "aromagram," which links specific compounds to their perceived odors.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the GC-O analysis of fragrance compounds.

GC_O_Workflow GC-O Experimental Workflow cluster_preparation Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Nitrile Compound Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography Separation Dilution->GC Split Effluent Splitter GC->Split MS Mass Spectrometry (Identification) Split->MS O Olfactometry (Sensory Evaluation) Split->O Aromagram Aromagram Generation MS->Aromagram O->Aromagram

Caption: A flowchart of the Gas Chromatography-Olfactometry (GC-O) process.

Olfactory Signaling Pathway

The perception of odors, including those of nitrile compounds, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.

While the specific olfactory receptors that recognize this compound and its isomers have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

The diagram below illustrates the canonical olfactory signaling pathway.

Olfactory_Signaling_Pathway Canonical Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Nitrile) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel cAMP-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: The general signal cascade for odor perception in the brain.

References

Economic Analysis of 2-Cyclohexyl-2-Phenylacetonitrile Production Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive economic and procedural comparison of various synthesis methods for 2-cyclohexyl-2-phenylacetonitrile, a key intermediate in the pharmaceutical and fragrance industries. The analysis focuses on the prevalent Knoevenagel condensation reaction between phenylacetonitrile and cyclohexanone, exploring different catalytic systems and reaction conditions to provide researchers with the data needed to select the most efficient and cost-effective method for their specific applications.

Comparative Analysis of Synthesis Methods

The production of this compound is predominantly achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The economic viability and efficiency of this process are highly dependent on the choice of base, solvent, and the potential use of a phase transfer catalyst. This section details the experimental data for the most common synthesis variations.

Data Presentation
MethodBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Method 1: Classical Condensation Sodium in Ethyl Acetate-Ethyl Acetate / EtherWater Bath-76-[1]
Method 2: Base-Catalyzed (KOH) Potassium Hydroxide (KOH)-->120-75-80-[1][2]
Method 3: Phase Transfer Catalysis (PTC) Sodium Hydroxide (NaOH)Benzyltriethylammonium chloride (BTEAC)Toluene / Water<806-7>85>99[1]
Method 4: Solvent-Free (Microwave) Ammonium Acetate-NoneRoom Temp5-7 minHighHigh[3]
Method 5: Solvent-Free (Ultrasound) Ammonium Acetate-NoneRoom Temp5-7 minHighHigh[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.

Method 1: Classical Knoevenagel Condensation

This method, based on early reports, utilizes a strong base generated in situ.

Procedure:

  • In a reaction vessel, prepare a solution of sodium metal in ethyl acetate.

  • Cool the mixture and add phenylacetonitrile.

  • To the resulting solution, add cyclohexanone.

  • Heat the reaction mixture on a water bath.

  • After the reaction is complete, cool the mixture and acidify it.

  • Extract the product with ether.

  • The organic layer is then worked up and the product is purified by distillation.[1]

Method 2: Base-Catalyzed Condensation with Potassium Hydroxide

A common industrial approach using a strong inorganic base.

Procedure:

  • Charge a reaction vessel with phenylacetonitrile, cyclohexanone, and potassium hydroxide.

  • Heat the mixture to a temperature above 120°C.

  • Employ azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is typically achieved through distillation.[1][2]

Method 3: Phase Transfer Catalysis (PTC)

This modern approach enhances reaction rates and yields by facilitating the transfer of reactants between immiscible phases.

Procedure:

  • To a mixture of aqueous sodium hydroxide, add the phase transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Add phenylacetonitrile to the mixture with stirring to generate the anion.

  • Slowly add cyclohexanone in a suitable organic solvent (e.g., toluene).

  • Maintain the reaction temperature below 80°C with vigorous stirring for 6-7 hours.

  • After the reaction, the organic layer is separated, washed, and the solvent is removed.

  • The product is purified by distillation, which can yield purities exceeding 99%.[1]

Economic Analysis

A direct, quantitative economic comparison of these methods is challenging without specific industrial-scale data. However, a qualitative analysis based on the cost of raw materials and energy consumption can be informative.

Raw Material Costs (Approximate, subject to market fluctuations):

  • Phenylacetonitrile: ~$15-20/kg

  • Cyclohexanone: ~$2-3/kg

  • Sodium Hydroxide: ~$0.30-0.50/kg

  • Potassium Hydroxide: ~$0.80-1.20/kg

  • Phase Transfer Catalysts (e.g., TBAB): ~$10-30/kg

Economic Considerations:

  • Classical Condensation: The use of sodium metal presents significant safety hazards and handling costs. While yields are reasonable, this method is less common in modern industrial settings.

  • Base-Catalyzed (KOH/NaOH): These methods are cost-effective due to the low price of the bases. However, they often require higher temperatures, leading to increased energy costs and the potential for side reactions, which may necessitate more extensive purification. The use of excess cyclohexanone is common to drive the reaction, requiring a recycling step for the unreacted ketone to be economically viable.[2]

  • Phase Transfer Catalysis: Although phase transfer catalysts add to the initial raw material cost, this method offers several economic advantages. Reactions can often be run at lower temperatures, reducing energy consumption. Yields and purities are typically higher, which can significantly reduce purification costs and improve overall process efficiency.[1] The use of PTC can also allow for a 1:1 molar ratio of reactants, avoiding the need for costly recycling of excess reagents.

  • Solvent-Free Methods: Microwave and ultrasound-assisted syntheses offer significant advantages in terms of reduced reaction times and energy consumption. The elimination of solvents also reduces procurement and disposal costs, making these methods environmentally friendly and potentially very cost-effective, especially for smaller-scale production.

Reaction Mechanism and Experimental Workflow

To visualize the underlying chemical processes and experimental procedures, the following diagrams are provided.

Knoevenagel Condensation Reaction Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction Steps cluster_product Product Phenylacetonitrile Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion (Enolate) Phenylacetonitrile->Carbanion + Base Cyclohexanone Cyclohexanone Nucleophilic_Attack Nucleophilic Attack Cyclohexanone->Nucleophilic_Attack Base Base (e.g., OH⁻) Base->Carbanion Carbanion->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation Aldol_Adduct β-Hydroxy Nitrile (Aldol Adduct) Protonation->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product 2-Cyclohexylidene- 2-phenylacetonitrile Dehydration->Product

Caption: Knoevenagel condensation reaction mechanism.

General Experimental Workflow

Experimental_Workflow start Start reactants Charge Reactants (Phenylacetonitrile, Cyclohexanone) start->reactants catalyst Add Base / Catalyst reactants->catalyst reaction Reaction under Controlled Temperature catalyst->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup separation Phase Separation workup->separation purification Purification (Distillation / Crystallization) separation->purification product Final Product purification->product end End product->end

Caption: General experimental workflow for synthesis.

Conclusion

The choice of the optimal production method for this compound depends on the desired scale, purity requirements, and available equipment. While classical and simple base-catalyzed methods are straightforward and utilize inexpensive reagents, they may suffer from lower yields and higher energy costs. Phase transfer catalysis presents a highly efficient alternative, offering improved yields and purity under milder conditions, which can offset the higher initial catalyst cost, particularly at an industrial scale. For smaller-scale and research applications, solvent-free microwave and ultrasound-assisted methods provide rapid, efficient, and environmentally friendly routes to the desired product. Researchers and production managers should carefully consider these trade-offs to select the most suitable and economically advantageous synthesis strategy.

References

Safety Operating Guide

Proper Disposal of 2-Cyclohexyl-2-phenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-cyclohexyl-2-phenylacetonitrile, a compound requiring careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE) Before Handling:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat is essential to protect from splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or aerosols, a respirator may be necessary.

Segregation and Collection of Waste

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with nitriles.

  • Labeling: The label should include the full chemical name ("this compound"), the hazard class (e.g., "Toxic," "Hazardous Waste"), and the date of accumulation.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. Nitriles are incompatible with strong acids and oxidizing agents, which can lead to vigorous reactions and the release of toxic gases.[1]

Disposal Procedures: Step-by-Step

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment may be an option in some research facilities but should only be performed by trained personnel with a thorough understanding of the chemical reactions and associated risks.

Method 1: Off-Site Disposal via a Licensed Contractor (Recommended)

  • Contact: Engage a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the full chemical name and any known hazard information.

  • Packaging: Package the waste container as per the instructions provided by the disposal company and in accordance with Department of Transportation (DOT) regulations.

  • Manifest: Complete a hazardous waste manifest. This document tracks the waste from your facility to its final disposal site and is a legal requirement.

  • Collection: Arrange for the collection of the waste by the licensed contractor.

Method 2: On-Site Chemical Deactivation (Expert Use Only)

On-site treatment should only be considered when off-site disposal is not feasible and must be approved by your institution's Environmental Health and Safety (EHS) department. A common method for nitrile waste is alkaline hydrolysis.

  • Consult EHS: Obtain approval and specific protocols from your EHS department.

  • Hydrolysis: In a designated and controlled area within a fume hood, the nitrile waste can be treated with a strong base, such as sodium hydroxide, to hydrolyze the nitrile to a less toxic carboxylate salt and ammonia. This process may take several days at room temperature.[2]

  • Neutralization: After ensuring the reaction is complete, the resulting solution must be neutralized.

  • Disposal of Treated Waste: The neutralized solution may be disposable down the drain, but only if permitted by local wastewater regulations and your institution's EHS guidelines.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance. Do not use combustible materials like paper towels.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.

  • Clean-up: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your EHS department. For large spills, contact your institution's emergency response team.

Quantitative Data Summary

At present, there is limited publicly available quantitative data specifically for the disposal of this compound. The following table provides general guidelines for nitrile waste, which should be applied with a conservative approach.

ParameterGuidelineSource/Comment
EPA Hazardous Waste Code Likely falls under F005 for non-halogenated solvents if mixed with listed solvents, or would be a characteristic hazardous waste.Based on general EPA guidelines for chemical waste.[3]
Incineration Temperature >850°CGeneral recommendation for the destruction of organic hazardous waste.
On-site Treatment Concentration To be determined by EHS based on specific facility and local regulations.Highly dependent on the specific treatment process and facility capabilities.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway cluster_onsite On-site Treatment (Expert Use Only) start Waste this compound Generated segregate Segregate and Collect in Labeled, Compatible Container start->segregate onsite_decision Is On-site Treatment Feasible and Approved by EHS? segregate->onsite_decision offsite Engage Licensed Hazardous Waste Disposal Company package Package Waste According to Regulations offsite->package onsite_decision->offsite No chemical_deactivation Perform Chemical Deactivation (e.g., Alkaline Hydrolysis) onsite_decision->chemical_deactivation Yes manifest Complete Hazardous Waste Manifest package->manifest collection Arrange for Waste Collection manifest->collection final_disposal Final Disposal at Permitted Facility collection->final_disposal neutralize Neutralize Treated Waste chemical_deactivation->neutralize dispose_treated Dispose of Treated Waste per EHS Guidelines neutralize->dispose_treated dispose_treated->final_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or clarification.

References

Essential Safety and Operational Guidance for Handling 2-Cyclohexyl-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides critical safety and logistical information for the handling of 2-cyclohexyl-2-phenylacetonitrile, a compound that requires careful management due to its potential hazards. The following procedural guidance will facilitate safe operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic substance. It is harmful if swallowed or in contact with skin, and can be fatal if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.

Quantitative Hazard Data

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2][4]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[2]
Acute Toxicity, InhalationCategory 1DangerH330: Fatal if inhaled[1][2]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[4]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2WarningH411: Toxic to aquatic life with long lasting effects[5]

Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory equipment.[5] For emergency situations, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[6]NIOSH approved
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.EN 374
Eye Protection Safety goggles or a face shield are necessary to protect against splashes.EN 166
Skin and Body Protection A lab coat, long-sleeved clothing, or a chemical-resistant suit should be worn to prevent skin contact.[7]
Footwear Closed-toe shoes are mandatory. Chemical-resistant boots are recommended for spill response.

Experimental Protocol: Safe Handling of this compound

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[7]

    • Do not breathe mist, vapors, or spray.

    • Use non-sparking tools to prevent ignition sources.[8]

    • Weigh and transfer the chemical within the fume hood.

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures :

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and properly store or dispose of contaminated PPE.

Operational Plan: Spill and Emergency Procedures

  • Minor Spill (in fume hood) :

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory safety officer.

    • If safe to do so, increase ventilation to the area.

    • Follow established emergency protocols for hazardous material spills.

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

    • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting.[5][8] Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal :

    • Dispose of the hazardous waste through a licensed environmental disposal company.

    • Combustion in an approved chemical incinerator is a potential disposal method.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain or dispose of in regular trash.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Respirator - Gloves - Goggles - Lab Coat B Verify Fume Hood Functionality A->B D Weigh/Transfer in Fume Hood B->D C Prepare Spill Kit E Perform Experiment D->E F Close Container E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.